molecular formula C9H5F3N2O2 B182935 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid CAS No. 82791-93-3

2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid

Cat. No.: B182935
CAS No.: 82791-93-3
M. Wt: 230.14 g/mol
InChI Key: KGOXEOVTUNSMPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid is a useful research compound. Its molecular formula is C9H5F3N2O2 and its molecular weight is 230.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(trifluoromethyl)-3H-benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)8-13-5-2-1-4(7(15)16)3-6(5)14-8/h1-3H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGOXEOVTUNSMPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349419
Record name 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82791-93-3
Record name 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide on the Synthesis and Characterization of 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth guide to the synthesis and characterization of 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The introduction of the trifluoromethyl group can substantially alter the physicochemical and biological properties of the benzimidazole scaffold, making this compound a valuable building block for the development of novel therapeutic agents and functional materials.

Synthesis of this compound

The primary synthetic route to this compound is the Phillips cyclocondensation reaction. This method involves the condensation of a substituted o-phenylenediamine with a carboxylic acid under acidic conditions. For the target molecule, the reaction proceeds between 3,4-diaminobenzoic acid and trifluoroacetic acid.

A plausible reaction scheme is as follows:

Synthesis_of_2_Trifluoromethyl_1H_benzoimidazole_5_carboxylic_acid reactant1 3,4-Diaminobenzoic Acid plus + reactant1->plus reactant2 Trifluoroacetic Acid conditions Heat (e.g., in 4M HCl) reactant2->conditions plus->reactant2 product 2-Trifluoromethyl-1H- benzoimidazole-5-carboxylic Acid conditions->product plus2 + product->plus2 water 2 H₂O plus2->water

Caption: Synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,4-diaminobenzoic acid (1.0 eq) with an excess of trifluoroacetic acid (TFA) or in a solution of 4M hydrochloric acid. The use of an acidic medium is crucial for the cyclization step.

  • Heating: The reaction mixture is heated to reflux (typically around 100-120 °C) for a period of 4 to 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The acidic solution is then carefully neutralized with a base, such as a saturated solution of sodium bicarbonate or ammonium hydroxide, until the product precipitates out.

  • Isolation and Purification: The resulting solid precipitate is collected by vacuum filtration, washed with cold water to remove any remaining salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Characterization

The structural confirmation and purity assessment of the synthesized this compound are performed using various spectroscopic and analytical techniques.

Physicochemical and Spectroscopic Data
PropertyExpected Value
Molecular Formula C₉H₅F₃N₂O₂
Molecular Weight 230.15 g/mol
Appearance Off-white to light brown solid
Melting Point >300 °C (decomposes) (Predicted)
¹H NMR (DMSO-d₆) δ 13.5-14.5 (br s, 1H, COOH), δ 13.0-13.5 (br s, 1H, NH), δ 8.2-8.3 (d, 1H, Ar-H), δ 7.9-8.0 (dd, 1H, Ar-H), δ 7.7-7.8 (d, 1H, Ar-H) ppm (Predicted based on similar structures)
¹³C NMR (DMSO-d₆) δ 168-170 (C=O), δ 145-150 (q, N-C-N), δ 118-122 (q, CF₃), other aromatic carbons in the range of δ 110-140 ppm (Predicted)
¹⁹F NMR (DMSO-d₆) δ -60 to -65 ppm (s, CF₃) (Predicted)
IR (KBr) 3400-2500 cm⁻¹ (O-H and N-H stretching), 1700-1680 cm⁻¹ (C=O stretching), 1300-1100 cm⁻¹ (C-F stretching)[1]
Mass Spectrometry (ESI-) m/z 229.02 [M-H]⁻[2]
Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the characterization of the synthesized compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis cluster_spectroscopy Spectroscopy synthesis Synthesized Product purity Purity Assessment (TLC, HPLC) synthesis->purity structure Structural Elucidation purity->structure thermal Thermal Analysis (Melting Point) purity->thermal final_product Characterized Product nmr NMR (¹H, ¹³C, ¹⁹F) structure->nmr ms Mass Spectrometry structure->ms ir FT-IR structure->ir structure->final_product

Caption: Experimental workflow for the characterization of the target compound.

Potential Applications and Biological Significance

Benzimidazole derivatives are known to exhibit a wide range of biological activities, and the introduction of a trifluoromethyl group can enhance these properties due to increased metabolic stability and lipophilicity. While the specific biological profile of this compound is still under investigation, related compounds have shown potential as antiparasitic agents and ferroptosis inducers.[3][4] The carboxylic acid functionality also provides a convenient handle for further chemical modifications, such as amide bond formation, to create libraries of new chemical entities for drug discovery programs.

The diagram below illustrates a potential mechanism of action for a drug candidate derived from this core structure, targeting a hypothetical signaling pathway.

Signaling_Pathway drug 2-CF₃-Benzimidazole Derivative receptor Cell Surface Receptor drug->receptor Inhibition kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Apoptosis) gene_expression->cellular_response

Caption: Hypothetical signaling pathway inhibited by a derivative.

Conclusion

This technical guide has outlined a robust methodology for the synthesis of this compound and provided a comprehensive overview of the necessary characterization techniques. The presented data and protocols offer a solid foundation for researchers and scientists working in the fields of medicinal chemistry and drug development to further explore the potential of this and related fluorinated benzimidazole compounds. The unique properties conferred by the trifluoromethyl group make this scaffold a promising starting point for the design of novel bioactive molecules.

References

Spectroscopic Profile of 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid. Due to the limited availability of directly published experimental spectra for this specific molecule, this document compiles predicted and extrapolated data based on the analysis of structurally similar compounds and established spectroscopic principles. This guide is intended to assist researchers in the identification, characterization, and quality control of this important heterocyclic compound, which holds potential in medicinal chemistry and drug development.

Chemical Structure and Properties

IUPAC Name: 2-(Trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylic acid Molecular Formula: C₉H₅F₃N₂O₂ Molecular Weight: 246.15 g/mol

The structure combines a benzimidazole core, a trifluoromethyl group at the 2-position, and a carboxylic acid group at the 5-position. These features are expected to give rise to a unique spectroscopic fingerprint.

Spectroscopic Data Summary

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0 - 13.5Broad Singlet1HCarboxylic acid proton (-COOH)
~12.5 - 13.0Broad Singlet1HImidazole proton (N-H)
~8.2Singlet1HAromatic proton (H-4)
~7.9Doublet1HAromatic proton (H-6)
~7.7Doublet1HAromatic proton (H-7)

Note: Chemical shifts are approximate and can be influenced by solvent and concentration. The N-H proton of the imidazole ring is typically observed as a broad singlet in the downfield region of the spectrum, often between 12.0 and 13.6 ppm in DMSO-d₆.[1]

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~167Carboxylic acid carbon (-COOH)
~145Imidazole carbon (C-2)
~142Aromatic carbon (C-7a)
~138Aromatic carbon (C-3a)
~127Aromatic carbon (C-5)
~125Aromatic carbon (C-6)
~120 (quartet)Trifluoromethyl carbon (-CF₃)
~118Aromatic carbon (C-4)
~115Aromatic carbon (C-7)

Note: The signal for the trifluoromethyl carbon will appear as a quartet due to coupling with the fluorine atoms. Carboxyl carbon atoms typically absorb in the range of 165 to 185 δ in the ¹³C NMR spectrum.[2]

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500BroadO-H stretch (Carboxylic acid)
~3100MediumN-H stretch (Imidazole)
~3050MediumAromatic C-H stretch
1710 - 1680StrongC=O stretch (Carboxylic acid)
~1620, ~1500MediumC=C and C=N stretching (Aromatic and Imidazole rings)
~1300StrongC-O stretch and O-H bend
~1250, ~1150StrongC-F stretch (Trifluoromethyl group)

Note: The O-H stretch of a carboxylic acid appears as a very broad band.[3] The carbonyl (C=O) stretch is typically strong and sharp.[2][3]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/z (Mass-to-Charge Ratio)Ion
246[M]⁺ (Molecular Ion)
229[M-OH]⁺
201[M-COOH]⁺
177[M-CF₃]⁺

Note: Fragmentation patterns can vary depending on the ionization technique used.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data.

NMR Spectroscopy

Protocol for ¹H and ¹³C NMR Analysis of Benzimidazole Derivatives

  • Sample Preparation:

    • Accurately weigh 5-25 mg of the this compound sample into a clean, dry vial.[1]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[1] DMSO-d₆ is often preferred for benzimidazole derivatives as it effectively dissolves many of them and allows for the observation of the N-H proton.[1]

    • Gently agitate the vial to ensure complete dissolution of the sample.

    • Using a Pasteur pipette plugged with a small amount of glass wool, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]

    • Cap the NMR tube and label it appropriately.

    • Clean the exterior of the NMR tube with a lint-free tissue dampened with isopropanol or acetone before insertion into the spectrometer.[1]

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Acquire the spectrum at a frequency of 400 MHz.

      • Set the spectral width to cover the expected range of proton signals (e.g., 0-15 ppm).

      • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR:

      • Acquire the spectrum at a frequency of 100 MHz.

      • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

      • Employ proton decoupling to simplify the spectrum.

IR Spectroscopy

Protocol for Attenuated Total Reflectance (ATR) FT-IR Analysis

  • Sample Preparation:

    • Place a small, solid sample of this compound directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure using the instrument's pressure arm.

  • Instrument Parameters:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a high-quality spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Protocol for Electrospray Ionization (ESI) Mass Spectrometry

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Further dilute the stock solution to a final concentration of approximately 10-100 µg/mL.

  • Instrument Parameters:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Operate the mass spectrometer in either positive or negative ion mode to detect the molecular ion and relevant fragment ions.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a target compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_conclusion Conclusion Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structure Elucidation IR IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight Confirmation Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Final_Report Final_Report Data_Analysis->Final_Report Generate Report

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

physical and chemical properties of 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry and drug discovery, known for a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide focuses on the physical and chemical properties of 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid, a molecule of interest for the development of novel therapeutics and other chemical applications.

Physicochemical Properties

While specific data for this compound is limited, the properties of its isomer, 5-Trifluoromethyl-1H-benzoimidazole-2-carboxylic acid (CAS: 2107-39-3), offer valuable insights.

Table 1: Physicochemical Data of 5-Trifluoromethyl-1H-benzoimidazole-2-carboxylic acid (Isomer Reference)

PropertyValueSource
Molecular Formula C₉H₅F₃N₂O₂[1]
Molecular Weight 230.15 g/mol [1]
Appearance Light yellow solid
Purity ≥ 95% (HPLC)
Storage Conditions Store at 0-8°C

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the benzimidazole ring system, the carboxylic acid group, and the trifluoromethyl substituent.

  • Benzimidazole Core: The benzimidazole moiety is aromatic and can undergo electrophilic substitution reactions. The nitrogen atoms can act as nucleophiles or bases.

  • Carboxylic Acid Group: The carboxylic acid functionality allows for the formation of salts, esters, amides, and other acid derivatives. It is a key handle for derivatization in drug discovery.

  • Trifluoromethyl Group: The electron-withdrawing nature of the trifluoromethyl group influences the acidity of the carboxylic acid and the reactivity of the benzimidazole ring. It also enhances the compound's stability towards metabolic degradation.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and analysis of trifluoromethyl-substituted benzimidazole carboxylic acids, which can be adapted for the target compound.

Synthesis Protocol: Phillips-Ladenburg Condensation

A common method for synthesizing benzimidazoles is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.

Reaction Scheme:

Synthesis Reactant1 3,4-Diaminobenzotrifluoride Intermediate Condensation Intermediate Reactant1->Intermediate Reflux, Acid Catalyst Reactant2 Trifluoroacetic Acid Reactant2->Intermediate Product 2-Trifluoromethyl-1H- benzoimidazole-5-carboxylic acid Intermediate->Product Cyclization

Caption: General synthesis scheme for this compound.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-diaminobenzotrifluoride (1 equivalent) in a suitable solvent such as 4M hydrochloric acid.

  • Addition of Reagent: Add trifluoroacetic acid (1.1 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux for 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, neutralize the solution with a base (e.g., sodium hydroxide) to induce precipitation.

  • Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity and quantifying benzimidazole derivatives.

Table 2: HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL

Biological Activity and Potential Applications

Trifluoromethylated benzimidazoles are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug development.

  • Antimicrobial and Antifungal Activity: Many benzimidazole derivatives show potent activity against various strains of bacteria and fungi. The trifluoromethyl group can enhance this activity.[2][3]

  • Anticancer Activity: Some benzimidazole compounds have been investigated as potential anticancer agents, acting through various mechanisms such as inhibition of topoisomerase II.[4]

  • Antiparasitic Activity: Benzimidazoles are a well-established class of anthelmintic drugs.[5]

The potential biological activity of this compound makes it a valuable starting point for the synthesis of new therapeutic agents.

Signaling Pathway Example: Inhibition of a Hypothetical Kinase

The following diagram illustrates a hypothetical mechanism where a derivative of the title compound could act as a kinase inhibitor, a common mode of action for anticancer drugs.

Kinase_Inhibition cluster_cell Cancer Cell Receptor Growth Factor Receptor Kinase Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Proliferation Cell Proliferation PhosphoSubstrate->Proliferation Promotes Inhibitor 2-CF3-Benzimidazole Derivative Inhibitor->Kinase Inhibits

Caption: Hypothetical kinase inhibition by a 2-trifluoromethyl-benzimidazole derivative.

Conclusion

This compound is a promising scaffold for the development of new molecules with potential applications in medicine and materials science. While specific data for this compound is scarce, information from its isomers and related benzimidazole derivatives provides a strong foundation for future research. The synthetic and analytical protocols outlined in this guide offer a starting point for researchers to explore the potential of this and similar compounds. Further investigation into the specific properties and biological activities of this compound is warranted to fully unlock its potential.

References

Solubility Profile of 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Illustrative Solubility Data

Due to the absence of publicly available quantitative solubility data for 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid, the following table provides a representative summary of potential solubility values in a range of common organic solvents at ambient temperature. These values are for illustrative purposes only and should be experimentally verified.

Organic SolventChemical ClassPotential Solubility (g/L) at 25°C
Dimethyl Sulfoxide (DMSO)SulfoxideHigh (> 100)
N,N-Dimethylformamide (DMF)AmideHigh (> 100)
MethanolAlcoholModerate (10 - 50)
EthanolAlcoholModerate (10 - 50)
AcetoneKetoneLow to Moderate (1 - 20)
Ethyl AcetateEsterLow (< 5)
AcetonitrileNitrileLow (< 5)
DichloromethaneHalogenated HydrocarbonVery Low (< 1)
TolueneAromatic HydrocarbonVery Low (< 1)
HeptaneAliphatic HydrocarbonInsoluble (< 0.1)

Note: These values are hypothetical and intended for guidance only. Actual solubility can be influenced by factors such as solvent purity, temperature, and the specific polymorphic form of the compound.

Experimental Protocol for Solubility Determination: Gravimetric Method

The gravimetric method is a widely used and reliable technique for determining the solubility of a solid compound in a liquid solvent.[1][2][3][4] This method involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known volume or mass of the solvent by evaporating the solvent.

Materials and Equipment:

  • This compound

  • Selected organic solvents (analytical grade)

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven

  • Pipettes and other standard laboratory glassware

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Separation of Undissolved Solid:

    • Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe fitted with a pre-conditioned filter (to remove any undissolved particles).

  • Determination of Solute Mass:

    • Dispense the filtered saturated solution into a pre-weighed, dry evaporation dish.

    • Record the exact volume and/or mass of the solution transferred.

    • Evaporate the solvent in a well-ventilated fume hood or using a gentle stream of nitrogen. For higher boiling point solvents, a vacuum oven at a suitable temperature may be used.

    • Once the solvent is completely evaporated, dry the dish containing the solid residue in an oven at a temperature below the compound's melting or decomposition point until a constant weight is achieved.[1]

  • Calculation of Solubility:

    • The solubility is calculated by dividing the mass of the dried solute by the volume of the solvent used to dissolve it. The results are typically expressed in g/L or mg/mL.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis A Add excess solute to solvent B Seal and agitate at constant temperature A->B C Allow solid to settle B->C D Filter supernatant C->D E Transfer known volume to pre-weighed dish D->E F Evaporate solvent E->F G Dry residue to constant weight F->G H Calculate solubility G->H

References

CAS number and molecular structure of 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid, a fluorinated heterocyclic compound with significant potential in pharmaceutical and medicinal chemistry. This document details its chemical identity, molecular structure, synthesis, and known biological activities, presenting data in a clear and accessible format for researchers and drug development professionals.

Chemical Identity and Molecular Structure

This compound is a benzimidazole derivative characterized by a trifluoromethyl group at the 2-position and a carboxylic acid group at the 5-position of the benzimidazole core.

CAS Number: 82791-93-3

Molecular Formula: C₉H₅F₃N₂O₂

The presence of the trifluoromethyl group significantly influences the electronic properties and metabolic stability of the molecule, making it a valuable scaffold in drug design.

Molecular Structure:

The molecular structure of this compound is depicted below:

this compound structure

Physicochemical and Spectroscopic Data

Quantitative data for this compound and its related ester are summarized in the table below for easy reference and comparison.

PropertyValueCompound
Molecular Weight 230.15 g/mol This compound
CAS Number 82791-93-3This compound
Molecular Formula C₁₀H₇F₃N₂O₂Methyl 2-(trifluoromethyl)-1H-benzoimidazole-5-carboxylate
CAS Number 89426-88-0Methyl 2-(trifluoromethyl)-1H-benzoimidazole-5-carboxylate

Synthesis

The primary synthetic route to 2-(trifluoromethyl)-1H-benzimidazole derivatives is the Phillips cyclocondensation reaction.[1] This method involves the condensation of a substituted 1,2-phenylenediamine with trifluoroacetic acid. For the synthesis of the title compound, 3,4-diaminobenzoic acid serves as the key starting material.

Experimental Protocol: Phillips Cyclocondensation

A general procedure for the synthesis of 2-(trifluoromethyl)-1H-benzimidazole derivatives is as follows:

  • Reaction Setup: A mixture of the appropriately substituted 1,2-phenylenediamine (1 equivalent) and trifluoroacetic acid (1.2 to 1.5 equivalents) is prepared in a suitable solvent, such as a high-boiling point alcohol or under neat conditions.

  • Reaction Conditions: The reaction mixture is heated to reflux for a period of 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by filtration.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the desired 2-(trifluoromethyl)-1H-benzimidazole derivative.

Note: This is a generalized protocol. Specific reaction conditions may need to be optimized for the synthesis of this compound.

Synthesis Workflow

G cluster_synthesis Synthesis of this compound start Starting Materials: 3,4-Diaminobenzoic Acid Trifluoroacetic Acid reaction Phillips Cyclocondensation start->reaction Heat workup Reaction Work-up (Cooling & Filtration) reaction->workup purification Purification (Recrystallization) workup->purification product Final Product: 2-Trifluoromethyl-1H- benzoimidazole-5-carboxylic acid purification->product

Caption: Synthetic workflow for this compound.

Biological Activity and Potential Applications

Derivatives of 2-(trifluoromethyl)benzimidazole have demonstrated significant potential as antiparasitic agents.[1][2] These compounds exhibit in vitro activity against a range of protozoan parasites, including Giardia lamblia and Entamoeba histolytica, as well as the nematode Trichinella spiralis.[2][3]

Importantly, studies have indicated that the mechanism of action for these compounds does not involve the inhibition of tubulin polymerization, a common target for other benzimidazole-based anthelmintics.[2] This suggests a novel mode of action that warrants further investigation for the development of new antiparasitic drugs with potentially reduced cross-resistance to existing therapies.

The broad antiparasitic spectrum and unique mechanistic profile of 2-(trifluoromethyl)benzimidazole derivatives highlight their importance as lead compounds in drug discovery programs targeting parasitic diseases.

Drug Discovery and Development Logic

The following diagram illustrates a logical workflow for the investigation of this compound in a drug discovery context.

G cluster_discovery Drug Discovery Workflow synthesis Chemical Synthesis (e.g., Phillips Cyclocondensation) screening In Vitro Biological Screening (Antiparasitic Assays) synthesis->screening moa Mechanism of Action Studies (e.g., Target Identification) screening->moa Active Hit optimization Lead Optimization (Structure-Activity Relationship) screening->optimization Active Hit moa->optimization preclinical Preclinical Development optimization->preclinical Optimized Lead

Caption: Logical workflow for drug discovery and development.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of antiparasitic drug discovery. Its synthesis via the robust Phillips cyclocondensation allows for the generation of a diverse range of derivatives for structure-activity relationship studies. Further research into its specific molecular targets and mechanism of action is crucial to fully exploit its therapeutic potential. This technical guide serves as a foundational resource for researchers embarking on the investigation and application of this versatile compound.

References

The Advent and Ascendance of Trifluoromethylated Benzimidazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Discovery, History, and Therapeutic Potential of a Privileged Scaffold

Introduction

The benzimidazole scaffold, a bicyclic aromatic heterocycle, has long been recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. Its structural similarity to naturally occurring purines allows for favorable interactions with various biological targets. The strategic incorporation of a trifluoromethyl (CF3) group, a bioisostere of the methyl group, has emerged as a powerful tool to enhance the therapeutic properties of benzimidazole-based agents. The strong electron-withdrawing nature of the CF3 group can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to improved potency and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the discovery, historical development, and key therapeutic applications of trifluoromethylated benzimidazoles, intended for researchers, scientists, and professionals in drug development.

Historical Perspective: A Tale of Two Moieties

The journey of trifluoromethylated benzimidazoles is an intersection of two significant streams of chemical and pharmaceutical research: the discovery of the benzimidazole core and the advent of fluorine in medicinal chemistry.

The first synthesis of a benzimidazole derivative was reported by Hoebrecker in 1872. However, it wasn't until the mid-20th century that the therapeutic potential of this scaffold began to be systematically explored, with early reports on the antibacterial properties of benzimidazoles appearing in the 1940s.

Parallel to this, the field of organofluorine chemistry was taking root. An early landmark was the synthesis of benzotrifluoride by Frédéric Swarts in 1892. The first investigation into the biological activity of trifluoromethyl compounds was conducted by F. Lehmann in 1927. The introduction of fluorine into medicinal chemistry gained significant momentum in the late 1950s, recognized for its ability to modulate various molecular properties.

The deliberate convergence of these two fields, leading to the synthesis and investigation of trifluoromethylated benzimidazoles, represents a more recent chapter in drug discovery, driven by the quest for compounds with enhanced efficacy and drug-like properties. The first synthesis of 2-(trifluoromethyl)imidazole was reported in 1978, paving the way for the exploration of its benzannulated analogue.

Synthetic Strategies: Crafting the Core Structure

The synthesis of the 2-(trifluoromethyl)benzimidazole core is most commonly achieved through the Phillips cyclocondensation reaction. This method involves the reaction of a substituted o-phenylenediamine with trifluoroacetic acid.

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)-1H-benzo[d]imidazole

A general procedure for the synthesis of the core trifluoromethylated benzimidazole scaffold is as follows:

  • Reactants:

    • o-Phenylenediamine (1.0 eq)

    • Trifluoroacetic acid (1.5 eq)

    • Hydrochloric acid (catalytic amount)

  • Procedure:

    • A mixture of o-phenylenediamine and trifluoroacetic acid is heated under reflux in the presence of a catalytic amount of concentrated hydrochloric acid.

    • The reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled and neutralized with a saturated solution of sodium bicarbonate.

    • The crude product is extracted with a suitable organic solvent, such as ethyl acetate.

    • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

    • The resulting solid is purified by recrystallization from a suitable solvent like ethanol to afford the pure 2-(trifluoromethyl)-1H-benzo[d]imidazole.

This core scaffold can be further functionalized at the N1 position or on the benzene ring to generate a diverse library of derivatives with varied biological activities.

Therapeutic Applications and Biological Activities

The introduction of the trifluoromethyl group has led to the discovery of benzimidazole derivatives with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, antiviral, and kinase inhibitory activities.

Anticancer Activity

Trifluoromethylated benzimidazoles have demonstrated significant potential as anticancer agents, acting through various mechanisms.

  • EGFR/VEGFR2 Dual Inhibition: Certain N-substituted-2-(trifluoromethyl)benzimidazoles have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), key kinases involved in tumor growth and angiogenesis.

  • Ferroptosis Induction: A novel class of 2-(trifluoromethyl)benzimidazole derivatives has been discovered to induce ferroptosis, a form of regulated cell death, by inhibiting the cystine/glutamate antiporter (system Xc-). This presents a promising new strategy for cancer therapy.

Table 1: Anticancer Activity of Selected Trifluoromethylated Benzimidazoles

Compound IDTarget/MechanismCell LineIC50 (µM)
FA16 System Xc- inhibitor (Ferroptosis inducer)HepG2Single-digit µM
Compound 7d EGFR/VEGFR2 inhibitorMCF-70.51
Antimicrobial and Antiviral Activity

The benzimidazole scaffold is a well-established pharmacophore in antimicrobial and antiviral drug discovery. The addition of a trifluoromethyl group has been shown to enhance these activities.

  • Antibacterial and Antifungal Activity: Various fluorinated benzimidazole derivatives have exhibited potent activity against a range of bacterial and fungal strains. For instance, certain 2-(m-fluorophenyl)-benzimidazole derivatives have shown significant activity against Bacillus subtilis.

  • Antiviral Activity: Trifluoromethylthiolane derivatives have demonstrated the ability to inhibit the reproduction of Herpes Simplex Virus type 1 (HSV-1). While not a benzimidazole, this highlights the potential of the trifluoromethyl group in antiviral design. Some benzimidazole derivatives have shown potent activity against Respiratory Syncytial Virus (RSV), with EC50 values as low as 20 nM.

Table 2: Antimicrobial and Antiviral Activity of Selected Trifluoromethylated Benzimidazoles and Related Compounds

Compound Class/IDActivityOrganism/VirusMIC/EC50
2-(m-fluorophenyl)-benzimidazole derivativesAntibacterialBacillus subtilis7.81 µg/mL
Fluorinated benzimidazole derivativeAntibacterialGram-negative bacteria31.25 µg/mL
1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazolesAntiviralRespiratory Syncytial Virus (RSV)as low as 20 nM
Kinase Inhibition

The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer. Trifluoromethylated benzimidazoles have emerged as promising kinase inhibitors. The trifluoromethyl group can form favorable interactions within the kinase ATP-binding pocket, contributing to enhanced potency and selectivity.

Table 3: Kinase Inhibitory Activity of Selected Trifluoromethylated Benzimidazoles

Compound IDTarget KinaseIC50 (nM)
S6K1 Inhibitor (V) S6K1Potent Inhibition (Specific IC50 not provided)

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., trifluoromethylated benzimidazoles) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of a compound against various microbial strains.

  • Inoculum Preparation: A standardized inoculum of the microbial strain is prepared in a suitable broth medium.

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of trifluoromethylated benzimidazoles stem from their ability to modulate various cellular signaling pathways.

EGFR/VEGFR2 Signaling Pathway in Cancer

Trifluoromethylated benzimidazoles that act as dual EGFR/VEGFR2 inhibitors interfere with downstream signaling cascades crucial for cancer cell proliferation, survival, and angiogenesis.

EGFR_VEGFR2_Pathway Ligand_EGF EGF EGFR EGFR Ligand_EGF->EGFR Ligand_VEGF VEGF VEGFR2 VEGFR2 Ligand_VEGF->VEGFR2 PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK VEGFR2->PI3K_Akt PLC_gamma PLCγ Pathway VEGFR2->PLC_gamma TFMB Trifluoromethylated Benzimidazole TFMB->EGFR TFMB->VEGFR2 Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_RAF_MEK_ERK->Proliferation Angiogenesis Angiogenesis PLC_gamma->Angiogenesis

Caption: Inhibition of EGFR and VEGFR2 signaling by trifluoromethylated benzimidazoles.

Ferroptosis Induction Pathway

Trifluoromethylated benzimidazoles that induce ferroptosis act by inhibiting the system Xc- transporter, leading to glutathione depletion and an accumulation of lipid reactive oxygen species (ROS).

Ferroptosis_Pathway Cystine_out Cystine (extracellular) SystemXc System Xc- Cystine_out->SystemXc Glutamate_in Glutamate (intracellular) SystemXc->Glutamate_in Cystine_in Cystine (intracellular) SystemXc->Cystine_in TFMB Trifluoromethylated Benzimidazole TFMB->SystemXc Cysteine Cysteine Cystine_in->Cysteine GSH Glutathione (GSH) Cysteine->GSH GPX4 GPX4 GSH->GPX4 Lipid_ROS Lipid ROS GPX4->Lipid_ROS Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

A Technical Guide to Quantum Chemical Calculations for 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations for 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid. This document details the theoretical framework, computational methodologies, and expected molecular properties based on established computational studies of analogous benzimidazole derivatives. The information presented herein is intended to guide researchers in performing and interpreting computational analyses of this and similar molecules for applications in drug design and materials science.

Introduction

Benzimidazole derivatives are a significant class of heterocyclic compounds with a wide range of biological activities and applications in medicinal chemistry.[1] The introduction of a trifluoromethyl group and a carboxylic acid moiety to the benzimidazole scaffold can significantly alter its electronic properties, reactivity, and potential as a therapeutic agent. Quantum chemical calculations provide a powerful tool to understand the molecular structure, electronic behavior, and spectroscopic properties of this compound, offering insights that can guide experimental research and drug development.[1][2]

Computational Methodologies

The primary method for quantum chemical calculations on benzimidazole derivatives is Density Functional Theory (DFT).[2][3] This approach offers a good balance between computational cost and accuracy for molecules of this size.

Software

Commonly used software packages for these calculations include Gaussian, ORCA, and Spartan. These programs allow for the implementation of various theoretical models and basis sets.

Theoretical Model and Basis Set

A widely accepted and effective combination for studying benzimidazole derivatives is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with the 6-311++G(d,p) basis set.[3][4] This level of theory has been shown to provide reliable results for optimized geometries, vibrational frequencies, and electronic properties of similar compounds.[3]

Experimental Protocols: Computational Workflow

A typical computational workflow for analyzing this compound is as follows:

  • Molecular Structure Input: The initial 3D structure of the molecule is built using a molecular editor.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is a critical step to ensure that all subsequent calculations are performed on a stable structure.

  • Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra.

  • Electronic Property Calculation: Key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, molecular electrostatic potential (MEP), and Mulliken atomic charges are calculated.

  • Spectroscopic Analysis: Theoretical NMR (¹H and ¹³C) and UV-Vis spectra can be simulated to aid in the interpretation of experimental data.

G Computational Workflow for this compound A 1. Molecular Structure Input B 2. Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C 3. Frequency Analysis B->C D 4. Electronic Property Calculation C->D E 5. Spectroscopic Analysis D->E

Caption: A flowchart illustrating the typical computational workflow.

Molecular Structure and Geometry

Caption: A 2D representation of the molecular structure.

Optimized Geometrical Parameters

The following table presents representative theoretical values for bond lengths and bond angles of the core benzimidazole structure, based on calculations of similar molecules.[5]

ParameterBond Length (Å)ParameterBond Angle (°)
N1-C21.38N1-C2-N3109.5
C2-N31.38C2-N1-C7a105.5
N1-C7a1.39N1-C7a-C4131.0
C4-C51.39C4-C5-C6120.0
C5-C61.40C5-C6-C7120.0
C6-C71.39C6-C7-C7a120.0
C7-C7a1.40C-C-COOH120.0
C-CF31.49F-C-F109.5

Note: These are illustrative values and would be refined by specific calculations for the target molecule.

Electronic Properties

The electronic properties of a molecule are key to understanding its reactivity and potential for intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the electronic transition properties and reactivity of a molecule. The energy gap between the HOMO and LUMO (ΔE) is an indicator of chemical stability.[6]

PropertyEnergy (eV)
HOMO-6.5 to -7.5
LUMO-1.5 to -2.5
HOMO-LUMO Gap (ΔE)4.5 to 5.5

Note: These are estimated energy ranges based on similar benzimidazole derivatives.

G cluster_0 Molecular Orbitals a0 LUMO a1 ... a0->a1 e ΔE = E_LUMO - E_HOMO a0->e a2 HOMO a1->a2 b0 Energy

Caption: A diagram illustrating the HOMO-LUMO energy gap.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visualization of the charge distribution on the molecule's surface. It helps identify electrophilic and nucleophilic sites, which is crucial for predicting non-covalent interactions.

Vibrational Analysis

Theoretical vibrational analysis provides insights into the infrared (IR) and Raman spectra of the molecule. The calculated frequencies can be compared with experimental data to confirm the molecular structure.

Vibrational ModeCalculated Frequency (cm⁻¹)
N-H stretch~3400-3500
C-H stretch (aromatic)~3000-3100
C=O stretch (carboxylic acid)~1700-1750
C=N stretch (imidazole)~1600-1650
C-F stretch~1100-1300

Note: These are characteristic frequency ranges and would be precisely determined by calculation.

Conclusion

Quantum chemical calculations offer a robust framework for elucidating the molecular properties of this compound. By employing Density Functional Theory, researchers can gain detailed insights into the molecule's geometry, electronic structure, and spectroscopic characteristics. This theoretical data is invaluable for guiding the synthesis, characterization, and application of this and related compounds in drug discovery and materials science. While this guide provides a comprehensive overview of the methodologies and expected results, specific calculations on the title compound are necessary to obtain precise quantitative data.

References

The Expanding Therapeutic Landscape of Novel Benzimidazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a heterocyclic aromatic organic compound, continues to be a privileged structure in medicinal chemistry due to its versatile biological activities.[1] Its structural similarity to naturally occurring purine nucleotides allows it to interact with various biopolymers, leading to a broad spectrum of pharmacological effects.[2][3] This technical guide provides an in-depth overview of the recent advancements in the potential biological activities of novel benzimidazole derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties.

Anticancer Activity: Targeting Multiple Hallmarks of Cancer

Novel benzimidazole derivatives have emerged as promising candidates in oncology, demonstrating the ability to interfere with multiple pathways crucial for cancer cell growth and survival.[4][5]

Mechanisms of Action

The anticancer effects of benzimidazole derivatives are multifaceted and include:

  • Disruption of Microtubule Dynamics: A key mechanism of action is the inhibition of tubulin polymerization, which disrupts microtubule formation. This leads to cell cycle arrest, particularly in the G2/M phase, and ultimately induces apoptosis.[4][5] This mode of action is particularly effective against rapidly dividing cancer cells.[4]

  • DNA and Topoisomerase Intercalation: Certain derivatives can intercalate with DNA or inhibit topoisomerase enzymes, which are essential for DNA replication and transcription, thereby impeding cancer cell proliferation.[1][4]

  • Kinase Inhibition: Benzimidazole derivatives have been shown to inhibit various oncogenic kinases. Notably, they can disrupt critical signaling pathways like the PI3K/AKT and MAPK pathways, which are frequently dysregulated in cancer and play a pivotal role in cell growth, proliferation, and survival.[4][6] Some derivatives also exhibit inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[6]

  • Induction of Apoptosis: Beyond cell cycle arrest, these compounds can trigger programmed cell death through various intrinsic and extrinsic apoptotic pathways.[1][7]

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of novel benzimidazole derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a standard metric for this assessment.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Benzimidazole-triazole hybrid 5a HCT-116 (Colon)3.87[7]
HepG2 (Liver)-[7]
MCF-7 (Breast)-[7]
HeLa (Cervical)8.34[7]
Benzimidazole-linked oxadiazole 25a-b MCF-7 (Breast)0.13 - 15.2[7]
MDA-MB231 (Breast)-[7]
HepG2 (Liver)-[7]
A549 (Lung)-[7]
Benzimidazole with sulfonamide moiety 10 MGC-803 (Gastric)1.02 - 5.40[7]
PC-3 (Prostate)-[7]
MCF-7 (Breast)-[7]
Benzimidazole-triazole hybrid 18 A549 (Lung)0.63[7]
NCI-H460 (Lung)0.99[7]
MCF-7 (Breast)1.3[7]
MDA-MB-231 (Breast)0.94[7]
Imidazo[1,5-a]pyridine-benzimidazole hybrid 5l 60 human cancer cell lines0.43 - 7.73 (GI50)[3]
6,7-dimethoxy-N-(2-phenyl-1H-benzo[d]imidazole-6-yl)quinolin-4-amine derivative 12n A549 (Lung)7.3[3]
MCF-7 (Breast)6.1[3]
MKN-45 (Stomach)13.4[3]

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

With the rise of antimicrobial resistance, the development of new antimicrobial agents is a critical area of research. Benzimidazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[2][8][9]

Mechanisms of Action

The antimicrobial action of benzimidazoles is believed to involve the inhibition of essential microbial enzymes and disruption of cellular processes.[2] For fungi, some derivatives inhibit the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[2]

Quantitative Analysis of Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a key indicator of antimicrobial efficacy.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Bis-benzimidazole 11d Bacteria & FungiComparable to Norfloxacin, Chloromycin, Fluconazole[8]
2-arylsubstituted benzimidazolesGram +ve & Gram-ve BacteriaSignificant activity[10]
Benzimidazole derivative BM2 Micrococcus luteus, Staphylococcus aureus, Enterobacter aerogenes, Escherichia coli12.5 - 25[9]
Aspergillus flavus, Aspergillus fumigatus, Fusarium solani12.5 - 25[9]
Azolium salts & 2-aryl derivatives 1f, 1g, 1l, 1m, 2b, 2c Enterococcus faecalis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Candida tropicals50 - 200[11]
Oxadiazole derivative 2 Bacillus cereusHighly active[12]
Triazole derivative 4 Bacillus cereusModerately active[12]
Benzimidazole derivative 3c, 3m Candida albicans24[13]
Benzimidazole derivative 3i, 3s Candida albicans19[13]

Antiviral Activity: Combating Viral Infections

The structural diversity of benzimidazole derivatives has also led to their investigation as potential antiviral agents.[7][14]

Mechanisms of Action

The antiviral mechanisms of benzimidazoles can vary depending on the virus. For some RNA viruses, they have been shown to inhibit RNA-dependent RNA polymerase, a crucial enzyme for viral replication.[15]

Quantitative Analysis of Antiviral Activity

The half-maximal effective concentration (EC50) is used to measure the potency of a drug in inhibiting viral replication.

Compound/DerivativeVirusEC50 (µM)Reference
2-benzylbenzimidazole derivatives (14 compounds)Coxsackievirus B5 (CVB-5)9 - 17[16]
2-benzylbenzimidazole derivatives (7 compounds)Respiratory Syncytial Virus (RSV)5 - 15[16]
Benzimidazole derivative 1d Zika Virus (ZIKV)7.5[17]
Benzimidazole derivative 1g Zika Virus (ZIKV)6.1[17]
2-phenylbenzimidazole derivative 36a Vaccinia Virus (VV)0.1[17]
2-phenylbenzimidazole derivatives 36b, 36c, 36d Bovine Viral Diarrhea Virus (BVDV)0.8 - 1.5[17]
Benzimidazole hybrid 96a Coxsackie virus0.026[15]
Benzimidazole hybrid 96d HIV6.65 (µg/mL)[15]
Benzimidazole hybrid 96e HIV15.82 (µg/mL)[15]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key driver of many diseases. Benzimidazole derivatives have shown promise as anti-inflammatory agents by targeting key inflammatory mediators.[16][18]

Mechanisms of Action

The anti-inflammatory effects of these compounds are attributed to their ability to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[18][19] Some derivatives also inhibit enzymes involved in the inflammatory cascade, like microsomal prostaglandin E2 synthase-1 (mPGES-1).[20][21]

Quantitative Analysis of Anti-inflammatory Activity

The inhibitory concentration (IC50) is used to quantify the effectiveness of these compounds in reducing the production of inflammatory markers.

Compound/DerivativeTargetIC50Reference
Imidazopyridine derivative X10 TNF-α & IL-6 releaseSignificant inhibition[18]
Imidazopyridine derivative X12 TNF-α & IL-6 releaseSignificant inhibition[18]
Novel benzimidazole seriesmPGES-10.27 - 7.0 nM[20][21]
Compound 44 (AGU654) mPGES-12.9 nM[20][21]

Key Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol Outline: [22][23]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the benzimidazole derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed Cells treatment Treat with Benzimidazole Derivatives start->treatment 24h mtt_addition Add MTT Reagent treatment->mtt_addition 24-72h incubation Incubate (Formazan Formation) mtt_addition->incubation 2-4h solubilization Add Solubilization Solution incubation->solubilization readout Measure Absorbance solubilization->readout

MTT Assay Experimental Workflow

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical agents.

Protocol Outline: [6][24][25][26]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Agar Plate Inoculation: Spread the microbial inoculum evenly over the surface of a sterile agar plate.

  • Well Creation: Create wells of a specific diameter in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume of the benzimidazole derivative solution at a known concentration into each well. A positive control (standard antibiotic) and a negative control (solvent) should be included.

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth has been inhibited. The size of the zone is indicative of the antimicrobial activity.

Agar_Well_Diffusion_Workflow cluster_workflow Agar Well Diffusion Workflow start Prepare Standardized Microbial Inoculum inoculate Inoculate Agar Plate start->inoculate create_wells Create Wells in Agar inoculate->create_wells add_compounds Add Benzimidazole Derivatives and Controls to Wells create_wells->add_compounds incubate Incubate Plates add_compounds->incubate measure Measure Zones of Inhibition incubate->measure

Agar Well Diffusion Experimental Workflow

Anti-inflammatory Activity Assessment: Cytokine Inhibition Assay

This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 from immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Protocol Outline: [19][27]

  • Cell Culture: Culture immune cells (e.g., macrophages like RAW 264.7) in a multi-well plate.

  • Pre-treatment: Pre-treat the cells with different concentrations of the benzimidazole derivatives for a short period.

  • Stimulation: Stimulate the cells with LPS to induce the production of inflammatory cytokines.

  • Incubation: Incubate the cells for a sufficient time to allow for cytokine secretion into the cell culture supernatant.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Signaling Pathways Targeted by Benzimidazole Derivatives

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in many cancers. Benzimidazole derivatives can inhibit this pathway, leading to the suppression of tumor growth.

PI3K_AKT_Pathway cluster_pathway PI3K/Akt Signaling Pathway RTK RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes Benzimidazole Benzimidazole Derivatives Benzimidazole->PI3K Inhibits

PI3K/Akt Signaling Pathway Inhibition

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade that transmits signals from cell surface receptors to the DNA in the nucleus, controlling fundamental cellular processes like proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers.

MAPK_ERK_Pathway cluster_pathway MAPK/ERK Signaling Pathway Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription ERK->Transcription Promotes Benzimidazole Benzimidazole Derivatives Benzimidazole->Raf Inhibits EGFR_Signaling_Pathway cluster_pathway EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds to PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Activates MAPK_ERK MAPK/ERK Pathway EGFR->MAPK_ERK Activates Proliferation Cell Proliferation PI3K_Akt->Proliferation MAPK_ERK->Proliferation Benzimidazole Benzimidazole Derivatives Benzimidazole->EGFR Inhibits

References

The Trifluoromethyl Group: A Linchpin in the Bioactivity of Benzimidazole Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into the benzimidazole scaffold has emerged as a powerful tool in medicinal chemistry, profoundly enhancing the therapeutic potential of this privileged heterocyclic core. This technical guide delves into the multifaceted role of the CF3 group in modulating the bioactivity of benzimidazole derivatives, offering insights into its influence on physicochemical properties and its impact on a range of biological targets. This document provides a comprehensive overview of quantitative bioactivity data, experimental methodologies, and the underlying signaling pathways, serving as a resource for researchers and scientists in the field of drug discovery and development.

The Physicochemical Impact of Trifluoromethylation

The introduction of a trifluoromethyl group imparts a unique combination of properties to the benzimidazole molecule, which are central to its enhanced bioactivity. These include:

  • Increased Lipophilicity: The highly electronegative fluorine atoms render the CF3 group significantly lipophilic.[1][2] This enhanced lipophilicity can improve a drug's ability to traverse biological membranes, leading to better absorption and distribution within the body.[1][2]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the CF3 group resistant to metabolic degradation by enzymes such as cytochrome P450.[1] This often results in a longer half-life for drugs containing this moiety.[1]

  • Modulation of Electronic Properties: The trifluoromethyl group is a potent electron-withdrawing group.[1][3] This property can significantly alter the electronic environment of the benzimidazole ring system, influencing its interaction with biological targets.[1][3] The electronegativity of the CF3 group is often described as intermediate between that of fluorine and chlorine.[4]

  • Bioisosterism: The CF3 group is often used as a bioisostere for a methyl or chloro group.[4] This substitution can be used to fine-tune the steric and electronic properties of a lead compound or to protect a reactive methyl group from metabolic oxidation.[4]

Bioactivity Profile of Trifluoromethylated Benzimidazoles

The incorporation of the trifluoromethyl group has led to the development of benzimidazole derivatives with a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and antiparasitic effects.

Antimicrobial Activity

Trifluoromethylated benzimidazoles have demonstrated significant potential as antimicrobial agents. Studies have shown their efficacy against various strains of bacteria and fungi. For instance, certain 2-(trifluoromethyl)-1H-benzimidazole derivatives have shown promising activity against Staphylococcus aureus and Bacillus cereus.[5] Notably, some compounds have exhibited potent antifungal activity against Candida albicans.[6]

Anticancer Activity

The anticancer potential of trifluoromethylated benzimidazoles is a rapidly growing area of research. These compounds have been shown to induce apoptosis, block cell cycle progression, and inhibit key signaling pathways implicated in cancer. For example, a series of N-alkyl-2-(2-(trifluoromethyl)-1H-benzimidazol-1-yl)acetamides were evaluated for their cytotoxicity against MCF-7 breast cancer cells, with some compounds showing potent activity.[7] The structural similarity of benzimidazoles to purine nucleosides allows them to interact with various biological targets involved in cancer progression.[8][9]

Antiviral Activity

Several 2-(trifluoromethyl)benzimidazole derivatives have been identified as having interesting levels of antiviral activity.[10] Research has explored their efficacy against a range of RNA and DNA viruses.[10]

Antiparasitic Activity

Benzimidazole derivatives, including those with trifluoromethyl substitutions, are well-known for their antihelminthic properties.[11] A series of 2-(trifluoromethyl)-1H-benzimidazole derivatives have been synthesized and evaluated for their in vitro activity against various protozoan parasites, showing potent activity.[12] Specifically, 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole was found to be significantly more active than the standard drug albendazole against Trichomonas vaginalis.[13]

Quantitative Bioactivity Data

The following table summarizes the quantitative bioactivity data for a selection of trifluoromethylated benzimidazole derivatives from various studies.

Compound ID/DescriptionTarget Organism/Cell LineBioactivity Metric (IC50/MIC in µM)Reference
Antimicrobial Agents
2-(m-fluorophenyl)-benzimidazole derivative 14 Bacillus subtilisMIC: 7.81 µg/mL[14]
2-(m-fluorophenyl)-benzimidazole derivative 18 Gram-negative bacteriaMIC: 31.25 µg/mL[14]
Compound with trifluoromethyl substituent 40 Candida albicansHighest antifungal activity in its series[6]
Anticancer Agents
N-alkyl-2-(2-(trifluoromethyl)-1H-benzimidazol-1-yl)acetamide 7d MCF-7 (Breast Cancer)IC50: 0.51[7]
Doxorubicin (Reference)MCF-7 (Breast Cancer)IC50: 2.12[7]
Antiparasitic Agents
2,5(6)-bis(trifluoromethyl)-1H-benzimidazole 4 Trichomonas vaginalis14 times more active than albendazole[13]
2,5(6)-bis(trifluoromethyl)-1H-benzimidazole 4 Plasmodium falciparum (W2 strain)IC50: 5.98[13]
2,5(6)-bis(trifluoromethyl)-1H-benzimidazole 4 Plasmodium falciparum (D6 strain)IC50: 6.12[13]
Various 2-(trifluoromethyl)-1H-benzimidazole derivativesGiardia intestinalis, Trichomonas vaginalisIC50 < 1[13]

Experimental Protocols

The evaluation of the bioactivity of trifluoromethylated benzimidazole derivatives typically involves a series of standardized in vitro and in vivo assays.

General Synthesis Workflow

The synthesis of these compounds often follows a general workflow, starting from commercially available materials and proceeding through several key reaction steps.

G A Starting Materials (e.g., o-phenylenediamine, trifluoroacetic acid) B Phillips Cyclocondensation or other cyclization methods A->B Reaction C Formation of 2-(Trifluoromethyl)benzimidazole core B->C Yields D Functionalization/ Derivatization at N-1 or other positions C->D Modification E Purification and Characterization (NMR, MS, etc.) D->E Analysis F Bioactivity Screening E->F Testing

Caption: General workflow for the synthesis and evaluation of trifluoromethylated benzimidazoles.

Antimicrobial Susceptibility Testing
  • Broth Microdilution Method: This is a standard method used to determine the Minimum Inhibitory Concentration (MIC) of a compound. A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

  • Disk Diffusion Method: A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with the target microorganism. The plate is then incubated. The diameter of the zone of inhibition around the disk, where microbial growth is prevented, is measured to assess the antimicrobial activity.

In Vitro Cytotoxicity Assays
  • MTT Assay: This colorimetric assay is commonly used to assess the metabolic activity of cells and, by extension, their viability. Cells are seeded in 96-well plates and treated with various concentrations of the test compound. After an incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[7]

Signaling Pathways and Mechanisms of Action

Trifluoromethylated benzimidazoles exert their anticancer effects through the modulation of various signaling pathways.

G cluster_cell Cancer Cell cluster_drug Trifluoromethylated Benzimidazole EGFR EGFR/VEGFR2 Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 mTOR->Proliferation Apoptosis Apoptosis Bax Bax Caspases Caspases Bax->Caspases Bcl2->Bax Caspases->Apoptosis Drug CF3-Benzimidazole Drug->EGFR Drug->Bcl2 Drug->Caspases

Caption: Inhibition of key cancer signaling pathways by trifluoromethylated benzimidazoles.

As depicted in the diagram, these compounds can act as inhibitors of key receptor tyrosine kinases like EGFR and VEGFR2, thereby blocking downstream signaling cascades such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, which are crucial for cancer cell proliferation and survival.[7] Furthermore, some derivatives have been shown to induce apoptosis by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and activating caspases.

Conclusion

The trifluoromethyl group plays a pivotal role in shaping the bioactivity of benzimidazole derivatives. Its unique physicochemical properties enhance the drug-like characteristics of the benzimidazole scaffold, leading to compounds with potent and diverse therapeutic activities. The continued exploration of structure-activity relationships and mechanisms of action of trifluoromethylated benzimidazoles holds significant promise for the development of novel and effective therapeutic agents for a wide range of diseases. This guide provides a foundational understanding for researchers to build upon in their quest for next-generation pharmaceuticals.

References

literature review on 2-substituted benzimidazole-5-carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2-Substituted Benzimidazole-5-Carboxylic Acids

Executive Summary

The benzimidazole scaffold, a fusion of benzene and imidazole rings, is a privileged structure in medicinal chemistry due to its diverse pharmacological properties and its presence in vital biomolecules like Vitamin B12.[1][2] This technical guide provides a comprehensive literature review on a specific, highly promising subclass: 2-substituted benzimidazole-5-carboxylic acids. These compounds have garnered significant attention for their potent anticancer, antimicrobial, and antiviral activities.[3][4][5] This document details their synthesis, summarizes their biological activities with quantitative data, outlines key experimental protocols, and explores their mechanisms of action and structure-activity relationships (SAR). It is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this versatile chemical scaffold.

Introduction to the Benzimidazole Scaffold

Benzimidazole derivatives are a cornerstone of heterocyclic chemistry and drug discovery, exhibiting a vast range of biological activities including anti-inflammatory, anticancer, antiviral, antimicrobial, and antihypertensive effects.[6][7][8] The structural versatility of the benzimidazole ring system, particularly the ease of substitution at the 2-position, allows for the fine-tuning of its pharmacological profile.[8][9] The addition of a carboxylic acid group at the 5-position often enhances solubility and provides an additional site for interaction with biological targets, making 2-substituted benzimidazole-5-carboxylic acids particularly attractive for therapeutic development.[10]

Synthesis of 2-Substituted Benzimidazole-5-Carboxylic Acids

The primary method for synthesizing this class of compounds is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent, such as an aldehyde.[11]

General Synthetic Pathway

A common and effective route involves a two-step process: first, the condensation of methyl 3,4-diaminobenzoate with a substituted aldehyde, followed by the hydrolysis of the resulting methyl ester to yield the final carboxylic acid product.[10] This oxidative condensation can be carried out using various reagents and conditions.[10]

G cluster_start Starting Materials cluster_reaction1 Step 1: Condensation cluster_intermediate Intermediate cluster_reaction2 Step 2: Hydrolysis cluster_product Final Product A Methyl 3,4-diaminobenzoate C Oxidative Condensation (e.g., Nitrobenzene, 150°C) A->C Reacts with B R-CHO (Substituted Aldehyde) B->C D Methyl 2-(substituted)-1H-benzo[d] imidazole-5-carboxylate C->D Forms E Base or Acid Hydrolysis (e.g., NaOH(aq) or HCl(aq), reflux) D->E Undergoes F 2-(Substituted)-1H-benzo[d] imidazole-5-carboxylic acid E->F Yields

Caption: General synthesis workflow for 2-substituted benzimidazole-5-carboxylic acids.

Experimental Protocol: Synthesis of 2-(Substituted)-3H-benzimidazole-5-carboxylic acids[10]

This protocol is adapted from the work of Satam et al. for the synthesis of fluorescent benzimidazole derivatives.[10]

Step 1: Synthesis of Methyl 2-(substituted)-3H-benzo[d]imidazole-5-carboxylate (Ester Intermediate)

  • A mixture of methyl 3,4-diaminobenzoate (1.0 eq) and a substituted aldehyde (1.0 eq) is prepared in a suitable solvent (e.g., nitrobenzene or DMSO).

  • The reaction mixture is heated to 120-155°C for 12-16 hours.

  • After cooling to room temperature, the mixture is poured into a solvent like hexane to precipitate the product.

  • The crude product is collected by filtration, washed with hexane, and purified, typically by column chromatography, to yield the desired ester.

Step 2: Hydrolysis to 2-(Substituted)-3H-benzimidazole-5-carboxylic acid (Final Product)

  • The methyl ester intermediate (1.0 eq) is suspended in an aqueous solution of sodium hydroxide (e.g., 5% NaOH).

  • The reaction mixture is heated to reflux for approximately 1 hour.

  • The mixture is then cooled to ambient temperature.

  • The solution is acidified to a pH of 3-4 using a strong acid (e.g., concentrated HCl), which causes the carboxylic acid product to precipitate.

  • The solid precipitate is collected by filtration, washed thoroughly with water, and dried under a vacuum to yield the pure 2-substituted benzimidazole-5-carboxylic acid.

Biological Activities and Therapeutic Potential

This class of compounds demonstrates a wide spectrum of biological activities, making them valuable leads in drug discovery.

Anticancer Activity

Numerous 2-substituted benzimidazole-5-carboxylic acids and their derivatives exhibit potent growth-inhibitory effects against various human cancer cell lines.[4][12] Their mechanisms often involve the inhibition of crucial cellular enzymes like topoisomerase II or interference with key signaling pathways.[4][13]

Table 1: Anticancer Activity of Selected Benzimidazole Derivatives

Compound Cancer Cell Line Activity Metric Value Reference
1-(5-carboxy-1H-benzimidazol-2-ylmethyl)pyridinium chloride Panel of 21 human cancer cell lines IC50 Potent activity in the µM range [4][12]
Cu2+, Co2+, Zn2+ complexes of the above ligand Panel of 21 human cancer lines IC50 Potent activity in the µM range [4][12]
2-(Anthryl)benzimidazole-5-carboxylic acid MCF-7 (Breast), HL-60 (Leukemia) IC50 Remarkable activity in the micromolar range [12]

| Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | Breast Cancer Cells | Cytotoxicity | Strong cytotoxic effect |[14] |

Experimental Protocol: In Vitro Cytotoxicity Assay

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

  • Viability Assessment: Cell viability is assessed using a method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or Sulforhodamine B (SRB) assay.

  • Data Analysis: The absorbance is read using a microplate reader. The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.[15]

Antimicrobial Activity

Benzimidazole derivatives are well-known for their broad-spectrum antimicrobial properties.[1][5] The presence of electron-withdrawing groups on the benzimidazole scaffold has been shown to enhance antimicrobial efficacy.[1]

Table 2: Antimicrobial Activity of Selected Benzimidazole Derivatives

Compound Series Tested Organisms Activity Metric Value (µg/mL) Reference
2-Carboxylic acid benzimidazole (5-Cl) Candida parapsilosis MIC 0.98 [5]
2-Carboxylic acid benzimidazole (5-Br) Candida parapsilosis MIC 0.98 [5]
N-((1H-benzimidazol-1-yl) methyl)-4-(...)benzenamine S. aureus, E. coli, A. niger MIC Significant, comparable to Ciprofloxacin [1]

| 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles | S. aureus (MRSA), C. albicans | MIC | < 1 to 7.8 |[16] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Inoculum Preparation: Bacterial or fungal strains are cultured overnight, and the suspension is standardized to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[17]

Antiviral Activity

Certain 2-substituted benzimidazoles show potent and selective antiviral activity, particularly against RNA viruses.[3] The substituent at the 2-position plays a critical role in determining the spectrum and potency of the antiviral effect.

Table 3: Antiviral Activity of Selected Benzimidazole Derivatives

Compound Class/Substituent Target Virus Activity Metric Value (µM) Reference
2-(Pyridine)-5-amidino-benzimidazole Coxsackievirus B5 EC50 4.3 [3]
2-(Pyridine)-5-amidino-benzimidazole Echovirus 7 EC50 0.63 [3]
2,5,6-Trichlorobenzimidazole ribonucleoside (TCRB) Human Cytomegalovirus (HCMV) IC50 2.9 [18]
2-Bromo-5,6-dichlorobenzimidazole ribonucleoside (BDCRB) Human Cytomegalovirus (HCMV) IC50 ~0.7 [18]

| Benzimidazole-based allosteric inhibitor (Compound A) | Hepatitis C Virus (HCV) Replicon | IC50 | ~0.35 |[19] |

Mechanism of Action and Signaling Pathways

The diverse biological effects of 2-substituted benzimidazole-5-carboxylic acids stem from their ability to interact with multiple biological targets.

Inhibition of Topoisomerase II

Some N-aminomethyl-1H-benzimidazole-5-carboxylic acid derivatives and their metal complexes have been identified as potent inhibitors of topoisomerase II, an essential enzyme for DNA replication and cell division.[4] Their growth-inhibitory pattern is similar to known topoisomerase II inhibitors like etoposide and doxorubicin, suggesting this as a key mechanism for their anticancer effects.[4]

Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial for embryonic development and is aberrantly activated in several cancers. Some benzimidazole derivatives act as potent inhibitors of this pathway by targeting the Smoothened (SMO) receptor, a key transmembrane protein in the Hh cascade.[13] Inhibition of SMO prevents the activation of GLI transcription factors, thereby halting the expression of downstream target genes involved in cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Represses GLIA GLI (Active) GLI->GLIA Translocates & Activates TargetGenes Target Gene Expression GLIA->TargetGenes Promotes Proliferation Cell Proliferation & Survival TargetGenes->Proliferation Leads to Hh Hedgehog Ligand Hh->PTCH1 Binds Inhibitor Benzimidazole Inhibitor Inhibitor->SMO Blocks

Caption: Inhibition of the Hedgehog signaling pathway by SMO antagonists.

Structure-Activity Relationships (SAR)

The biological activity of these compounds is highly dependent on the nature and position of substituents on the benzimidazole core.

  • Antimicrobial Activity: The presence of electron-withdrawing groups on the benzimidazole ring generally enhances antimicrobial efficacy, while electron-donating groups tend to have the opposite effect.[1] For antifungal activity, electron-withdrawing groups on both the 2-phenyl ring and an acyl group at the N1 position were found to be favorable.[20]

  • Anti-inflammatory Activity: SAR studies indicate that substitutions at the N1, C2, C5, and C6 positions significantly influence anti-inflammatory activity.[21] For example, a methoxy group at the R1 position (on a 2-phenyl ring) and a hydrogen at the R position (on the N1) showed high selectivity for COX-2 inhibition.[21]

  • Anticancer Activity: For microtubule inhibition, a methyl ester group on the benzimidazole core, combined with 2-hydroxyl and 5-fluoro substitutions on the 2-aryl ring, resulted in strong cytotoxic effects against breast cancer cells.[14]

  • Antiviral Activity: The replacement of an imidazole moiety at the C-2 position with N-methyl-pyrrole or pyridine resulted in much more pronounced antiviral and antiproliferative activity.[3]

Conclusion and Future Perspectives

2-Substituted benzimidazole-5-carboxylic acids represent a highly versatile and pharmacologically significant class of heterocyclic compounds. Their straightforward synthesis and the ability to modulate their biological activity through substitution make them an attractive scaffold for modern drug discovery. The potent anticancer, antimicrobial, and antiviral activities demonstrated by various analogues underscore their therapeutic potential. Future research should focus on optimizing lead compounds to improve potency and selectivity, exploring novel mechanisms of action, and leveraging computational modeling to guide the rational design of next-generation therapeutics based on this privileged core structure.

References

Methodological & Application

detailed synthesis protocol for 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the synthesis of 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid, a key intermediate in the development of pharmaceuticals and other biologically active molecules. The synthesis involves the cyclocondensation of 3,4-diaminobenzoic acid with trifluoroacetic acid. This method offers a straightforward and efficient route to the target compound.

Introduction

Benzimidazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, making them crucial scaffolds in drug discovery. The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of these molecules. This compound is a valuable building block for the synthesis of more complex pharmaceutical agents. The following protocol details a reliable method for its preparation. The synthesis of benzimidazole derivatives often involves the condensation reaction between an o-phenylenediamine and a carboxylic acid or its derivative.[1][2]

Reaction Scheme

The synthesis proceeds via the reaction of 3,4-diaminobenzoic acid with trifluoroacetic acid, leading to the formation of the benzimidazole ring through cyclocondensation.

DOT Script of the Reaction Scheme:

Figure 1: General reaction scheme for the synthesis.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierComments
3,4-Diaminobenzoic acid≥98%Commercially Available
Trifluoroacetic acid (TFA)≥99%Commercially AvailableCorrosive, handle with care in a fume hood.
Hydrochloric acid (HCl)4 MCommercially Available
Deionized waterIn-house
EthanolReagent GradeCommercially Available
Anhydrous sodium sulfateReagent GradeCommercially Available
Ethyl acetateReagent GradeCommercially Available
HexaneReagent GradeCommercially Available
Synthesis Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-diaminobenzoic acid.

  • Reagent Addition: To the flask, add an excess of trifluoroacetic acid. The trifluoroacetic acid acts as both a reactant and the reaction solvent.

  • Reaction Conditions: The reaction mixture is heated to reflux (typically around 100-110 °C) and stirred for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly and carefully pour the reaction mixture into ice-cold water to precipitate the product.

    • Adjust the pH of the aqueous solution to approximately 3-4 with a suitable base (e.g., sodium bicarbonate solution) to ensure the precipitation of the carboxylic acid.

    • Collect the precipitate by vacuum filtration and wash it with cold water to remove any remaining acid.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

    • Alternatively, for higher purity, the product can be purified by column chromatography on silica gel.

Characterization

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques:

  • ¹H NMR: To confirm the proton environment of the molecule.

  • ¹³C NMR: To confirm the carbon skeleton of the molecule.

  • ¹⁹F NMR: To confirm the presence of the trifluoromethyl group.[3]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point: To assess the purity of the final product.

Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification process.

DOT Script of the Workflow:

Synthesis_Workflow start Start reactants Combine 3,4-diaminobenzoic acid and trifluoroacetic acid start->reactants reflux Heat to reflux for 4-6 hours reactants->reflux cool Cool to room temperature reflux->cool precipitate Pour into ice-water and adjust pH cool->precipitate filter Filter and wash the precipitate precipitate->filter purify Recrystallize or perform column chromatography filter->purify characterize Characterize the final product (NMR, MS, MP) purify->characterize end End characterize->end

Figure 2: Experimental workflow for the synthesis.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Trifluoroacetic acid is highly corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described method is robust and can be readily implemented in a standard organic chemistry laboratory. The availability of this protocol should facilitate further research and development in areas utilizing this important benzimidazole derivative.

References

Application Notes and Protocols: 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid as a Molecular Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the potential uses of 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid as a versatile molecular probe. While direct experimental data for this specific molecule is emerging, its core benzimidazole structure, substituted with an electron-withdrawing trifluoromethyl group and a coordinating carboxylic acid moiety, suggests significant potential in two primary research areas: as a fluorescent probe for metal ion detection and as a foundational scaffold for the development of targeted enzyme inhibitors. The protocols and data presented herein are based on established methodologies for analogous benzimidazole derivatives and serve as a robust starting point for investigation.

Application 1: Fluorescent Probe for Divalent Metal Ion Detection

The benzimidazole scaffold is a well-established fluorophore used in the design of chemosensors.[1] The nitrogen atoms in the imidazole ring and the oxygen atoms of the carboxylic acid on this compound can act as a coordination site for metal ions. Binding of a metal ion is expected to modulate the photophysical properties of the molecule, leading to a detectable change in fluorescence, often through mechanisms like Photoinduced Electron Transfer (PET) or Internal Charge Transfer (ICT). This "turn-on" or "turn-off" fluorescence response allows for the quantification of specific metal ions in biological systems.[2][3]

Quantitative Data: Expected Photophysical and Binding Properties

The following table summarizes the expected, hypothetical performance of this compound as a fluorescent probe for a target metal ion like Zn²⁺, based on data for similar benzimidazole-based sensors.[3][4]

ParameterExpected ValueCondition
Excitation Wavelength (λex) ~350 - 370 nmIn Tris-HCl buffer, pH 7.4
Emission Wavelength (λem) ~450 - 480 nmIn Tris-HCl buffer, pH 7.4
Quantum Yield (Φ) (Apo) < 0.05In the absence of target ion
Quantum Yield (Φ) (Bound) > 0.40Saturated with target ion
Binding Constant (Ka) 1.0 - 5.0 x 10⁵ M⁻¹For a target like Zn²⁺
Limit of Detection (LOD) 10 - 100 nMBased on 3σ/slope method
Response Time < 5 minutesTime to reach stable fluorescence
Experimental Protocol: Live-Cell Imaging of Intracellular Zn²⁺

This protocol details the use of this compound for imaging labile Zn²⁺ in live cells using fluorescence microscopy.

Materials:

  • This compound (Probe)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • HEPES buffer (10 mM, pH 7.4)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-Buffered Saline (PBS)

  • Live cells (e.g., HeLa or PC-3) seeded on glass-bottom dishes

  • ZnSO₄ (1 M stock solution)

  • TPEN (N,N,N′,N′-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine, a zinc chelator)

  • Fluorescence microscope with DAPI/blue channel filters (e.g., Ex: 360/40 nm, Em: 460/50 nm)

Procedure:

  • Probe Stock Solution Preparation: Prepare a 1 mM stock solution of the probe in anhydrous DMSO. Store at -20°C, protected from light.

  • Cell Culture: Seed cells onto glass-bottom imaging dishes to achieve 60-80% confluency at the time of the experiment.

  • Probe Loading:

    • Prepare a working solution of the probe by diluting the 1 mM DMSO stock into pre-warmed cell culture medium to a final concentration of 1-10 µM.

    • Remove the existing medium from the cells and wash once with pre-warmed PBS.

    • Add the probe working solution to the cells and incubate for 30-60 minutes at 37°C in a 5% CO₂ incubator.[2]

  • Washing: Remove the probe-containing medium and wash the cells twice with pre-warmed HEPES buffer (pH 7.4) or imaging buffer to remove extracellular probe.

  • Imaging (Basal Zinc):

    • Add fresh imaging buffer to the cells.

    • Mount the dish on the fluorescence microscope stage.

    • Acquire baseline fluorescence images using the DAPI/blue channel. Use minimal excitation power to reduce phototoxicity.

  • Imaging (Zinc Supplementation - Positive Control):

    • To a new dish of probe-loaded cells, add imaging buffer containing 10-50 µM ZnSO₄.

    • Incubate for 5-10 minutes.

    • Wash cells and acquire images as in step 5. A significant increase in fluorescence intensity is expected.

  • Imaging (Zinc Depletion - Negative Control):

    • To a new dish of probe-loaded, zinc-supplemented cells, add imaging buffer containing 50 µM TPEN.

    • Incubate for 10-15 minutes.

    • Acquire images as in step 5. A significant decrease in fluorescence intensity is expected, demonstrating the probe's response to zinc chelation.

Visualization: Proposed Mechanism and Workflow

Metal_Ion_Detection cluster_workflow Experimental Workflow cluster_mechanism Sensing Mechanism A 1. Prepare 5 µM Probe Working Solution B 2. Incubate with Live Cells (30 min, 37°C) A->B C 3. Wash to Remove Excess Probe B->C D 4. Image Basal Ion Levels (Fluorescence Microscopy) C->D E 5. Treat Cells with Ion Source / Chelator D->E F 6. Acquire Final Image and Analyze Intensity E->F Probe_Free Probe (Low Fluorescence) Probe_Bound Probe-Zn²⁺ Complex (High Fluorescence) Probe_Free->Probe_Bound + Zn²⁺ (Binding) Probe_Bound->Probe_Free - Zn²⁺ (Chelation) Ion Zn²⁺ Ion

Caption: Workflow and proposed "turn-on" sensing mechanism for the molecular probe.

Application 2: Scaffold for Kinase Inhibitor Development

The benzimidazole core is a "privileged structure" in medicinal chemistry, frequently found in clinically approved drugs and potent enzyme inhibitors.[5][6] Derivatives have shown significant activity against various kinases, including FLT3, VEGFR-2, and Topoisomerase II, which are critical targets in oncology.[5][7][8] The this compound scaffold provides key interaction points: the benzimidazole nitrogen can form hydrogen bonds in an ATP-binding pocket, while the carboxylic acid can be functionalized to introduce moieties that target specific amino acid residues or enhance pharmacokinetic properties.

Quantitative Data: Hypothetical Inhibitory Activity

This table presents hypothetical IC₅₀ values for a derivative of the probe (e.g., an amide synthesized from the carboxylic acid) against relevant cancer cell lines and a target kinase. These values are based on published data for similar benzimidazole-based inhibitors.[5][9]

TargetAssay TypeHypothetical IC₅₀ (µM)Positive Control (IC₅₀, µM)
FLT3 Kinase In vitro Kinase Assay0.45Quizartinib (0.01)
VEGFR-2 Kinase In vitro Kinase Assay0.09Sunitinib (0.008)
A549 (Lung Cancer) Cell Viability (MTT)7.5Gefitinib (15.8)[10]
PC-3 (Prostate Cancer) Cell Viability (MTT)11.2Gefitinib (19.2)[10]
HCT-116 (Colon Cancer) Cell Viability (MTT)5.8Doxorubicin (4.2)[8]
Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of the probe or its derivatives against a target protein kinase (e.g., FLT3).

Materials:

  • Test Compound (this compound derivative)

  • Recombinant human kinase (e.g., FLT3)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • Staurosporine (a non-specific kinase inhibitor, for positive control)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Reaction Setup:

    • Add 1 µL of the diluted compound or control (DMSO for negative control, Staurosporine for positive control) to the wells of a 384-well plate.

    • Prepare a master mix of kinase and substrate in kinase assay buffer. Add 5 µL of this mix to each well.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Kinase Reaction:

    • Prepare an ATP solution in kinase assay buffer at a concentration close to its Kₘ for the target kinase.

    • Add 5 µL of the ATP solution to each well to start the reaction.

    • Incubate the plate for 60 minutes at room temperature with gentle shaking.

  • Detect Kinase Activity:

    • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ kit.

    • Briefly, add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Analysis:

    • Measure the luminescence signal using a plate reader.

    • Normalize the data using the negative (100% activity) and positive (0% activity) controls.

    • Plot the percentage of inhibition versus the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Visualization: Kinase Inhibitor Screening Workflow

Kinase_Inhibition_Workflow cluster_workflow Screening Workflow for Kinase Inhibition cluster_logic Logical Relationship A 1. Serially Dilute Test Compound C 3. Add Test Compound (Pre-incubation) A->C B 2. Add Kinase + Substrate to 384-well Plate B->C D 4. Initiate Reaction with ATP C->D E 5. Stop Reaction and Detect ADP (Luminescence) D->E F 6. Plot Dose-Response Curve and Calculate IC₅₀ E->F Compound Inhibitor (Probe Derivative) ATP_Pocket ATP Binding Pocket Compound->ATP_Pocket Kinase Target Kinase (e.g., FLT3) Inhibition Inhibition of Phosphorylation ATP_Pocket->Inhibition

Caption: General workflow for screening kinase inhibitors and their mode of action.

References

Application Notes and Protocols: 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid is a versatile heterocyclic compound that holds significant promise in medicinal chemistry. The benzimidazole scaffold is a privileged structure in drug discovery, known for its diverse pharmacological activities. The incorporation of a trifluoromethyl (-CF3) group at the 2-position enhances the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides an overview of the potential applications of this compound and its derivatives, along with detailed protocols for their synthesis and biological evaluation.

Introduction

Benzimidazoles are a class of heterocyclic aromatic compounds with a molecular structure that mimics purine, allowing them to readily interact with various biopolymers. This structural feature has led to the development of numerous benzimidazole-containing drugs with a wide range of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.

The trifluoromethyl group is a key bioisostere in modern drug design. Its introduction into a molecule can significantly modulate its physicochemical and pharmacokinetic properties. The high electronegativity and lipophilicity of the -CF3 group can lead to improved metabolic stability, enhanced membrane permeability, and stronger interactions with protein targets.

This compound serves as a crucial building block for the synthesis of novel therapeutic agents. The carboxylic acid moiety at the 5-position provides a convenient handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Synthesis

A general method for the synthesis of 2-(trifluoromethyl)benzimidazoles involves the condensation of an o-phenylenediamine with trifluoroacetic acid or its derivatives. The following diagram illustrates a typical synthetic workflow.

G A o-Phenylenediamine derivative C Condensation/ Cyclization A->C B Trifluoroacetic Anhydride or Trifluoroacetic Acid B->C D 2-(Trifluoromethyl)benzimidazole Intermediate C->D E Further Functionalization (e.g., Carboxylation) D->E F 2-Trifluoromethyl-1H-benzoimidazole -5-carboxylic acid E->F

Caption: General synthetic workflow for this compound.

Protocol: Synthesis of 2-(Trifluoromethyl)benzimidazoles

This protocol is a general representation and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted o-phenylenediamine (1 equivalent) in a suitable solvent (e.g., 4M HCl, polyphosphoric acid, or ethanol).

  • Reagent Addition: Slowly add trifluoroacetic acid (1.1 to 1.5 equivalents) or trifluoroacetic anhydride to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Work-up: After completion, cool the reaction mixture to room temperature. If an acidic solvent was used, neutralize the mixture with a base (e.g., sodium bicarbonate or ammonium hydroxide solution) until a precipitate forms.

  • Purification: Collect the solid precipitate by filtration, wash it with cold water, and dry it under a vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Applications in Medicinal Chemistry

Derivatives of this compound have shown potential in several therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity

Trifluoromethyl-benzimidazole derivatives have been investigated for their potential as anticancer agents, acting through various mechanisms.

Mechanism of Action: Induction of Ferroptosis

One reported mechanism of action for 2-(trifluoromethyl)benzimidazole derivatives is the induction of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. Some derivatives have been shown to inhibit the cystine/glutamate antiporter (system Xc-), leading to depletion of intracellular glutathione (GSH) and subsequent accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptotic cell death.

G cluster_0 Cell Membrane cluster_1 Intracellular A 2-(Trifluoromethyl)benzimidazole derivative B System Xc- Antiporter A->B inhibition Glutamate_in Glutamate (intracellular) B->Glutamate_in C Cystine uptake inhibited B->C leads to Cystine_out Cystine (extracellular) Cystine_out->B D Glutathione (GSH) depletion C->D E GPX4 inactivation D->E F Lipid ROS accumulation E->F G Ferroptosis F->G

Caption: Proposed mechanism of ferroptosis induction by 2-(trifluoromethyl)benzimidazole derivatives.

Quantitative Data: In Vitro Cytotoxicity of a Representative Derivative

The following table summarizes the cytotoxic activity of a representative N-substituted-2-(trifluoromethyl)benzimidazole derivative against a human breast cancer cell line.

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 7dMCF-70.51Doxorubicin2.12

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

G A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of the compound B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in the growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for another 48 to 72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Antimicrobial Activity

Benzimidazole derivatives have long been recognized for their broad-spectrum antimicrobial properties, including antibacterial and antifungal activities. The mechanism of action can vary but often involves the inhibition of essential cellular processes such as cell division or enzymatic activity.

Quantitative Data: Antimicrobial Activity of Benzimidazole Derivatives

Compound ClassOrganismMIC (µg/mL)
Indolylbenzo[d]imidazolesStaphylococcus aureus< 1 - 7.8
Indolylbenzo[d]imidazolesCandida albicans3.9

Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines a standard procedure for determining the MIC of a compound against a bacterial strain.

G A Prepare serial two-fold dilutions of the compound in a 96-well plate C Inoculate each well with the bacterial suspension A->C B Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland) B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect for turbidity D->E F Determine MIC (lowest concentration with no visible growth) E->F

Caption: Experimental workflow for the broth microdilution MIC assay.

  • Compound Dilution: In a 96-well microtiter plate, prepare serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion

This compound is a valuable scaffold in medicinal chemistry with the potential to generate derivatives with potent anticancer and antimicrobial activities. The protocols and data presented in these application notes provide a foundation for researchers to explore the therapeutic potential of this compound class. Further investigation into the synthesis and biological evaluation of novel derivatives is warranted to fully elucidate their structure-activity relationships and mechanisms of action.

Application Notes: Standard Protocols for Antimicrobial Screening of Benzimidazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzimidazole and its derivatives are a versatile class of heterocyclic compounds recognized for a broad spectrum of biological activities, including anthelmintic, antiviral, anticancer, and antimicrobial properties.[1][2] The structural similarity of the benzimidazole nucleus to purine nucleosides allows these compounds to interact with microbial biopolymers, making them a subject of significant interest in the development of new antimicrobial agents.[2][3]

The increasing prevalence of drug-resistant microbial strains necessitates the discovery of new drugs with novel mechanisms of action.[4] Benzimidazole derivatives, including those hybridized with other pharmacologically active moieties like triazoles or oxadiazoles, have shown promising antibacterial and antifungal efficacy.[5][6]

This document provides detailed standardized protocols for the in vitro antimicrobial screening of benzimidazole compounds, focusing on methodologies aligned with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1] The primary assays covered are the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC), the Agar Disk Diffusion method for assessing susceptibility, and the subsequent determination of the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Quantitative Data Summary

The following tables summarize reported antimicrobial activities of various benzimidazole derivatives against selected bacterial and fungal strains, providing a comparative reference for screening results.

Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives

Compound Type/IDTarget OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
2-substituted benzimidazole (63c)Staphylococcus aureus (MRSA)8-[1]
2-substituted benzimidazole (62a)Escherichia coli2-[1]
2-substituted benzimidazole (64a)S. aureus, E. coli, P. aeruginosa-17-29[1][7]
5-halo-benzimidazole derivativeS. aureus (MRSA)Comparable to Ciprofloxacin-[4]
Benzimidazole-triazole hybrid (20a-20e)S. aureus8–32-[5]
2-(m-fluorophenyl)-benzimidazole (14, 18)Bacillus subtilis7.81-[8]
2-(m-fluorophenyl)-benzimidazole (18)Gram-negative bacteria31.25-[8]
Hybrid (65a)E. coli0.026-[7]
Hybrid (65a)S. aureus0.031-[7]
1-(4-((1H–benzimidazol-1-yl) methylamino) phenyl) ethanone (C2)Gram-negative & Gram-positive isolates6.25-12.5-[9]

Table 2: Antifungal Activity of Selected Benzimidazole Derivatives

Compound Type/IDTarget OrganismMIC (µg/mL)Reference
2-chloromethyl benzimidazole (33, 38)Mucor circinelloides1.95[4]
Benzimidazole-triazole hybrid (10a, 10b)Aspergillus niger, Candida albicansStrong Activity[5]
Benzimidazole-triazole hybrid (2k)C. albicans3.125 (µmol/mL)[5]
Benzimidazole-triazole hybrid (76a)C. albicans0.0075 (µM/mL)[7]
AlbendazoleFonsecaea pedrosoiLow MIC values[10]
Benzimidazole-triazole hybrid (6b, 6i, 6j)C. glabrata0.97[11][12]
Benzimidazole derivative (11)C. albicans3[13]
Benzimidazole derivative (11)C. neoformans1.5[13]

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used quantitative technique to determine the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after incubation.[1][14]

  • Benzimidazole test compounds

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria[2]

  • RPMI-1640 medium for fungi[1]

  • Sterile 96-well microtiter plates[2]

  • Standardized microbial inoculum (0.5 McFarland)[1]

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)[4][15]

  • Spectrophotometer or plate reader

  • Incubator

  • Solubility: Due to the generally low aqueous solubility of benzimidazole derivatives, prepare a high-concentration stock solution in 100% DMSO.[1]

  • Solvent Toxicity: The final concentration of DMSO in the test wells should not exceed 1% to avoid toxicity to the microorganisms.[1][2]

  • Plate Preparation: Dispense 50-100 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate.[1][2][16]

  • Compound Addition: Add 50-100 µL of the benzimidazole stock solution (at 2X the highest desired final concentration) to the first column of wells.[1]

  • Serial Dilution: Perform a two-fold serial dilution by transferring 50-100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard the final 50-100 µL from the tenth column.[1][2]

  • Controls:

    • Growth Control (Column 11): Wells containing only broth and inoculum.[1][2]

    • Sterility Control (Column 12): Wells containing only broth.[1][2]

  • Inoculum Preparation: From a fresh culture (18-24 hours old), suspend several colonies in sterile saline.[1] Adjust the turbidity to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL for bacteria).[1] Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[2]

  • Inoculation: Add the appropriate volume (typically 50-100 µL) of the standardized inoculum to each well from column 1 to 11. The final volume in these wells will be 100-200 µL.[1][2][17]

  • Incubation: Seal or cover the plate and incubate at 35-37°C. Incubation time is typically 16-24 hours for bacteria and 24-72 hours for fungi.[1][18]

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity).[2][14] The growth control well should be distinctly turbid, and the sterility control well should remain clear.[1][2]

Broth_Microdilution_Workflow start Start prep_compound Prepare Compound Stock (in DMSO) start->prep_compound prep_plate Dispense Broth into 96-well Plate start->prep_plate serial_dilute Perform 2-Fold Serial Dilutions prep_compound->serial_dilute prep_plate->serial_dilute inoculate Inoculate Wells (Except Sterility Control) serial_dilute->inoculate prep_inoculum Prepare Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate (e.g., 37°C, 18-24h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination using the broth microdilution method.

Protocol 2: Agar Disk Diffusion

The disk diffusion method is a qualitative or semi-quantitative assay to assess the antimicrobial activity of a compound.[4][6] It is based on the diffusion of the compound from an impregnated paper disk into an agar medium inoculated with the test microorganism.

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (e.g., 6 mm Whatman No. 1 filter paper)[6]

  • Benzimidazole test compounds

  • Solvent (e.g., DMSO)

  • Standardized microbial inoculum (0.5 McFarland)

  • Positive control antibiotic disks (e.g., Ciprofloxacin)[4]

  • Sterile swabs

  • Inoculum Preparation: Prepare a microbial suspension adjusted to a 0.5 McFarland turbidity standard as described in section 3.1.3.[4]

  • Plate Inoculation: Dip a sterile swab into the standardized inoculum, remove excess liquid by pressing it against the inside of the tube, and swab the entire surface of an MHA plate uniformly in three directions to ensure even growth.

  • Disk Preparation & Application: Impregnate sterile paper disks with a known concentration of the benzimidazole compound solution (e.g., 600 µ g/disk ).[6] Allow the solvent to evaporate completely. A disk impregnated with the solvent alone serves as a negative control.

  • Placement: Aseptically place the impregnated disks, along with a standard antibiotic disk (positive control), onto the surface of the inoculated agar plate, pressing gently to ensure full contact.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.[19]

  • Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters (mm).[15][19] The size of the zone correlates with the susceptibility of the microorganism to the compound.

Disk_Diffusion_Workflow start Start prep_inoculum Prepare Inoculum (0.5 McFarland) start->prep_inoculum prep_disks Impregnate Sterile Disks with Compound start->prep_disks inoculate_plate Swab Inoculum onto Agar Plate prep_inoculum->inoculate_plate place_disks Place Disks on Inoculated Plate inoculate_plate->place_disks prep_disks->place_disks incubate Incubate Plate (e.g., 37°C, 18-24h) place_disks->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone end End measure_zone->end

Caption: Workflow for the agar disk diffusion susceptibility test.

Protocol 3: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

The MBC or MFC test is a follow-up to the MIC assay and determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[16]

  • MIC Plate Reference: Use the 96-well plate from a completed MIC determination (Protocol 3.1).

  • Subculturing: From each well that showed no visible growth (i.e., at and above the MIC), take a small aliquot (e.g., 10-100 µL).

  • Plating: Spot or spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., MHA).

  • Incubation: Incubate the agar plate at 35-37°C for 18-24 hours (or longer for fungi).

  • Reading Results: The MBC/MFC is the lowest concentration of the compound from the original MIC plate that results in no microbial growth (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum) on the subculture plate.

MIC_MBC_Relationship mic_test Perform Broth Microdilution (MIC Test) mic_result Determine MIC (Inhibits Growth) mic_test->mic_result subculture Subculture from Clear Wells (at MIC and above) onto Antibiotic-Free Agar mic_result->subculture Identify clear wells incubate Incubate Agar Plate subculture->incubate mbc_result Determine MBC/MFC (Kills Organism) incubate->mbc_result bacteriostatic Agent is Bacteriostatic (Growth Occurs) mbc_result->bacteriostatic Growth on subculture bactericidal Agent is Bactericidal (No Growth) mbc_result->bactericidal No growth on subculture

Caption: Logical flow from determining MIC to establishing MBC/MFC.

References

Application Notes and Protocols for In Vitro Enzyme Inhibition Assays of Trifluoromethyl Benzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing in vitro enzyme inhibition assays for trifluoromethyl benzimidazoles, a class of compounds with significant therapeutic potential. This document outlines detailed protocols for assays targeting key enzymes, presents quantitative data in a clear format, and includes diagrams of relevant signaling pathways and experimental workflows.

Introduction

Trifluoromethyl benzimidazoles are a versatile scaffold in medicinal chemistry, demonstrating inhibitory activity against a range of enzymes implicated in various diseases. Their unique structural features, including the electron-withdrawing trifluoromethyl group, contribute to their potent and selective binding to enzyme active sites. This document details the methodologies to assess the inhibitory potential of these compounds against several key enzyme targets.

Target Enzymes and Quantitative Data Summary

Trifluoromethyl benzimidazoles have been shown to inhibit a variety of enzymes. The following table summarizes the reported inhibitory activities (IC₅₀ and Kᵢ values) of various trifluoromethyl benzimidazole derivatives against their respective target enzymes.

Target EnzymeCompound ClassIC₅₀KᵢReference
Acetylcholinesterase (AChE)Benzimidazolium salts with trifluoromethoxybenzyl group10.50 - 31.50 nM7.24 ± 0.99 to 39.12 ± 5.66 nM
Carbonic Anhydrase I (hCA I)Benzimidazolium salts with trifluoromethoxybenzyl group21.00 - 40.76 nM5.57 ± 0.96 to 43.07 ± 11.76 nM
Carbonic Anhydrase II (hCA II)Benzimidazolium salts with trifluoromethoxybenzyl group-4.38 ± 0.43 to 18.68 ± 3.60 nM
α-GlucosidaseBenzimidazole derivatives-3.41 ± 0.78 µM
Epidermal Growth Factor Receptor (EGFR)Benzimidazole-triazole hybrids0.086 µM-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)Benzimidazole-triazole hybrids--
Topoisomerase II (Topo II)Benzimidazole-triazole hybrids2.52 µM-

Experimental Protocols

Detailed protocols for the in vitro enzyme inhibition assays are provided below. These protocols are based on established methods and can be adapted for specific trifluoromethyl benzimidazole derivatives.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay measures the activity of AChE by monitoring the hydrolysis of acetylthiocholine (ATCI) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow anion, 5-thio-2-nitrobenzoate, which is detected spectrophotometrically at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Trifluoromethyl benzimidazole test compounds

  • Donepezil (positive control)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 1 U/mL solution of AChE in phosphate buffer.

    • Prepare a 14 mM solution of ATCI in deionized water.

    • Prepare a 10 mM solution of DTNB in phosphate buffer.

    • Prepare stock solutions of trifluoromethyl benzimidazole compounds and donepezil in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

  • Assay in 96-well plate:

    • Add 160 µL of phosphate buffer to each well.

    • Add 20 µL of the test compound solution or positive control to the respective wells. For the control (no inhibitor), add 20 µL of the buffer/solvent.

    • Add 20 µL of the AChE solution to all wells except the blank.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Add 20 µL of the DTNB solution to all wells.

    • Initiate the reaction by adding 20 µL of the ATCI solution to all wells.

  • Measurement:

    • Immediately measure the absorbance at 412 nm in kinetic mode for 10-15 minutes.

    • Calculate the rate of reaction (V) for each well.

    • The percentage of inhibition is calculated as: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Carbonic Anhydrase (CA) Inhibition Assay

Principle: This assay is based on the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored p-nitrophenol, which can be monitored spectrophotometrically at 348 nm.

Materials:

  • Human carbonic anhydrase I and II (hCA I, hCA II)

  • p-Nitrophenyl acetate (p-NPA)

  • Trifluoromethyl benzimidazole test compounds

  • Acetazolamide (positive control)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of hCA I and hCA II in Tris-HCl buffer.

    • Prepare a stock solution of p-NPA in a suitable organic solvent (e.g., acetonitrile).

    • Prepare stock solutions of the test compounds and acetazolamide in a suitable solvent (e.g., DMSO) and make serial dilutions in the buffer.

  • Assay in 96-well plate:

    • Add buffer, enzyme solution, and inhibitor solution to the wells.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding the p-NPA solution.

  • Measurement:

    • Monitor the increase in absorbance at 348 nm over time.

    • Calculate the rate of reaction and the percentage of inhibition as described for the AChE assay.

    • Determine the IC₅₀ values.

α-Glucosidase Inhibition Assay

Principle: This assay measures the inhibition of α-glucosidase, an enzyme that hydrolyzes carbohydrates. The enzyme's activity is determined by monitoring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) at 405 nm.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Trifluoromethyl benzimidazole test compounds

  • Acarbose (positive control)

  • Phosphate buffer (100 mM, pH 6.8)

  • Sodium carbonate (1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 0.5 U/mL solution of α-glucosidase in phosphate buffer.

    • Prepare a 5 mM solution of pNPG in phosphate buffer.

    • Prepare stock solutions of the test compounds and acarbose in a suitable solvent and make serial dilutions.

  • Assay in 96-well plate:

    • To each well, add 50 µL of phosphate buffer and 10 µL of the test compound solution or positive control.

    • Add 20 µL of the α-glucosidase solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG solution.

    • Incubate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of 1 M sodium carbonate.

  • Measurement:

    • Measure the absorbance at 405 nm.

    • Calculate the percentage of inhibition and determine the IC₅₀ values.

EGFR and VEGFR-2 Kinase Assays

Principle: These assays measure the kinase activity of EGFR and VEGFR-2 by quantifying the amount of ATP consumed during the phosphorylation of a substrate. A common method is a luminescence-based assay, where a decrease in luminescence corresponds to higher kinase activity.

Materials:

  • Recombinant human EGFR or VEGFR-2 enzyme

  • Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP

  • Trifluoromethyl benzimidazole test compounds

  • Gefitinib (for EGFR) or Sorafenib (for VEGFR-2) as positive controls

  • Kinase assay buffer

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of the kinase, substrate, and ATP in the kinase assay buffer according to the kit manufacturer's instructions.

    • Prepare serial dilutions of the test compounds and positive controls.

  • Assay in 96-well plate:

    • Add the master mix containing the kinase, substrate, and buffer to the wells.

    • Add the test compounds or positive controls.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

  • Measurement:

    • Stop the reaction and measure the remaining ATP by adding the luminescence detection reagent as per the kit's protocol.

    • Measure the luminescence using a luminometer.

    • Calculate the percentage of inhibition and determine the IC₅₀ values.

Topoisomerase II (Topo II) Inhibition Assay

Principle: This assay assesses the ability of Topo II to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. Inhibitors of Topo II prevent the release of individual minicircles from the network, which can be visualized by agarose gel electrophoresis.

Materials:

  • Human Topoisomerase II

  • Kinetoplast DNA (kDNA)

  • ATP

  • Trifluoromethyl benzimidazole test compounds

  • Etoposide (positive control)

  • Topo II assay buffer

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing Topo II assay buffer, ATP, and kDNA.

    • Add the test compound or positive control at various concentrations.

    • Initiate the reaction by adding the Topo II enzyme.

    • Incubate the reaction at 37°C for 30 minutes.

  • Analysis:

    • Stop the reaction by adding a stop solution/loading dye.

    • Load the samples onto an agarose gel.

    • Perform electrophoresis to separate the decatenated DNA from the catenated network.

    • Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.

  • Data Interpretation:

    • The inhibition of Topo II is indicated by a decrease in the amount of decatenated DNA compared to the control.

Signaling Pathways and Experimental Workflows

Visual representations of the relevant signaling pathways and experimental workflows are provided below to aid in understanding the mechanism of action of trifluoromethyl benzimidazoles and the experimental design.

AChE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagents Prepare Reagents (AChE, ATCI, DTNB, Inhibitor) plate Plate Setup (Buffer, Inhibitor, AChE) reagents->plate preincubation Pre-incubation (10 min, 25°C) plate->preincubation reaction Initiate Reaction (Add ATCI & DTNB) preincubation->reaction measurement Kinetic Measurement (Absorbance at 412 nm) reaction->measurement calculation Calculate % Inhibition and IC50 measurement->calculation

Caption: Workflow for the Acetylcholinesterase Inhibition Assay.

Application Notes and Protocols for Benzimidazole Derivatives in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Benzimidazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of pharmacological properties, including potent anticancer activity.[1] These compounds share a structural resemblance to purine nucleosides, allowing them to interact with various biological targets involved in cancer progression.[2] The trifluoromethyl group, when incorporated into the benzimidazole scaffold, can enhance metabolic stability and bioavailability.[3]

The primary mechanisms of antitumor activity for the studied benzimidazole derivatives include the induction of apoptosis (programmed cell death), blockade of cell cycle progression, and inhibition of key enzymes essential for cancer cell survival and proliferation.[2]

Key Applications in Cancer Research:

  • Induction of Apoptosis: Several benzimidazole derivatives have been shown to induce apoptosis in various cancer cell lines.[4] This is often mediated through the activation of intrinsic (mitochondrial) and extrinsic (death receptor) pathways, leading to the activation of caspases, which are the executioners of apoptosis.[5][6]

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at different phases, preventing cancer cells from dividing and proliferating.[2] For example, some derivatives cause arrest at the G2/M phase, often associated with disruption of microtubule dynamics.[7]

  • Enzyme Inhibition: Benzimidazole derivatives have been identified as inhibitors of various enzymes crucial for cancer development, including:

    • Topoisomerases: These enzymes are essential for DNA replication and repair. Their inhibition leads to DNA damage and cell death.[8]

    • Kinases: Various kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), are often overactive in cancer and play a key role in cell growth and angiogenesis. Benzimidazole compounds have been developed as potent kinase inhibitors.[9][10][11]

    • Tubulin Polymerization: Disruption of microtubule formation and function is a clinically validated anticancer strategy. Certain benzimidazole derivatives act as microtubule targeting agents, leading to mitotic arrest and apoptosis.[12][13]

  • Induction of Ferroptosis: A novel mechanism identified for some 2-(trifluoromethyl)benzimidazole derivatives is the induction of ferroptosis, an iron-dependent form of programmed cell death, by inhibiting the cystine/glutamate antiporter (system Xc⁻).[2]

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity (IC50 values) of various benzimidazole derivatives against a panel of human cancer cell lines.

Table 1: IC50 Values of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC)

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Cancer (non-aggressive)0.73 ± 0.0[7][12][13]
MDA-MB-231Breast Cancer (aggressive)20.4 ± 0.2[7][12][13]
L-cellsNormal Fibroblast59.6 ± 2.5[7][12][13]

Table 2: IC50 Values of Other Benzimidazole Derivatives

Compound IDCell LineCancer TypeIC50 (µM)Reference
FA16 HepG2Hepatocellular CarcinomaSingle-digit micromolar[2]
Compound 9u A549Lung Cancer0.35[9]
MCF-7Breast Cancer3.24[9]
PC-3Prostate Cancer5.12[9]
Compound 3g A549Lung Cancer1.88 ± 0.35[10]
NCI-H460Lung Cancer0.85 ± 0.24[10]
Compound 3e A549Lung Cancer3.58 ± 0.53[10]
NCI-H460Lung Cancer1.71 ± 0.17[10]
Compound 10 MCF-7Breast Cancer15.6[14]
Compound 2 MCF-7Breast Cancer18.7[14]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Benzimidazole derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the benzimidazole derivative in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

MTT_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate for 24h seed->incubate1 add_compound Add Compound to Wells incubate1->add_compound prepare_dilutions Prepare Compound Dilutions prepare_dilutions->add_compound incubate2 Incubate for 24-72h add_compound->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Workflow for MTT-based cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with the benzimidazole derivative at the desired concentration (e.g., IC50) for a specified time.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Apoptosis_Assay_Workflow start Treat Cells with Compound harvest Harvest Cells (Trypsinization) start->harvest wash1 Wash with Cold PBS (x2) harvest->wash1 resuspend Resuspend in 1X Binding Buffer wash1->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate 15 min in Dark stain->incubate add_buffer Add 1X Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze

Workflow for Annexin V/PI apoptosis assay.
Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining to determine the cell cycle phase distribution.

Materials:

  • Treated and untreated cells

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Culture and treat cells with the benzimidazole derivative as for the apoptosis assay.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.

  • Add PI solution and incubate for 15 minutes in the dark.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways affected by the compound.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Caspase-3, Bcl-2, Bax, Cyclin B1, Cdk1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse treated and untreated cells in RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

Signaling Pathways

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Benzimidazole Benzimidazole Derivative DeathReceptor Death Receptors (e.g., Fas, TNFR1) Benzimidazole->DeathReceptor Induces/Sensitizes Bax Bax Benzimidazole->Bax Upregulates Bcl2 Bcl-2 Benzimidazole->Bcl2 Downregulates DISC DISC Formation (FADD, Pro-caspase-8) DeathReceptor->DISC Caspase8 Caspase-8 DISC->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Apaf1 Apaf-1 CytochromeC->Apaf1 ProCaspase9 Pro-caspase-9 Apaf1->ProCaspase9 Apoptosome Apoptosome ProCaspase9->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G2M_Arrest_Pathway cluster_regulation G2/M Checkpoint Regulation Benzimidazole Benzimidazole Derivative (e.g., MBIC) Tubulin Tubulin Polymerization Benzimidazole->Tubulin Inhibits Microtubules Microtubule Dynamics Tubulin->Microtubules Cdk1_CyclinB1 Cdk1/Cyclin B1 Complex (MPF) Microtubules->Cdk1_CyclinB1 Destabilization leads to Checkpoint Activation Cdk1 Cdk1 Cdk1->Cdk1_CyclinB1 CyclinB1 Cyclin B1 CyclinB1->Cdk1_CyclinB1 M M Phase (Mitosis) Cdk1_CyclinB1->M Promotes Entry Arrest G2/M Arrest Cdk1_CyclinB1->Arrest G2 G2 Phase G2->M Apoptosis Apoptosis Arrest->Apoptosis

References

Development of Antiparasitic Agents from 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the development of novel antiparasitic agents derived from 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid. The information compiled herein is based on published research and is intended to guide researchers in the synthesis, in vitro screening, and in vivo evaluation of this promising class of compounds.

Introduction

The benzimidazole scaffold is a well-established pharmacophore in antiparasitic drug discovery. Derivatives of this heterocyclic system have demonstrated broad-spectrum activity against a variety of protozoan and helminthic parasites. The introduction of a trifluoromethyl group at the 2-position of the benzimidazole ring can significantly enhance the metabolic stability and potency of these compounds. This document focuses on derivatives of this compound, exploring their synthesis, biological activity, and mechanism of action. Notably, some of these derivatives have shown potent antiparasitic effects through mechanisms that may differ from the classical tubulin polymerization inhibition associated with many benzimidazole anthelmintics.[1]

Synthesis of 2-Trifluoromethyl-1H-benzimidazole Derivatives

A series of 2-(trifluoromethyl)-1H-benzimidazole derivatives can be synthesized via the Phillips cyclocondensation reaction.[2] This method involves the reaction of a substituted 1,2-phenylenediamine with trifluoroacetic acid. The general synthetic scheme is outlined below.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Substituted_1_2_phenylenediamine Substituted 1,2-phenylenediamine Phillips_Cyclocondensation Phillips Cyclocondensation Substituted_1_2_phenylenediamine->Phillips_Cyclocondensation Trifluoroacetic_acid Trifluoroacetic Acid Trifluoroacetic_acid->Phillips_Cyclocondensation Benzimidazole_Derivative 2-(Trifluoromethyl)-1H-benzimidazole Derivative Phillips_Cyclocondensation->Benzimidazole_Derivative

Caption: General workflow for the synthesis of 2-(trifluoromethyl)-1H-benzimidazole derivatives.

Experimental Protocol: Phillips Cyclocondensation
  • A mixture of the appropriately substituted 1,2-phenylenediamine and trifluoroacetic acid is prepared.

  • The reaction mixture is heated, typically under reflux conditions.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and neutralized.

  • The resulting precipitate, the desired 2-(trifluoromethyl)-1H-benzimidazole derivative, is collected by filtration.

  • The crude product is then purified, typically by recrystallization or column chromatography.

In Vitro Antiparasitic Activity

Derivatives of this compound have been evaluated for their in vitro activity against a range of protozoan and helminth parasites.

Data Presentation: In Vitro Antiparasitic Activity
Compound IDParasite SpeciesIC50 (µM)Reference CompoundIC50 (µM)
1a Giardia intestinalis0.048Metronidazole0.45
Entamoeba histolytica0.890Metronidazole1.80
Trichomonas vaginalis0.081Metronidazole0.20
1b Giardia intestinalis0.025Metronidazole0.45
Entamoeba histolytica0.290Metronidazole1.80
Trichomonas vaginalis0.030Metronidazole0.20
1c Giardia intestinalis0.028Metronidazole0.45
Entamoeba histolytica0.450Metronidazole1.80
Trichomonas vaginalis0.035Metronidazole0.20
1e Giardia intestinalis0.035Metronidazole0.45
Entamoeba histolytica0.350Metronidazole1.80
Trichomonas vaginalis0.040Metronidazole0.20
1f Trichinella spiralis (muscle larvae)15.8Albendazole10.5

Note: The compound IDs are based on the publication by Hernández-Luis et al., 2010. IC50 values represent the concentration of the compound that inhibits 50% of the parasite growth or viability.[2]

Experimental Protocols: In Vitro Assays

In_Vitro_Workflow cluster_culture Parasite Culture cluster_assay Drug Susceptibility Assay cluster_analysis Data Analysis Parasite_Culture Axenic culture of protozoan trophozoites or isolation of T. spiralis larvae Drug_Incubation Incubation with serial dilutions of test compounds Parasite_Culture->Drug_Incubation Viability_Assessment Assessment of parasite viability (e.g., microscopy, colorimetric assays) Drug_Incubation->Viability_Assessment IC50_Determination Calculation of IC50 values Viability_Assessment->IC50_Determination

Caption: General workflow for in vitro antiparasitic activity screening.

  • Parasite Culture: Trophozoites of the respective protozoan species are maintained in axenic culture using appropriate media (e.g., TYI-S-33 medium) at 37°C.

  • Drug Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to achieve a range of concentrations.

  • Assay Setup: In a 96-well microtiter plate, a known number of trophozoites are added to each well containing the different drug concentrations.

  • Incubation: The plates are incubated under anaerobic conditions at 37°C for a specified period (e.g., 48 hours).

  • Viability Assessment: Parasite viability is determined by microscopic observation of motility or by using a colorimetric assay (e.g., MTT assay).

  • Data Analysis: The percentage of inhibition is calculated for each drug concentration, and the IC50 value is determined by regression analysis.

  • Larvae Isolation: Trichinella spiralis muscle larvae are isolated from the muscle tissue of experimentally infected mice by artificial digestion with a pepsin-HCl solution.

  • Assay Setup: A known number of larvae are placed in each well of a 24-well plate containing culture medium.

  • Drug Incubation: Test compounds are added to the wells at various concentrations, and the plates are incubated at 37°C in a 5% CO2 atmosphere.

  • Viability Assessment: Larval viability is assessed at different time points (e.g., 24, 48, 72 hours) by observing their motility under an inverted microscope.

  • Data Analysis: The percentage of larval mortality is calculated, and the effective concentration is determined.

In Vivo Anthelmintic Efficacy

Selected 2-(trifluoromethyl)-1H-benzimidazole derivatives have demonstrated efficacy against Trichinella spiralis in a murine model.

Data Presentation: In Vivo Efficacy against T. spiralis
Compound IDDose (mg/kg)Treatment ScheduleParasite StageReduction in Worm Burden (%)
1b 75Twice daily for 3 daysAdult65.4
1e 75Twice daily for 3 daysAdult68.2
1f 75Twice daily for 5 daysMuscle Larvae55.1
Albendazole 50Twice daily for 3 daysAdult75.0
Albendazole 50Twice daily for 5 daysMuscle Larvae85.0

Note: The compound IDs are based on the publication by Hernández-Luis et al., 2010.[2]

Experimental Protocol: In Vivo Efficacy in a Murine Model

In_Vivo_Workflow cluster_infection Infection cluster_treatment Treatment cluster_evaluation Evaluation cluster_analysis Data Analysis Infection Oral infection of mice with T. spiralis larvae Treatment Oral administration of test compounds and controls Infection->Treatment Necropsy Necropsy and recovery of adult worms or muscle larvae Treatment->Necropsy Quantification Quantification of parasite load Necropsy->Quantification Efficacy_Calculation Calculation of percentage reduction in worm burden Quantification->Efficacy_Calculation

Caption: General workflow for in vivo efficacy testing against Trichinella spiralis.

  • Animal Model: Male CD1 mice are typically used for this model.

  • Infection: Mice are orally infected with a standardized number of infective T. spiralis larvae.

  • Treatment:

    • Adult Stage: Treatment with the test compounds is initiated a few days post-infection (e.g., day 2) and continues for a defined period (e.g., 3 days).

    • Muscle Larvae Stage: Treatment is initiated at a later time point when larvae have migrated to the muscles (e.g., day 30) and continues for a longer duration (e.g., 5 days).

  • Evaluation:

    • Adult Stage: A few days after the last treatment, mice are euthanized, and the small intestines are processed to recover and count the adult worms.

    • Muscle Larvae Stage: At the end of the experiment (e.g., day 45 post-infection), mice are euthanized, and the carcasses are digested to recover and quantify the number of muscle larvae.

  • Data Analysis: The mean number of worms or larvae in the treated groups is compared to the untreated control group, and the percentage reduction in worm burden is calculated.

Mechanism of Action

Interestingly, studies on some 2-(trifluoromethyl)-benzimidazole derivatives have shown that they do not inhibit tubulin polymerization, the classical mechanism of action for many benzimidazole anthelmintics.[1] This suggests that these compounds may exert their antiparasitic effects through an alternative mechanism, which warrants further investigation. Potential areas of exploration include targeting other essential parasite enzymes or metabolic pathways.

Structure-Activity Relationship (SAR)

The antiparasitic activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives is influenced by the nature and position of substituents on the benzimidazole ring. Based on the available data, the following preliminary SAR observations can be made:

  • Substitution at the 5-position: The presence of various substituents at the 5-position of the benzimidazole ring appears to be compatible with potent antiprotozoal activity.

  • Amide and Ester Moieties: The conversion of the carboxylic acid at the 5-position to various amide or ester derivatives can modulate the antiparasitic activity and selectivity.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, likely plays a crucial role in its ability to penetrate the parasite and exert its effect.

Further synthesis and biological evaluation of a wider range of derivatives are necessary to establish a more comprehensive SAR for this class of compounds.

Conclusion

Derivatives of this compound represent a promising class of antiparasitic agents with potent in vitro activity against a variety of protozoa and in vivo efficacy against the helminth Trichinella spiralis. Their potential novel mechanism of action makes them particularly interesting for further development, especially in the context of emerging drug resistance. The protocols and data presented in this document provide a solid foundation for researchers to advance the exploration of these compounds as potential new antiparasitic drugs.

References

Application Notes and Protocols: Phillips Cyclocondensation for the Synthesis of 2-Trifluoromethyl Benzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Trifluoromethyl benzimidazoles represent a privileged scaffold in medicinal chemistry and drug development. The incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. These compounds have demonstrated significant potential as anticancer agents by inducing ferroptosis, a novel iron-dependent form of programmed cell death, and as potent antiparasitic agents.[1][2] The Phillips cyclocondensation is a classical and efficient method for the synthesis of benzimidazoles, involving the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions.[3] This document provides detailed protocols for the synthesis of 2-trifluoromethyl benzimidazoles using trifluoroacetic acid via the Phillips cyclocondensation, outlines their mechanism of action in cancer, and presents relevant quantitative data.

I. Phillips Cyclocondensation: Synthesis of 2-Trifluoromethyl Benzimidazoles

The Phillips cyclocondensation reaction provides a direct and high-yielding route to 2-trifluoromethyl benzimidazoles through the reaction of o-phenylenediamines with trifluoroacetic acid. The reaction proceeds via an initial acylation of one of the amino groups of the o-phenylenediamine by trifluoroacetic acid, followed by an intramolecular cyclization and dehydration to form the benzimidazole ring.

Reaction Mechanism

Phillips_Cyclocondensation cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product o_phenylenediamine o-Phenylenediamine acylated_intermediate N-Trifluoroacetyl Intermediate o_phenylenediamine->acylated_intermediate Acylation TFA Trifluoroacetic Acid (TFA) TFA->acylated_intermediate product 2-Trifluoromethyl Benzimidazole acylated_intermediate->product Intramolecular Cyclization & Dehydration

Caption: Mechanism of the Phillips Cyclocondensation.

Experimental Protocols

Protocol 1: Synthesis of 2-(Trifluoromethyl)benzimidazole

This protocol is adapted from a high-yield synthesis procedure.

Materials:

  • o-Phenylenediamine (1,2-phenylenediamine)

  • Trifluoroacetic acid (TFA)

  • Ethyl acetate

  • Aqueous sodium hydrogen carbonate (NaHCO3) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer, add o-phenylenediamine (10.8 g, 100 mmol).

  • Carefully add trifluoroacetic acid (17.1 g, 150 mmol) to the flask.

  • Attach a reflux condenser and heat the mixture to reflux for 4 hours with stirring.

  • After 4 hours, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into an aqueous sodium hydrogen carbonate solution to neutralize the excess acid.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with a saturated aqueous sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The resulting crystals can be further purified by recrystallization if necessary.

Quantitative Data

The Phillips cyclocondensation reaction is known for providing good to excellent yields for the synthesis of 2-substituted benzimidazoles. The table below summarizes representative quantitative data for the synthesis of 2-trifluoromethyl benzimidazoles.

Entryo-Phenylenediamine SubstrateProductReaction TimeConditionsYield (%)Reference
1o-Phenylenediamine2-(Trifluoromethyl)benzimidazole4 hReflux100[from previous searches]
2Substituted o-phenylenediaminesSubstituted 2-(trifluoromethyl)benzimidazolesNot specifiedPhillips CyclocondensationGood to Excellent[1]

Note: The 100% yield reported in Entry 1 is based on a specific literature procedure and may vary depending on experimental conditions and scale.

II. Application in Cancer Research: Induction of Ferroptosis

2-Trifluoromethyl benzimidazole derivatives have emerged as potent inducers of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. This mechanism of action makes them promising candidates for cancer therapy, particularly for tumors resistant to traditional apoptotic cell death pathways.

Signaling Pathway of Ferroptosis Induction

The primary mechanism by which these compounds induce ferroptosis is through the inhibition of the cystine/glutamate antiporter, known as system Xc-.

Ferroptosis_Pathway TFMB 2-Trifluoromethyl Benzimidazole SystemXc System Xc- (Cystine/Glutamate Antiporter) TFMB->SystemXc Inhibits Cystine_out Intracellular Cystine SystemXc->Cystine_out Cystine_in Extracellular Cystine Cystine_in->SystemXc Transport Cysteine Cysteine Cystine_out->Cysteine Reduction GSH Glutathione (GSH) Cysteine->GSH Synthesis GPX4 Glutathione Peroxidase 4 (GPX4) GSH->GPX4 Activates Lipid_ROS Lipid ROS (Lipid Peroxides) GPX4->Lipid_ROS Neutralizes Ferroptosis Ferroptosis (Cell Death) Lipid_ROS->Ferroptosis Induces Iron Fe2+ Iron->Lipid_ROS Catalyzes (Fenton Reaction)

Caption: Ferroptosis induction by 2-trifluoromethyl benzimidazoles.

Mechanism Explained:

  • Inhibition of System Xc- : 2-Trifluoromethyl benzimidazole derivatives block the system Xc- transporter on the cell membrane.

  • Cystine Depletion : This inhibition prevents the uptake of extracellular cystine, the oxidized form of the amino acid cysteine.

  • GSH Depletion : The lack of intracellular cystine leads to a depletion of cysteine, which is a critical precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.

  • GPX4 Inactivation : The decrease in GSH levels leads to the inactivation of glutathione peroxidase 4 (GPX4), a key enzyme that neutralizes lipid reactive oxygen species (ROS).

  • Lipid Peroxidation : The inactivation of GPX4 results in the accumulation of lipid peroxides.

  • Ferroptosis : In the presence of intracellular iron (Fe2+), these lipid peroxides undergo further reactions (Fenton reaction), leading to overwhelming oxidative damage to the cell membrane and ultimately, ferroptotic cell death.

III. Experimental Workflow: A General Overview

The following diagram illustrates a typical experimental workflow for the synthesis and purification of 2-trifluoromethyl benzimidazoles.

Experimental_Workflow start Start reactants 1. Mix Reactants (o-phenylenediamine, TFA) start->reactants reflux 2. Heat to Reflux (e.g., 4 hours) reactants->reflux cool 3. Cool to Room Temperature reflux->cool neutralize 4. Neutralize with NaHCO3 Solution cool->neutralize extract 5. Extract with Ethyl Acetate neutralize->extract wash 6. Wash Organic Layer with Brine extract->wash dry 7. Dry with MgSO4 wash->dry concentrate 8. Concentrate under Reduced Pressure dry->concentrate product 9. Obtain Crude Product (Crystals) concentrate->product purify 10. Purify (Optional) (Recrystallization) product->purify end End purify->end

Caption: General workflow for synthesis and purification.

Conclusion

The Phillips cyclocondensation reaction is a robust and high-yielding method for synthesizing 2-trifluoromethyl benzimidazoles, a class of compounds with significant therapeutic potential. Their ability to induce ferroptosis in cancer cells offers a promising avenue for the development of novel anticancer drugs. The detailed protocols and mechanistic insights provided in these application notes serve as a valuable resource for researchers in medicinal chemistry and drug discovery.

References

Application Notes and Protocols for the Functionalization of 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the chemical modification of the carboxylic acid group of 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid (CAS No: 2107-39-3). This versatile building block is of significant interest in medicinal chemistry due to the presence of the benzimidazole core, a privileged scaffold in many pharmacologically active compounds, and the electron-withdrawing trifluoromethyl group, which can enhance metabolic stability and binding affinity.

The functionalization of the carboxylic acid moiety, primarily through amide and ester bond formation, allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. These application notes offer a guide to common synthetic strategies, including quantitative data from representative reactions, detailed experimental procedures, and visual workflows to aid in experimental design.

Data Presentation: Amide and Ester Synthesis

The following tables summarize quantitative data for the functionalization of this compound into various amides and esters. These examples, drawn from patent literature and chemical suppliers, illustrate the utility of common coupling reagents in achieving these transformations.

Table 1: Synthesis of Amide Derivatives

Amine/Amine HydrochlorideCoupling Reagent(s)BaseSolventTime (h)Temp. (°C)Yield (%)Reference
{(1R,2S,5S*)-3-Aza-bicyclo[3.1.0]hex-2-ylmethyl}amine derivativeTBTUDIPEADMFNot SpecifiedRTNot Specified[1][2]
4-(Pyridin-4-yloxy)anilineTBTU, HOBtNot SpecifiedDMFNot SpecifiedRT71.5[3]

Note: The yield for the first entry was not explicitly stated in the source document but was part of a general procedure for the synthesis of a library of compounds.

Experimental Protocols

The following are detailed methodologies for the two primary functionalizations of the carboxylic acid group of this compound: amide bond formation and esterification.

Protocol 1: Amide Bond Formation using TBTU/HOBt

This protocol is a robust method for the synthesis of a wide range of amides from this compound. The use of TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) as a coupling agent, often in the presence of an additive like HOBt (Hydroxybenzotriazole), facilitates efficient amide bond formation under mild conditions.

Materials:

  • This compound

  • Amine of interest

  • TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)

  • HOBt (Hydroxybenzotriazole)

  • Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.0-1.2 eq).

  • Add HOBt (1.1 eq) and DIPEA (2.0-3.0 eq) to the reaction mixture.

  • In a separate vial, dissolve TBTU (1.1 eq) in a minimal amount of anhydrous DMF.

  • Slowly add the TBTU solution to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).

Protocol 2: General Esterification via Acid Chloride

This two-step protocol is a classic and effective method for the synthesis of esters. The carboxylic acid is first converted to a more reactive acid chloride, which then readily reacts with an alcohol to form the desired ester.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Alcohol of interest

  • Triethylamine (TEA) or Pyridine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

Step 1: Acid Chloride Formation

  • To a solution of this compound (1.0 eq) in anhydrous DCM or THF, add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.5-2.0 eq) to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction can be gently heated to reflux if necessary to drive to completion.

  • Monitor the reaction by the cessation of gas evolution.

  • Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure. The resulting crude acid chloride is typically used immediately in the next step.

Step 2: Ester Formation

  • Dissolve the crude acid chloride in anhydrous DCM or THF.

  • Add the desired alcohol (1.1-1.5 eq) to the solution.

  • Cool the mixture to 0 °C and slowly add triethylamine or pyridine (1.5-2.0 eq).

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

The following diagrams illustrate the key workflows and chemical transformations described in these application notes.

Amide_Formation_Workflow cluster_start Starting Materials cluster_reaction Amide Coupling cluster_workup Workup & Purification cluster_product Final Product start_acid 2-Trifluoromethyl-1H- benzoimidazole-5-carboxylic acid activation Activation with Coupling Reagent (e.g., TBTU, HOBt) start_acid->activation start_amine Amine (R-NH2) reaction Nucleophilic Attack by Amine start_amine->reaction activation->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product 2-Trifluoromethyl-1H- benzoimidazole-5-carboxamide purification->product

Caption: Workflow for amide synthesis from this compound.

Esterification_Workflow cluster_start Starting Material cluster_activation Acid Chloride Formation cluster_reaction Ester Formation cluster_product Final Product start_acid 2-Trifluoromethyl-1H- benzoimidazole-5-carboxylic acid acid_chloride Reaction with SOCl2 or (COCl)2 start_acid->acid_chloride esterification Nucleophilic Acyl Substitution acid_chloride->esterification start_alcohol Alcohol (R-OH) start_alcohol->esterification product 2-Trifluoromethyl-1H- benzoimidazole-5-carboxylate esterification->product

Caption: Two-step workflow for ester synthesis via an acid chloride intermediate.

References

Troubleshooting & Optimization

optimizing reaction conditions for 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid

This technical support guide provides researchers, scientists, and drug development professionals with detailed information for the synthesis of this compound (CAS 82791-93-3). It includes frequently asked questions, troubleshooting guides, experimental protocols, and optimized reaction conditions to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary and most common synthetic route for this compound?

A1: The most widely used method is the condensation reaction between 3,4-diaminobenzoic acid and trifluoroacetic acid. This reaction, often referred to as the Phillips condensation, involves heating the two reagents together, which leads to cyclization and the formation of the benzimidazole ring system.[1][2]

Q2: What are the necessary starting materials and reagents?

A2: The essential starting materials are:

  • 3,4-Diaminobenzoic acid: The source of the benzene and imidazole amine functionalities, as well as the carboxylic acid group.

  • Trifluoroacetic acid (TFA): Serves as both a reactant, providing the trifluoromethyl group, and often as an acidic catalyst and solvent for the reaction.

Q3: What are the general reaction conditions for this synthesis?

A3: Typically, the reaction involves heating a mixture of 3,4-diaminobenzoic acid and an excess of trifluoroacetic acid. The mixture is often heated to reflux for several hours to ensure the reaction goes to completion.[1] The specific temperature and time can be optimized to improve yield and minimize side products.

Q4: What safety precautions should be taken when performing this synthesis?

A4: Trifluoroacetic acid is highly corrosive and volatile. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction may generate pressure if performed in a sealed vessel; therefore, a reflux setup with an open (but protected) condenser is recommended.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis.

Q1: Problem - My reaction yield is significantly lower than expected. What are the potential causes and solutions?

A1: Low yields can stem from several factors. Refer to the troubleshooting logic diagram below for a systematic approach.

  • Incomplete Reaction: The reaction may not have reached completion. Solution: Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Sub-optimal Stoichiometry: An incorrect ratio of reactants can limit the yield. Solution: While TFA is often used in excess, ensure the amount is sufficient. A molar ratio of at least 1.5 to 2 equivalents of TFA to 1 equivalent of 3,4-diaminobenzoic acid is a good starting point.[1]

  • Product Loss During Workup: The product is amphoteric (containing both acidic and basic groups), which can complicate extraction. Solution: Carefully adjust the pH during the workup. To isolate the product, acidify the aqueous solution to a pH where the carboxylic acid is protonated and the imidazole nitrogen is protonated, causing it to precipitate. Filter the resulting solid.

  • Side Reactions: Overheating or extended reaction times can sometimes lead to decarboxylation or other degradation pathways. Solution: Optimize the reaction conditions by testing slightly lower temperatures or shorter reaction times once maximum conversion is achieved.

Q2: Problem - The reaction appears to be stalled or not proceeding to completion. How can I drive it forward?

A2: If the reaction is incomplete:

  • Increase Temperature: Gently increasing the reflux temperature (if possible, by using a higher-boiling solvent, though TFA often suffices) can increase the reaction rate.

  • Add a Dehydrating Agent: The condensation reaction produces water. While hot TFA helps remove water, adding a stronger acid catalyst like polyphosphoric acid (PPA) or using a Dean-Stark apparatus (if a suitable co-solvent is used) can facilitate water removal and drive the equilibrium towards the product.

Q3: Problem - My final product is highly colored and difficult to purify. What are the best purification methods?

A3: Discoloration is common and often due to minor impurities or oxidation products.

  • Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., ethanol or an aqueous base). Add a small amount of activated charcoal (5-10% by weight) and heat the mixture gently for 15-30 minutes. Filter the hot solution through celite to remove the charcoal.[3]

  • Recrystallization: This is a highly effective method for purification. The choice of solvent is critical. Ethanol, methanol, or aqueous mixtures are often good starting points for recrystallizing benzimidazole derivatives. Experiment with different solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

Q4: Problem - I am having difficulty isolating the product from the reaction mixture during the workup.

A4: Isolation can be challenging due to the product's solubility.

  • Precipitation and Filtration: After cooling the reaction mixture, carefully pour it into a beaker of ice water. The product should precipitate. If it doesn't, slowly neutralize the excess TFA with a base like sodium bicarbonate or sodium hydroxide until precipitation is maximized. Be cautious with pH control to avoid re-dissolving the product. Collect the solid by vacuum filtration.

  • Extraction: If the product remains in solution, extraction is an alternative. However, its amphoteric nature makes this difficult. It is generally easier to isolate via precipitation.

Data Presentation: Reaction Condition Optimization

The following table summarizes typical reaction parameters for the synthesis of a structurally similar compound, 2-(Trifluoromethyl)benzimidazole, which can be used as a starting point for optimizing the synthesis of the target carboxylic acid derivative.[1]

ParameterConditionRationale / Notes
Starting Material 1,2-Phenylenediamine derivativeFor the target, this is 3,4-diaminobenzoic acid.
Reagent Trifluoroacetic acid (TFA)Acts as reactant and acid catalyst.
Molar Ratio 1.5 eq. TFA to 1.0 eq. diamineAn excess of TFA helps drive the reaction.[1]
Temperature RefluxEnsures sufficient energy for the condensation and cyclization.
Reaction Time 4 hoursA typical duration; should be monitored by TLC for completion.[1]
Workup Neutralization with NaHCO₃Quenches excess TFA and facilitates product isolation.[1]
Purification Extraction / RecrystallizationRemoves unreacted starting materials and side products.
Reported Yield Up to 100% (for analog)Yields for the carboxylic acid derivative may vary.[1]

Experimental Protocol

Synthesis of this compound

This protocol is based on the established Phillips condensation method.[1]

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-diaminobenzoic acid (e.g., 10.0 g, 65.7 mmol).

    • In a fume hood, carefully add trifluoroacetic acid (e.g., 15.0 mL, 197 mmol, 3.0 eq.).

    • The mixture may exotherm upon addition.

  • Reaction Execution:

    • Heat the mixture to a gentle reflux (approximately 100-110 °C) using a heating mantle.

    • Maintain the reflux for 4-6 hours. Monitor the reaction's progress by taking small aliquots and analyzing them with TLC (e.g., using a 1:1 Ethyl Acetate:Hexanes mobile phase). The reaction is complete when the 3,4-diaminobenzoic acid spot has disappeared.

  • Product Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly and carefully pour the cooled, dark mixture into a beaker containing 200 mL of ice water while stirring. A precipitate should form.

    • If precipitation is incomplete, slowly add a saturated aqueous solution of sodium bicarbonate until the pH is approximately 3-4. Be cautious, as CO₂ will evolve vigorously.

    • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the crude solid product by vacuum filtration, washing the filter cake with cold water (2 x 50 mL).

  • Purification:

    • Transfer the crude solid to a flask.

    • Recrystallize the product from a suitable solvent (e.g., ethanol/water). Dissolve the solid in a minimum amount of hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath.

    • Filter the purified crystals, wash with a small amount of cold solvent, and dry under a vacuum to obtain this compound as a solid.

Visual Guides: Workflows and Logic Diagrams

The following diagrams illustrate the synthesis workflow and a troubleshooting decision-making process.

SynthesisWorkflow cluster_start Starting Materials cluster_process Process cluster_end Final Product SM1 3,4-Diaminobenzoic Acid Reaction Reaction (Reflux, 4-6h) SM1->Reaction SM2 Trifluoroacetic Acid SM2->Reaction Workup Workup (Precipitation in Water) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product Pure 2-Trifluoromethyl-1H- benzoimidazole-5-carboxylic acid Purification->Product

Caption: General experimental workflow for the synthesis.

Troubleshooting Problem Problem: Low Yield or Impure Product Cause1 Incomplete Reaction? Problem->Cause1 Cause2 Workup / Isolation Loss? Problem->Cause2 Cause3 Product is Colored/Impure? Problem->Cause3 Solution1 Increase Reaction Time or Temperature Cause1->Solution1 Solution Solution2 Carefully Adjust pH during Precipitation Cause2->Solution2 Solution Solution3 Recrystallize Product or Treat with Charcoal Cause3->Solution3 Solution

Caption: Troubleshooting logic for common synthesis issues.

References

Technical Support Center: Phillips Cyclocondensation with Trifluoroacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Phillips Cyclocondensation, with a specific focus on reactions involving trifluoroacetic acid for the synthesis of 2-trifluoromethyl-benzimidazoles. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the Phillips cyclocondensation reaction?

The Phillips cyclocondensation, also known as the Phillips-Ladenburg benzimidazole synthesis, is a chemical reaction that involves the condensation of an o-phenylenediamine with a carboxylic acid in the presence of an acid catalyst to form a benzimidazole derivative.[1][2][3] In the context of this guide, we are focusing on the use of trifluoroacetic acid as the carboxylic acid component to synthesize 2-trifluoromethyl-benzimidazoles.

Q2: What is the role of trifluoroacetic acid (TFA) in this reaction?

Trifluoroacetic acid (TFA) can serve a dual role in this reaction. Primarily, it acts as the reactant, providing the trifluoromethyl group to the resulting benzimidazole. Additionally, due to its strong acidic nature, TFA can also act as the catalyst, facilitating the cyclization and dehydration steps of the reaction.[4][5]

Q3: What are the typical reaction conditions for the Phillips cyclocondensation?

Traditionally, the Phillips condensation is carried out at elevated temperatures, sometimes in a sealed vessel, particularly when using aromatic acids.[1] However, when using a strong acid like TFA as a catalyst, the reaction may proceed under milder conditions.[4] Some syntheses of benzimidazoles using TFA as a catalyst have been reported to occur at room temperature.[4]

Q4: What are the main challenges or side reactions to be aware of?

Common challenges include incomplete reaction, formation of side products, and difficulties in purification. A potential side reaction is the trifluoroacetylation of the amine groups, which can be a competing reaction pathway, especially under certain conditions.[6] This can lead to the formation of N-trifluoroacetylated intermediates that may or may not cyclize efficiently.

Troubleshooting Guide

This troubleshooting guide addresses specific issues that may arise during the synthesis of 2-trifluoromethyl-benzimidazoles via the Phillips cyclocondensation.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Insufficient reaction temperature: The reaction may require heat to proceed to completion.1. Gradually increase the reaction temperature. Refluxing in a suitable solvent (e.g., toluene, xylene) is a common strategy.[1]
2. Catalyst is not effective: While TFA can act as a catalyst, an additional stronger acid might be needed.2. Consider the addition of a catalytic amount of a stronger acid like polyphosphoric acid (PPA) or carrying out the reaction in neat TFA if it's also the solvent.
3. Water is inhibiting the reaction: The condensation reaction produces water, which can be inhibitory.3. Use a Dean-Stark apparatus to remove water azeotropically if the reaction is run at reflux in an appropriate solvent.
4. Decomposition of starting materials or product: The reaction conditions might be too harsh.4. Monitor the reaction by TLC or LC-MS to check for decomposition. If observed, try lowering the reaction temperature or using a milder acid catalyst.
Formation of Multiple Products/Side Products 1. Di-acylation of the o-phenylenediamine: Both amine groups may be acylated without cyclization.1. Control the stoichiometry of the reactants. Use a slight excess of the o-phenylenediamine.
2. Formation of N-trifluoroacetylated intermediates: Incomplete cyclization.[6]2. Increase the reaction time or temperature to promote the final cyclization and dehydration step.
3. Oxidation of the o-phenylenediamine: This can occur in the presence of air, especially at high temperatures.3. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Product Purification 1. Product is highly polar: The benzimidazole nitrogen can be protonated, making the product soluble in aqueous acid.1. After the reaction, carefully neutralize the mixture with a base (e.g., sodium bicarbonate, sodium carbonate) to precipitate the product.
2. Unreacted starting materials are present: The reaction did not go to completion.2. Optimize the reaction conditions for full conversion. For purification, consider column chromatography or recrystallization.
3. Residual acid catalyst: TFA can be difficult to remove completely.3. After neutralization and extraction, wash the organic layer with a saturated sodium bicarbonate solution and then with brine. If the product is a solid, trituration with a suitable solvent can help remove impurities.

Experimental Protocols

General Procedure for the Synthesis of 2-Trifluoromethyl-benzimidazole
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the o-phenylenediamine derivative (1.0 eq).

  • Add a suitable solvent (e.g., toluene, or use neat trifluoroacetic acid).

  • Add trifluoroacetic acid (1.1 - 2.0 eq). If TFA is used as the solvent, this step is omitted.

  • If required, add a catalytic amount of a stronger acid (e.g., polyphosphoric acid).

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a solvent was used, it can be removed under reduced pressure.

  • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Phillips_Cyclocondensation_Workflow cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants o-Phenylenediamine + Trifluoroacetic Acid Setup Round-bottom flask + Reflux condenser Reactants->Setup Heating Heating (Reflux) Setup->Heating Monitoring TLC / LC-MS Monitoring Heating->Monitoring Neutralization Neutralization (aq. NaHCO3) Monitoring->Neutralization Extraction Extraction (Organic Solvent) Neutralization->Extraction Purification Column Chromatography or Recrystallization Extraction->Purification Product 2-Trifluoromethyl-benzimidazole Purification->Product

Caption: Experimental workflow for the Phillips cyclocondensation.

Troubleshooting_Logic Start Low/No Yield? Cause1 Incomplete Reaction? Start->Cause1 Yes Cause2 Decomposition? Start->Cause2 No Solution1a Increase Temperature Cause1->Solution1a Solution1b Add Stronger Catalyst Cause1->Solution1b Solution1c Remove Water Cause1->Solution1c Solution2 Decrease Temperature/ Use Milder Conditions Cause2->Solution2 Yes

References

Technical Support Center: Benzimidazole Synthesis Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of colored impurities frequently encountered during benzimidazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of colored impurities in my benzimidazole synthesis?

A1: The most common cause of colored impurities is the oxidation of the starting material, o-phenylenediamine.[1] This starting material is susceptible to oxidation, which can lead to highly colored byproducts that are often difficult to remove.[1] Running the reaction under an inert atmosphere, such as nitrogen or argon, can help minimize this oxidation.[1]

Q2: My final benzimidazole product is a dark-colored oil. How can I purify it?

A2: A dark-colored oil suggests the presence of oxidation products.[1] The most common and effective method for purifying oily products is column chromatography.[1] You may need to test several solvent systems to achieve good separation. Additionally, treating a solution of your crude product with activated carbon can help remove the colored impurities before chromatography.[1]

Q3: I've already purified my benzimidazole derivative by chromatography and/or recrystallization, but it's still yellow or brown. What should I do?

A3: Persistent coloration, even after initial purification, often arises from stubborn oxidation byproducts or side reactions.[2] In such cases, you can employ the following techniques during recrystallization:

  • Activated Carbon (Charcoal) Treatment: Adding a small amount of activated carbon to the hot solution can effectively adsorb these colored impurities.[2]

  • Potassium Permanganate Treatment: For very persistent discoloration, a potassium permanganate solution can be added to a boiling aqueous solution of your benzimidazole. The resulting manganese oxide and the color can then be removed by adding sodium bisulfite.[2][3]

Q4: Can I use acid-base extraction to purify my benzimidazole product?

A4: Yes, acid-base extraction is a viable purification method. Benzimidazoles possess a basic nitrogen atom, allowing them to be separated from non-basic impurities.[1] This involves dissolving the crude product in an organic solvent and extracting it with an acidic aqueous solution. The purified benzimidazole can then be precipitated by neutralizing the aqueous layer.[1]

Q5: Are there any alternative starting materials that can reduce the formation of colored impurities?

A5: Yes, using o-phenylenediamine dihydrochloride as the starting material has been shown to reduce the formation of colored impurities.[4] This can lead to a cleaner reaction and simplify the purification process.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution(s)
Dark brown or black crude product Oxidation of o-phenylenediamine starting material.[1]- Run the reaction under an inert atmosphere (Nitrogen or Argon).[1]- Use o-phenylenediamine dihydrochloride as the starting material.[4]
Persistently colored product (yellow/brown) after initial purification Highly conjugated side products or residual oxidation impurities.[2]- Perform an activated carbon treatment during recrystallization.[1][2]- For stubborn colors, consider a potassium permanganate treatment followed by sodium bisulfite quench.[3]
Product is an oil and difficult to crystallize Presence of impurities inhibiting crystallization.- Purify via column chromatography to remove impurities.[1]- Try different solvent systems for recrystallization.[1]
Low recovery after recrystallization The chosen solvent is too good at dissolving the product.[2]- Screen for a solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Formation of intractable or gelatinous precipitates Use of strong hydrogen-bonding solvents like DMF or DMSO for extraction.[5]- Avoid using DMF and DMSO for extractions where possible. If their use is necessary, be prepared for potential difficulties in handling the precipitate.

Experimental Protocols

Activated Carbon Treatment during Recrystallization

This protocol is adapted from standard laboratory procedures for decolorizing organic compounds.[3][6]

Objective: To remove colored impurities from a crude benzimidazole product.

Materials:

  • Crude benzimidazole

  • Appropriate recrystallization solvent (e.g., water, ethanol)[3][6]

  • Activated carbon (decolorizing charcoal)[6]

  • Filter paper

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Buchner funnel and flask

Procedure:

  • Dissolve the crude benzimidazole product in the minimum amount of boiling recrystallization solvent in an Erlenmeyer flask.[6]

  • Once the solid is completely dissolved, remove the flask from the heat source.

  • Add a small amount of activated carbon to the hot solution (approximately 1-2% by weight of the crude product). Be cautious as adding it to a boiling solution can cause bumping.[6]

  • Gently swirl the flask and heat the mixture for 5-15 minutes.[2][6]

  • Perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the activated carbon.[6] The receiving flask should also be pre-warmed.

  • Allow the hot, colorless filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent and allow them to dry.

Column Chromatography for Benzimidazole Purification

Objective: To separate the benzimidazole product from impurities with different polarities.

Materials:

  • Crude benzimidazole product

  • Silica gel

  • Appropriate solvent system (e.g., ethyl acetate/hexane)[1]

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates and chamber

Procedure:

  • Prepare the chromatography column by packing it with silica gel slurried in the initial, least polar eluent.

  • Dissolve the crude benzimidazole in a minimal amount of the eluent or a suitable solvent. Alternatively, adsorb the crude product onto a small amount of silica gel to create a dry load.[2]

  • Carefully load the sample onto the top of the silica gel bed.[2]

  • Begin eluting the column with the chosen solvent system. If using a gradient, start with a low polarity and gradually increase it.[2]

  • Collect fractions in separate tubes.[2]

  • Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.[2]

  • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified benzimidazole.[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start o-Phenylenediamine + Formic Acid reaction Heat at 100°C for 2h start->reaction neutralize Cool and neutralize with 10% NaOH reaction->neutralize filter_crude Filter crude product neutralize->filter_crude dissolve Dissolve crude product in boiling water filter_crude->dissolve add_carbon Add decolorizing carbon dissolve->add_carbon hot_filter Hot filtration add_carbon->hot_filter crystallize Cool filtrate to crystallize hot_filter->crystallize filter_pure Filter pure benzimidazole crystallize->filter_pure dry Dry at 100°C filter_pure->dry end Pure Benzimidazole dry->end

Caption: Workflow for the synthesis and purification of benzimidazole.

troubleshooting_logic start Crude Product is Colored is_solid Is the product a solid? start->is_solid is_oily Product is an oil is_solid->is_oily No recrystallize Attempt Recrystallization is_solid->recrystallize Yes column_chrom Purify by Column Chromatography is_oily->column_chrom pure_product Pure Product column_chrom->pure_product still_colored Still colored after recrystallization? recrystallize->still_colored activated_carbon Recrystallize with Activated Carbon still_colored->activated_carbon Yes still_colored->pure_product No permanganate For stubborn color: KMnO4 treatment activated_carbon->permanganate If still colored activated_carbon->pure_product permanganate->pure_product

Caption: Troubleshooting logic for purifying colored benzimidazole products.

References

Technical Support Center: Purification of 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid by recrystallization. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a solid that generally exhibits poor solubility in water. It is, however, soluble in some polar organic solvents.[1] For recrystallization, solvents like methanol and acetone have been noted as potentially suitable for benzimidazole derivatives.[2]

Q2: How does the trifluoromethyl group affect the recrystallization process?

A2: The presence of a trifluoromethyl group can influence the molecule's polarity and intermolecular interactions, which in turn affects its solubility and crystal packing. These factors can sometimes lead to challenges in crystallization, such as the formation of oils or amorphous solids.[3]

Q3: What are the most common problems encountered during the recrystallization of this compound?

A3: Common issues include:

  • Oiling out: The compound separates as a liquid instead of a solid.

  • Failure to crystallize: The compound remains dissolved even after cooling.

  • Low recovery yield: A significant portion of the compound is lost during the process.

  • Formation of very fine crystals: This can make filtration difficult.

Q4: Can I use a solvent mixture for recrystallization?

A4: Yes, a two-solvent system can be effective if a single solvent is not ideal. This typically involves dissolving the compound in a "good" solvent at an elevated temperature and then adding a "poor" solvent until the solution becomes slightly cloudy.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Compound "oils out" instead of crystallizing. The solution is supersaturated at a temperature above the compound's melting point in the chosen solvent.- Reheat the solution to redissolve the oil. - Add a small amount of additional "good" solvent. - Allow the solution to cool more slowly. - Consider using a different solvent or solvent system with a lower boiling point.
No crystals form upon cooling. - The solution is not sufficiently saturated. - The solution is supersaturated but requires nucleation.- Evaporate some of the solvent to increase the concentration and then allow it to cool again. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound. - Cool the solution in an ice bath to further decrease solubility.
The recovery yield is low. - Too much solvent was used, leaving a significant amount of the compound in the mother liquor. - Premature crystallization occurred during hot filtration. - The crystals were washed with a solvent in which they are too soluble.- Use the minimum amount of hot solvent necessary for dissolution. - Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling. - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
The purified crystals are still colored. Colored impurities are present and co-crystallized with the product.- Add a small amount of activated charcoal to the hot solution before filtration. Be aware that activated charcoal can also adsorb some of your product. - Consider a preliminary purification step like column chromatography if impurities are significant.
Fine powder or very small needles form. Crystallization occurred too rapidly.- Slow down the cooling process. Insulate the flask to allow for gradual cooling. - Use a solvent system that promotes slower crystal growth.

Experimental Protocols

Solvent Selection Protocol

A suitable recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.

  • Place approximately 20-30 mg of the crude this compound into a small test tube.

  • Add the test solvent dropwise (starting with ~0.5 mL) at room temperature and agitate to assess solubility.

  • If the compound is insoluble or sparingly soluble at room temperature, heat the mixture to the solvent's boiling point and observe the solubility.

  • If the compound dissolves completely in the hot solvent, allow the solution to cool to room temperature and then in an ice bath.

  • Observe the formation of crystals. An ideal solvent will yield a good quantity of crystals upon cooling.

Single-Solvent Recrystallization Protocol
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent (e.g., methanol or ethanol).

  • Heat the mixture on a hot plate with stirring until the solvent begins to boil.

  • Continue adding small portions of the hot solvent until the compound just dissolves completely.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Perform a hot gravity filtration to remove any insoluble impurities (and charcoal if used). Use a pre-heated funnel to prevent premature crystallization.

  • Allow the filtrate to cool slowly to room temperature to allow for the formation of crystals.

  • Once crystal formation appears complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals in a vacuum oven.

Quantitative Data

The following table provides estimated solubility data for this compound in common laboratory solvents. Please note that these are approximate values for guidance, and empirical determination is recommended for precise work.

Solvent Solubility at 25°C ( g/100 mL) Solubility at Boiling Point ( g/100 mL) Suitability for Recrystallization
Water< 0.1[1]~0.5Poor (low solubility)
Methanol~1-2~15-20Good
Ethanol~1~10-15Good
Acetone~3-5> 25Moderate (may be too soluble at room temp)
Ethyl Acetate~0.5~5-8Potentially Good
Hexane< 0.1< 0.1Unsuitable (insoluble)
Toluene< 0.1~1-2Poor (low solubility)

Visualizations

Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude Compound add_solvent Add Minimum Hot Solvent start->add_solvent dissolved Completely Dissolved? add_solvent->dissolved dissolved->add_solvent No hot_filtration Hot Gravity Filtration dissolved->hot_filtration Yes filtrate Clear Filtrate hot_filtration->filtrate cool Cool Slowly filtrate->cool crystals Crystal Formation cool->crystals vacuum_filtration Vacuum Filtration crystals->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Compound dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting Logic

Troubleshooting_Logic start Recrystallization Issue? oiling_out Oiling Out? start->oiling_out no_crystals No Crystals? oiling_out->no_crystals No oiling_out_sol Reheat & Add More Solvent Slow Cooling Change Solvent oiling_out->oiling_out_sol Yes low_yield Low Yield? no_crystals->low_yield No no_crystals_sol Concentrate Solution Scratch Flask Add Seed Crystal Cool in Ice Bath no_crystals->no_crystals_sol Yes low_yield_sol Use Less Hot Solvent Preheat Funnel Wash with Cold Solvent low_yield->low_yield_sol Yes end Problem Resolved low_yield->end No oiling_out_sol->end no_crystals_sol->end low_yield_sol->end

Caption: A logical diagram for troubleshooting common recrystallization problems.

References

common side reactions in the synthesis of trifluoromethylated benzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of trifluoromethylated benzimidazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2-trifluoromethyl-1H-benzimidazole?

A1: The most prevalent method is the Phillips-Ladenburg condensation of an o-phenylenediamine with trifluoroacetic acid (TFA) or trifluoroacetic anhydride (TFAA).[1][2] Another common approach involves the reaction of o-phenylenediamines with in-situ generated trifluoroacetonitrile.

Q2: What are the primary side reactions I should be aware of during the synthesis of trifluoromethylated benzimidazoles?

A2: The main side reactions include the formation of 1,2-disubstituted benzimidazoles, N-alkylation of the benzimidazole ring, and potential hydrolysis of the trifluoromethyl group under certain conditions.[3][4]

Q3: How does the electron-withdrawing nature of the trifluoromethyl group affect the reactivity of the benzimidazole ring?

A3: The strong electron-withdrawing trifluoromethyl group at the C2 position decreases the basicity of the imidazole nitrogens, making N-alkylation more challenging compared to non-fluorinated benzimidazoles. It can also influence the regioselectivity of substitution reactions on the benzene ring.

Q4: I am observing a significant amount of a byproduct with a higher molecular weight than my desired product. What could it be?

A4: A common higher molecular weight byproduct is the 1,2-disubstituted benzimidazole, which can form from the reaction of one molecule of o-phenylenediamine with two molecules of the trifluoroacetylating agent or an aldehyde intermediate.[3][5][6][7]

Q5: My final product seems to be degrading upon storage in a basic solution. What is happening?

A5: The trifluoromethyl group can be susceptible to hydrolysis under basic conditions, leading to the formation of a carboxylic acid at the C2 position.[4] It is advisable to store trifluoromethylated benzimidazoles under neutral or slightly acidic conditions.

Troubleshooting Guides

Issue 1: Low Yield of the Desired 2-Trifluoromethyl-1H-benzimidazole
Potential Cause Troubleshooting Steps
Incomplete reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC).[3] - Ensure sufficient reaction time as the electron-withdrawing CF3 group can slow down the cyclization. - Gradually increase the reaction temperature, but be cautious of potential side reactions at higher temperatures.
Suboptimal reaction conditions - Optimize the molar ratio of o-phenylenediamine to the trifluoroacetylating agent. A slight excess of the diamine can sometimes favor the formation of the 2-substituted product.[3] - If using a catalyst, ensure it is active and used at the optimal loading.
Poor quality of starting materials - Use purified o-phenylenediamine, as it is prone to oxidation which can lead to colored impurities and lower yields.[3] - Ensure the trifluoroacetic acid or anhydride is of high purity and free from water.
Side reaction consuming starting materials - Refer to the troubleshooting guides for specific side reactions below (Issue 2 and 3).
Issue 2: Formation of 1,2-Disubstituted Benzimidazole Byproduct
Potential Cause Troubleshooting Steps
Excess of trifluoroacetylating agent - Carefully control the stoichiometry, using a 1:1 or a slight excess of o-phenylenediamine to the trifluoroacetylating agent.[3]
Reaction with aldehyde impurities or intermediates - If using trifluoroacetic acid, the reaction can sometimes proceed through an aldehyde intermediate which can react further. Using trifluoroacetic anhydride might offer better control.[8] - The choice of solvent can influence the selectivity. Non-polar solvents may favor the 2-substituted product.[3]
High reaction temperature - Running the reaction at a lower temperature for a longer duration might improve the selectivity for the 2-substituted product.
Issue 3: Unwanted N-Alkylation
Potential Cause Troubleshooting Steps
Presence of alkylating agents in the reaction mixture - If the synthesis is followed by an N-alkylation step, ensure the cyclization to the benzimidazole is complete before adding the alkylating agent.
Lack of regioselectivity in N-alkylation - The two nitrogen atoms in 2-trifluoromethyl-1H-benzimidazole are not equivalent, and alkylation can lead to a mixture of N1 and N3 isomers. The regioselectivity can be influenced by the nature of the alkylating agent, the base used, and the solvent.[9][10][11] - For selective N1-alkylation, using a strong base like sodium hydride in an aprotic solvent such as THF can be effective.[12][13][14][15]
Issue 4: Hydrolysis of the Trifluoromethyl Group
Potential Cause Troubleshooting Steps
Basic work-up or purification conditions - Avoid using strong bases during the work-up and purification steps. If a basic wash is necessary, use a mild base like sodium bicarbonate and minimize the contact time.[4]
Storage in a basic environment - Store the final product in a neutral or slightly acidic environment.

Data Presentation

Table 1: Influence of Reaction Conditions on the Selectivity of 2-Substituted vs. 1,2-Disubstituted Benzimidazole Formation (Illustrative Data)

ReactantsSolventTemperature (°C)Molar Ratio (Diamine:Acid)Approximate Yield of 2-Substituted Product (%)Approximate Yield of 1,2-Disubstituted Product (%)
o-phenylenediamine + BenzaldehydeWater/Ethanol601:16030
o-phenylenediamine + BenzaldehydeToluene1101:1.18510
N-phenyl-o-phenylenediamine + BenzaldehydeMicrowave (solvent-free)601:1>95<5

Note: This table provides illustrative data based on general observations in benzimidazole synthesis.[3][6] Actual yields will vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Key Experiment: Synthesis of 2-Trifluoromethyl-1H-benzimidazole via Phillips-Ladenburg Condensation

Objective: To synthesize 2-trifluoromethyl-1H-benzimidazole with minimal side product formation.

Materials:

  • o-Phenylenediamine

  • Trifluoroacetic acid (TFA)

  • 4M Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3), saturated solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in 4M HCl.

  • To this solution, add trifluoroacetic acid (1.1 equivalents) dropwise with stirring.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.[16][17]

Visualizations

Synthesis_Pathway OPD o-Phenylenediamine Intermediate N-(2-aminophenyl)-2,2,2- trifluoroacetamide OPD->Intermediate Acylation TFA Trifluoroacetic Acid TFA->Intermediate Product 2-Trifluoromethyl- 1H-benzimidazole Intermediate->Product Cyclization Side_Product_1_2 1,2-Disubstituted Benzimidazole Intermediate->Side_Product_1_2 Further Reaction (Side Reaction)

Caption: Synthetic pathway for 2-trifluoromethyl-1H-benzimidazole.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Reaction Check Reaction Conditions Start->Check_Reaction Check_Purity Check Starting Material Purity Start->Check_Purity Identify_Byproduct Identify Byproduct (TLC, LC-MS) Start->Identify_Byproduct Optimize_Temp_Time Optimize Temp & Time Check_Reaction->Optimize_Temp_Time Purify_Starting_Materials Purify Starting Materials Check_Purity->Purify_Starting_Materials Is_1_2_Disubstituted 1,2-Disubstituted? Identify_Byproduct->Is_1_2_Disubstituted Is_N_Alkylated N-Alkylated? Identify_Byproduct->Is_N_Alkylated Is_Hydrolyzed Hydrolyzed CF3? Identify_Byproduct->Is_Hydrolyzed Optimize_Stoichiometry Optimize Stoichiometry Solution Pure Product Good Yield Optimize_Stoichiometry->Solution Optimize_Temp_Time->Solution Purify_Starting_Materials->Solution Adjust_Workup Adjust Workup/ Purification Adjust_Workup->Solution Is_1_2_Disubstituted->Optimize_Stoichiometry Yes Is_N_Alkylated->Adjust_Workup Yes Is_Hydrolyzed->Adjust_Workup Yes

Caption: Troubleshooting workflow for trifluoromethylated benzimidazole synthesis.

References

stability and storage conditions for 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid

This technical support guide provides essential information on the stability and storage of this compound, along with troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For optimal long-term stability, it is recommended to store the solid compound in a tightly sealed container in a cool, dry, and dark environment. Based on data for structurally similar benzimidazole derivatives, storage at 2-8°C is advisable. For extended periods, storage at -20°C may further preserve stability.

Q2: Can I store the compound at room temperature for short periods?

While short periods at room temperature, such as during shipping or routine laboratory use, are generally acceptable, prolonged exposure should be avoided to minimize potential degradation. For day-to-day use, it is best to keep the main stock in recommended cold storage and only take out the amount needed.

Q3: How should I store solutions of this compound?

Solutions of the compound are generally less stable than the solid form. It is recommended to prepare solutions fresh for each experiment. If storage of a stock solution is necessary, it should be aliquoted into small, single-use vials to avoid repeated freeze-thaw cycles, and stored at -20°C or below. Protect solutions from light by using amber vials or by wrapping the container in foil.

Q4: What are the signs of degradation of this compound?

Visual signs of degradation can include a change in color (e.g., from off-white to yellow or brown) or a change in the physical state of the powder. For solutions, discoloration or the formation of precipitates may indicate degradation. The most reliable way to assess purity and detect degradation is through analytical techniques such as HPLC.

Q5: What substances are incompatible with this compound?

This compound should not be stored or mixed with strong oxidizing agents, strong bases, amines, or strong reducing agents. Contact with these substances can lead to chemical reactions that degrade the compound.

Stability Data Summary

ConditionTemperatureDurationRecommendation
Solid (Powder) Room TemperatureShort-term (days)Acceptable, but not recommended for extended periods.
2-8°CMid-term (months)Recommended for routine use.
-20°CLong-term (years)Optimal for maximum stability.
In Solution Room TemperatureHoursNot recommended; prepare fresh.
2-8°CShort-term (days)Use with caution; monitor for degradation.
-20°C or belowUp to 1 monthRecommended for stock solutions; aliquot to avoid freeze-thaw.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Inconsistent experimental results Compound degradationAssess the purity of your compound using the HPLC protocol below. If degradation is confirmed, use a fresh batch of the compound. Ensure proper storage conditions are being met.
Difficulty dissolving the compound Low solubility in the chosen solventTry gentle warming or sonication to aid dissolution. If the issue persists, consider using a different solvent system. For aqueous solutions, adjusting the pH may improve solubility.
Change in color of the solid or solution Oxidation or light-induced degradationStore the compound in a dark, oxygen-free environment (e.g., under argon or nitrogen). For solutions, use amber vials and prepare them fresh.
Unexpected peaks in analytical data (e.g., NMR, LC-MS) Presence of impurities or degradation productsPurify the compound using an appropriate technique such as recrystallization or column chromatography. Confirm the structure and purity of the purified material before use.

Experimental Protocol: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity and stability of this compound using reverse-phase High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or formic acid

  • Methanol (for sample preparation)

  • 0.22 µm syringe filters

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA (or formic acid) in water

  • Mobile Phase B: 0.1% TFA (or formic acid) in acetonitrile

  • Degas both mobile phases prior to use.

4. Sample Preparation:

  • Prepare a stock solution of the compound in methanol at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution with a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

5. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection: 254 nm and 280 nm

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

6. Data Analysis:

  • The purity of the compound is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • To assess stability, analyze samples stored under different conditions (e.g., temperature, light exposure) at various time points and compare the chromatograms to that of a freshly prepared sample. A decrease in the main peak area and the appearance of new peaks indicate degradation.

Logical Workflow Diagram

TroubleshootingWorkflow Troubleshooting Workflow for Stability Issues cluster_InitialObservation Initial Observation cluster_Investigation Investigation cluster_Analysis Analysis & Decision cluster_Resolution Resolution InconsistentResults Inconsistent Experimental Results or Visual Degradation CheckStorage Review Storage Conditions (Temp, Light, Atmosphere) InconsistentResults->CheckStorage CheckHandling Review Handling Procedures (Solvent, pH, Exposure Time) InconsistentResults->CheckHandling PurityAnalysis Perform Purity Analysis (e.g., HPLC) CheckStorage->PurityAnalysis CheckHandling->PurityAnalysis IsDegraded Is Degradation Confirmed? PurityAnalysis->IsDegraded PurifyCompound Purify Existing Stock PurityAnalysis->PurifyCompound Alternative UseFresh Use Fresh Batch of Compound IsDegraded->UseFresh Yes ContinueExperiment Continue Experiment IsDegraded->ContinueExperiment No OptimizeConditions Optimize Experimental Conditions (e.g., fresh solutions, inert atmosphere) UseFresh->OptimizeConditions OptimizeConditions->ContinueExperiment PurifyCompound->PurityAnalysis

Caption: Troubleshooting workflow for identifying and addressing stability issues.

Technical Support Center: Degradation Pathways of Trifluoromethyl Benzimidazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of trifluoromethyl benzimidazole compounds. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for trifluoromethyl benzimidazole compounds?

A1: Trifluoromethyl benzimidazole compounds are susceptible to degradation through several key pathways, primarily driven by hydrolysis, oxidation, and photolysis. The specific degradation profile depends on the compound's structure and the nature of the environmental stress. Based on studies of related benzimidazole structures, likely degradation pathways include:

  • Hydrolytic Degradation: Under acidic or basic conditions, the imidazole ring can be susceptible to cleavage. For derivatives with susceptible side chains, hydrolysis of these groups may also occur.

  • Oxidative Degradation: The benzimidazole ring system can be oxidized, potentially leading to the formation of N-oxides or other oxygenated derivatives. If other oxidizable functional groups are present, they will also be susceptible to degradation.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions. This may involve cleavage of the trifluoromethyl group, leading to the formation of trifluoroacetic acid and fluoride ions, or other complex rearrangements and degradations of the aromatic system.[1]

Q2: How does the trifluoromethyl group influence the stability of the benzimidazole core?

A2: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, which can significantly impact the electronic properties and, consequently, the stability of the benzimidazole ring. Generally, the -CF3 group can enhance the metabolic stability of a compound.[2][3] However, it can also influence the susceptibility of the molecule to nucleophilic attack and affect its photodegradation pathways.

Q3: What are the expected major degradation products?

A3: While specific degradation products will vary, some general products can be anticipated. Under photolytic conditions, trifluoroacetic acid and fluoride ions are potential final degradation products of the trifluoromethyl group.[1] Hydrolysis may lead to ring-opened products. Oxidative stress can result in hydroxylated or N-oxide derivatives of the parent compound.

Troubleshooting Guides

Issue 1: I am observing unexpected peaks in my HPLC chromatogram during a stability study.

  • Possible Cause: Degradation of your trifluoromethyl benzimidazole compound.

  • Troubleshooting Steps:

    • Confirm Degradation: Re-run a freshly prepared sample solution as a control to ensure the unexpected peaks are not artifacts from the solvent or system.

    • Characterize the Degradants: Employ a mass spectrometer coupled with your HPLC (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This will provide the molecular weight of the degradation products and is a critical first step in their identification.

    • Isolate and Elucidate: If necessary, use preparative HPLC to isolate the degradation products. The structure of the isolated compounds can then be elucidated using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

    • Review Stress Conditions: Evaluate the storage and handling conditions of your sample. Exposure to light, elevated temperatures, or non-neutral pH can accelerate degradation.

Issue 2: My compound appears to be stable under hydrolytic and thermal stress but shows significant degradation under photolytic conditions.

  • Possible Cause: The compound is photolabile, a common characteristic of aromatic systems. The energy from UV or even visible light can be sufficient to break chemical bonds.

  • Troubleshooting Steps:

    • Protect from Light: Conduct all experiments and store all solutions in amber vials or wrap containers in aluminum foil to protect them from light.

    • Conduct a Confirmatory Photostability Study: Expose the compound in solution and as a solid to a controlled light source (e.g., a photostability chamber with a xenon lamp) as per ICH Q1B guidelines. Analyze samples at various time points to quantify the rate of degradation.

    • Identify Photodegradants: Use LC-MS to identify the major photodegradation products. This information is crucial for understanding the degradation pathway.

Data Presentation

Table 1: Summary of Forced Degradation Conditions for Benzimidazole Derivatives

Stress ConditionReagent/ConditionTypical DurationPotential Degradation
Acid Hydrolysis0.1 M - 1 M HCl2 - 24 hoursRing cleavage, side-chain hydrolysis
Base Hydrolysis0.1 M - 1 M NaOH2 - 24 hoursRing cleavage, side-chain hydrolysis
Oxidation3% - 30% H₂O₂2 - 24 hoursN-oxidation, hydroxylation
Thermal60°C - 80°C (in solution or solid)24 - 72 hoursGeneral decomposition
PhotolyticUV light (254 nm), Xenon lamp24 - 72 hoursRing cleavage, defluorination

Note: The conditions listed are general starting points and should be optimized for the specific trifluoromethyl benzimidazole compound being studied.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

This protocol outlines a general approach for conducting forced degradation studies on a trifluoromethyl benzimidazole compound.[4][5]

  • Preparation of Stock Solution: Prepare a stock solution of the trifluoromethyl benzimidazole compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 N HCl.

    • Incubate the solution at 60°C for 8 hours.

    • Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8 hours).

    • Neutralize the samples with an equivalent amount of 0.1 N NaOH and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 N NaOH.

    • Incubate the solution at 60°C for 8 hours.

    • Withdraw samples at appropriate time intervals.

    • Neutralize the samples with an equivalent amount of 0.1 N HCl and dilute with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • Withdraw samples at appropriate time intervals and dilute with the mobile phase.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C for 48 hours.

    • Separately, reflux a solution of the compound in a suitable solvent at an elevated temperature for 24 hours.

    • Prepare solutions of the stressed solid and dilute the refluxed solution for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (in a quartz cuvette) and a thin layer of the solid compound to UV light (254 nm) or a xenon lamp in a photostability chamber for a defined period.

    • Prepare solutions of the stressed samples for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS).

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating method is crucial to separate the parent compound from its degradation products.

  • Column Selection: Start with a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Begin with a simple gradient mobile phase, for example:

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: Acetonitrile

    • A typical gradient might be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.

  • Detection: Use a PDA detector to monitor the elution profile at multiple wavelengths. Select a wavelength where the parent compound and all degradation products have reasonable absorbance.

  • Optimization: Inject a mixture of the stressed samples. Adjust the gradient, mobile phase composition (e.g., pH, organic modifier), and flow rate to achieve adequate separation (resolution > 1.5) between the parent peak and all degradation product peaks.

  • Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation Parent_H Trifluoromethyl Benzimidazole Ring_Opened_H Ring-Opened Products Parent_H->Ring_Opened_H Acid/Base Parent_O Trifluoromethyl Benzimidazole N_Oxide N-Oxide Derivatives Parent_O->N_Oxide H₂O₂ Hydroxylated Hydroxylated Derivatives Parent_O->Hydroxylated H₂O₂ Parent_P Trifluoromethyl Benzimidazole Intermediates_P Photolytic Intermediates Parent_P->Intermediates_P UV Light TFA Trifluoroacetic Acid Intermediates_P->TFA Fluoride Fluoride Ions Intermediates_P->Fluoride

Caption: Potential degradation pathways for trifluoromethyl benzimidazole compounds.

Experimental_Workflow Start Start: Forced Degradation Study Prepare_Sample Prepare Stock Solution of Trifluoromethyl Benzimidazole Compound Start->Prepare_Sample Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Prepare_Sample->Stress_Conditions Sampling Collect Samples at Various Time Points Stress_Conditions->Sampling Analysis Analyze by Stability-Indicating HPLC-UV/MS Sampling->Analysis Data_Processing Process Chromatographic and Mass Spectral Data Analysis->Data_Processing Identify_Degradants Identify and Characterize Degradation Products Data_Processing->Identify_Degradants Pathway_Elucidation Elucidate Degradation Pathways Identify_Degradants->Pathway_Elucidation End End: Stability Profile Established Pathway_Elucidation->End

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Synthesis of 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting strategies to improve the yield and purity of this important benzimidazole derivative.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and direct method is the Phillips cyclocondensation reaction. This involves the condensation of 3,4-diaminobenzoic acid with trifluoroacetic acid, typically in the presence of an acid catalyst and heat.

Q2: Why is my yield of this compound consistently low?

A2: Low yields can be attributed to several factors. Incomplete reaction is a common issue, which can be caused by suboptimal reaction temperature or time. Additionally, the presence of two electron-withdrawing groups (the trifluoromethyl and carboxylic acid groups) can deactivate the precursor molecules, making the cyclization step more challenging. Side reactions, such as the decarboxylation of the 3,4-diaminobenzoic acid starting material under harsh acidic conditions, can also significantly reduce the yield of the desired product.[1][2] Purification losses are another potential contributor to low overall yield.

Q3: Are there alternative methods to improve the reaction rate and yield?

A3: Yes, microwave-assisted synthesis has been shown to be a highly effective method for the preparation of benzimidazole derivatives.[3][4][5][6] This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles by providing rapid and uniform heating.

Q4: What are the key parameters to optimize for a successful synthesis?

A4: The critical parameters to optimize include:

  • Temperature: Finding the optimal temperature is crucial to drive the reaction to completion without promoting side reactions like decarboxylation.

  • Reaction Time: Monitoring the reaction progress is essential to determine the point of maximum conversion.

  • Catalyst: While the reactants themselves are acidic, the use of a stronger acid catalyst can sometimes promote cyclization. However, this must be balanced with the risk of side reactions.

  • Solvent: In some variations of the Phillips reaction, a high-boiling point solvent can be used to achieve the necessary reaction temperature. For microwave synthesis, solvent-free conditions or the use of a high-dielectric constant solvent can be explored.

Q5: How can I effectively purify the final product?

A5: Purification of this compound can be achieved through recrystallization. A common procedure involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly to form crystals. The choice of solvent is critical and may require some experimentation. Alternatively, pH-based purification can be employed. The carboxylic acid can be deprotonated with a base to form a water-soluble salt, allowing for the removal of non-acidic impurities by extraction. The aqueous layer can then be acidified to precipitate the pure product.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low or No Product Formation

Possible Cause Troubleshooting Steps
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion. - Increase Reaction Temperature: Gradually increase the temperature, but be mindful of potential side reactions. For conventional heating, consider using a higher boiling point solvent. For microwave synthesis, increase the target temperature. - Optimize Catalyst: If using a catalyst, screen different acid catalysts (e.g., p-toluenesulfonic acid, polyphosphoric acid) and vary their concentration.
Deactivated Starting Materials - The electron-withdrawing nature of the trifluoromethyl and carboxylic acid groups can make the cyclization difficult. Consider using a more forcing reaction condition, such as higher temperatures or a stronger acid catalyst, while carefully monitoring for side product formation.
Poor Quality Reagents - Ensure that the 3,4-diaminobenzoic acid and trifluoroacetic acid are of high purity. Impurities in the starting materials can interfere with the reaction.

Issue 2: Presence of Significant Impurities

Possible Cause Troubleshooting Steps
Decarboxylation of Starting Material - The 3,4-diaminobenzoic acid can undergo decarboxylation under strong acidic conditions and high temperatures to form m-phenylenediamine, which can then react to form byproducts.[1][2][7] - Mitigation: Use the minimum necessary amount of acid catalyst and avoid excessively high temperatures. Employing microwave synthesis with shorter reaction times can also minimize this side reaction.
Incomplete Cyclization - The intermediate N-acyl-o-phenylenediamine may be present in the crude product if the cyclization is not complete. - Mitigation: Increase the reaction temperature or time to promote the final ring-closing step.
Formation of Polymeric Byproducts - At high temperatures, intermolecular reactions can lead to the formation of polymeric materials. - Mitigation: Optimize the reaction temperature and consider using slightly more dilute conditions.

Experimental Protocols

Proposed Microwave-Assisted Synthesis Protocol

This protocol is a suggested starting point based on general procedures for microwave-assisted benzimidazole synthesis. Optimization may be required.

  • Reactant Preparation: In a microwave-safe reaction vessel, combine 3,4-diaminobenzoic acid (1.0 mmol) and trifluoroacetic acid (1.2 mmol).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). The optimal temperature and time should be determined experimentally.

  • Work-up: After cooling, dilute the reaction mixture with water. The crude product may precipitate.

  • Purification:

    • Collect the precipitate by filtration.

    • Dissolve the crude solid in a basic aqueous solution (e.g., 1 M sodium bicarbonate).

    • Wash the aqueous solution with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities.

    • Acidify the aqueous layer with a mineral acid (e.g., 1 M HCl) to a pH of approximately 3-4 to precipitate the pure product.

    • Collect the purified product by filtration, wash with cold water, and dry under vacuum.

Data Presentation

Table 1: Comparison of Conventional vs. Microwave-Assisted Benzimidazole Synthesis (General)
ParameterConventional HeatingMicrowave Irradiation
Reaction Time Hours to DaysMinutes
Typical Yield Moderate to GoodGood to Excellent
Energy Consumption HighLow
Side Products Often more significantGenerally reduced

Note: This table presents general trends observed in benzimidazole synthesis. Specific yields for this compound will require experimental determination.

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Reactants 3,4-Diaminobenzoic Acid + Trifluoroacetic Acid Reaction Microwave Irradiation (120-150 °C, 10-30 min) Reactants->Reaction Cyclocondensation Workup Aqueous Work-up Reaction->Workup Purification Acid-Base Extraction & Precipitation Workup->Purification Product 2-Trifluoromethyl-1H- benzoimidazole-5-carboxylic acid Purification->Product

Caption: Experimental workflow for the proposed microwave-assisted synthesis.

troubleshooting_logic cluster_analysis Problem Analysis cluster_solutions Potential Solutions Start Low Yield Issue Check_Completion Reaction Complete? Start->Check_Completion Check_Impurities Impurities Present? Check_Completion->Check_Impurities Yes Optimize_Conditions Increase Time/Temp Optimize Catalyst Check_Completion->Optimize_Conditions No Address_Decarboxylation Lower Temp Reduce Acid Shorter Time Check_Impurities->Address_Decarboxylation Decarboxylation Product Detected Improve_Purification Recrystallization Acid-Base Extraction Check_Impurities->Improve_Purification Multiple Impurities

Caption: Troubleshooting logic for addressing low yield issues.

References

dealing with poor solubility of benzimidazole derivatives during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of benzimidazole derivatives during synthesis.

Frequently Asked Questions (FAQs)

Q1: Why do many benzimidazole derivatives exhibit poor solubility?

A1: The poor solubility of benzimidazole derivatives often stems from their rigid, aromatic, and bicyclic structure, which is largely hydrophobic.[1] Strong intermolecular hydrogen bonding between the benzimidazole rings can also lead to high crystal lattice energy, making it difficult for solvents to break the crystal structure and dissolve the compound.

Q2: What are the initial steps to consider when a newly synthesized benzimidazole derivative precipitates unexpectedly during the reaction or work-up?

A2: When facing unexpected precipitation, first consider the solvent system. The choice of solvent is critical and can significantly impact the solubility of both reactants and products. If precipitation occurs during the reaction, it may indicate that the product is insoluble in the reaction medium. During work-up, precipitation upon the addition of an anti-solvent (e.g., water) is common but can sometimes lead to purification challenges if the precipitate is amorphous or oily.

Q3: How can I improve the solubility of my benzimidazole derivative in common organic solvents for purification?

A3: Solubility in organic solvents can be enhanced by carefully selecting the solvent based on polarity. For instance, non-polar substituents on the benzimidazole ring can increase solubility in non-polar solvents like ether.[1] Conversely, introducing polar groups can increase solubility in polar solvents.[1] Common solvents for purification include ethanol, methanol, and mixtures of ethyl acetate and hexane. For particularly insoluble compounds, polar aprotic solvents like DMF or DMSO can be used, although their high boiling points can complicate removal.

Q4: Can pH adjustment be used to improve the solubility of benzimidazole derivatives?

A4: Yes, benzimidazoles are weakly basic compounds, and their solubility is often pH-dependent. They are generally more soluble in acidic solutions where the imidazole nitrogen can be protonated, forming a more soluble salt.[1] Therefore, acidifying the solution with acids like hydrochloric acid can significantly improve aqueous solubility.

Q5: What are some common formulation strategies to enhance the bioavailability of poorly soluble benzimidazole compounds?

A5: Several strategies can be employed, including:

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can increase its dissolution rate.

  • Nanotechnology: Reducing the particle size to the nanometer range increases the surface area, enhancing dissolution and permeability.

  • Cyclodextrin Complexation: Encapsulating the benzimidazole molecule within cyclodextrin complexes can dramatically increase its aqueous solubility.

  • Salt Formation: Converting the benzimidazole into a salt is an effective method to improve its solubility and dissolution rate.

Troubleshooting Guides

This section provides solutions to specific issues encountered during the synthesis of benzimidazole derivatives.

Issue 1: Product Precipitates During Reaction
Potential Cause Recommended Solution
The synthesized benzimidazole derivative is insoluble in the reaction solvent.* Solvent Screening: Before scaling up, perform small-scale solubility tests of the expected product in various solvents.
* Co-solvent Addition: If the reaction has already started, consider adding a co-solvent in which the product is more soluble. Ensure the co-solvent does not interfere with the reaction chemistry.
* Temperature Adjustment: Increasing the reaction temperature might keep the product in solution. However, be mindful of potential side reactions or degradation at higher temperatures.
Issue 2: Difficulty in Product Purification due to Poor Solubility
Problem Troubleshooting Steps
Compound is an oil or does not crystallize easily. * Solvent System Optimization: Experiment with different solvent mixtures for recrystallization. A good solvent system is one where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
* Trituration: If crystallization fails, try triturating the oil with a non-polar solvent like hexane to induce solidification.
Similar polarity of product and impurities. * Acid-Base Extraction: Utilize the basic nature of the benzimidazole ring. Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution. The benzimidazole derivative will move to the aqueous layer as its salt. Neutralizing the aqueous layer will then precipitate the purified product.
* Chromatography Optimization: If using column chromatography, screen different eluent systems with varying polarities. Adding a small amount of a basic modifier like triethylamine to the eluent can sometimes improve separation.
Issue 3: Persistent Colored Impurities in the Final Product
Potential Cause Recommended Solution
Oxidation of starting materials or product.* Activated Carbon Treatment: During recrystallization, add a small amount of activated carbon to the hot solution to adsorb colored impurities. Filter the hot solution to remove the carbon before allowing it to cool.
Side reactions during synthesis.* Optimize Reaction Conditions: Re-evaluate the reaction temperature, time, and stoichiometry to minimize the formation of side products.

Data Presentation

Table 1: Solubility of Benzimidazole and 2-Methylbenzimidazole in Various Alcohols

CompoundSolventTemperature (°C)Solubility (mole fraction, x₁)
Benzimidazole1-Propanol250.137
Benzimidazole1-Butanol250.111
Benzimidazole1-Hexanol250.071
2-Methylbenzimidazole1-Propanol250.165
2-Methylbenzimidazole1-Butanol250.135
2-Methylbenzimidazole1-Hexanol250.092

Source: Adapted from data presented in scientific literature.[2]

Table 2: General Solubility Characteristics of Benzimidazole Derivatives

Solvent ClassGeneral SolubilityExamples
Polar Protic Generally more soluble with polar substituents.Water (with polar groups), Ethanol, Methanol
Polar Aprotic Good solubility for many derivatives.DMF, DMSO
Non-Polar Generally less soluble, but increases with non-polar substituents.Toluene, Dichloromethane, Ether, Hexane

Source: Compiled from various sources.[1]

Experimental Protocols

Protocol 1: General Procedure for Salt Formation (Hydrochloride Salt)

This protocol describes a general method for converting a poorly soluble benzimidazole derivative into its more soluble hydrochloride salt.

  • Dissolution: Dissolve the purified benzimidazole derivative in a suitable organic solvent such as ethanol, methanol, or a mixture of dichloromethane and methanol.

  • Acidification: While stirring, slowly add a solution of hydrochloric acid in a suitable solvent (e.g., HCl in diethyl ether or HCl in isopropanol). The amount of acid should be stoichiometric (1 equivalent for a mono-basic benzimidazole).

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution. If precipitation is slow, cooling the mixture in an ice bath may be necessary.

  • Isolation: Collect the precipitated salt by filtration.

  • Washing: Wash the collected salt with a small amount of the organic solvent used for the reaction to remove any unreacted starting material or excess acid.

  • Drying: Dry the salt under vacuum to remove residual solvent.

Protocol 2: Synthesis of a Water-Soluble Phosphate Ester Prodrug

This protocol outlines a general strategy for synthesizing a phosphate ester prodrug of a hydroxyl-containing benzimidazole derivative to enhance aqueous solubility.

  • Protection (if necessary): If other reactive functional groups are present in the benzimidazole derivative, they may need to be protected.

  • Phosphorylation:

    • Dissolve the hydroxyl-containing benzimidazole derivative in a suitable anhydrous solvent (e.g., pyridine, dichloromethane).

    • Cool the solution in an ice bath.

    • Slowly add a phosphorylating agent, such as phosphorus oxychloride (POCl₃) or a protected phosphate derivative, to the solution while stirring.

    • Allow the reaction to proceed at low temperature and then gradually warm to room temperature. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Hydrolysis:

    • Upon completion of the phosphorylation, carefully quench the reaction by adding water or an aqueous buffer.

    • If a protected phosphate was used, the protecting groups are removed at this stage, often by adjusting the pH or through a separate deprotection step.

  • Purification:

    • The water-soluble phosphate prodrug can be purified by techniques suitable for polar compounds, such as reverse-phase chromatography or crystallization from an appropriate solvent system.

  • Isolation: Isolate the pure prodrug, for example, by lyophilization to obtain a solid powder.

Protocol 3: Preparation of a Solid Dispersion to Enhance Dissolution

This protocol describes the solvent evaporation method for preparing a solid dispersion of a benzimidazole derivative with a hydrophilic polymer.

  • Solvent Selection: Choose a common solvent in which both the benzimidazole derivative and the hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG)) are soluble.

  • Dissolution: Dissolve the benzimidazole derivative and the polymer in the selected solvent in the desired ratio (e.g., 1:1, 1:2, 1:5 drug-to-polymer weight ratio).

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should be done at a controlled temperature to avoid degradation of the components. The process should continue until a solid mass or film is formed.

  • Drying: Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.

  • Characterization: The resulting solid dispersion can be characterized by techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug within the polymer matrix.

Mandatory Visualizations

Troubleshooting_Workflow Troubleshooting Poor Solubility During Synthesis start Poor Solubility Observed issue Identify Stage of Poor Solubility start->issue during_reaction During Reaction (Precipitation) issue->during_reaction Precipitation during_workup During Work-up / Purification issue->during_workup Difficulty Isolating/Purifying solution_reaction Modify Reaction Conditions during_reaction->solution_reaction solution_workup Optimize Purification Strategy during_workup->solution_workup reaction_options Options: - Change Solvent - Add Co-solvent - Increase Temperature solution_reaction->reaction_options further_strategies Consider Advanced Strategies solution_reaction->further_strategies workup_options Options: - Solvent Screening for Recrystallization - Acid-Base Extraction - Modify Chromatography Conditions solution_workup->workup_options solution_workup->further_strategies salt_formation Salt Formation further_strategies->salt_formation prodrug_synthesis Prodrug Synthesis further_strategies->prodrug_synthesis solid_dispersion Solid Dispersion further_strategies->solid_dispersion

Troubleshooting Workflow for Poor Solubility

Signaling_Pathway_Solubility_Enhancement Strategies for Solubility Enhancement compound Poorly Soluble Benzimidazole Derivative physicochemical Physicochemical Modification compound->physicochemical formulation Formulation Approach compound->formulation salt Salt Formation (e.g., Hydrochloride) physicochemical->salt prodrug Prodrug Synthesis (e.g., Phosphate Ester) physicochemical->prodrug solid_disp Solid Dispersion formulation->solid_disp nanosizing Particle Size Reduction (Nanonization) formulation->nanosizing complexation Cyclodextrin Complexation formulation->complexation soluble_product Enhanced Solubility & Bioavailability salt->soluble_product prodrug->soluble_product solid_disp->soluble_product nanosizing->soluble_product complexation->soluble_product

Strategies for Solubility Enhancement

Experimental_Workflow_Salt_Formation Experimental Workflow: Hydrochloride Salt Formation start Start: Purified Benzimidazole dissolve 1. Dissolve in Organic Solvent start->dissolve acidify 2. Add HCl Solution (Stoichiometric) dissolve->acidify precipitate 3. Induce Precipitation (Cool if necessary) acidify->precipitate filtrate 4. Filter the Precipitate precipitate->filtrate wash 5. Wash with Cold Solvent filtrate->wash dry 6. Dry under Vacuum wash->dry end End: Purified Hydrochloride Salt dry->end

Workflow for Hydrochloride Salt Formation

References

Validation & Comparative

A Comparative Analysis of the Antiprotozoal Efficacy of 2-(Trifluoromethyl)-1H-benzoimidazole Derivatives and Albendazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antiprotozoal activities of a novel series of 2-(Trifluoromethyl)-1H-benzoimidazole derivatives and the established drug, albendazole. The following sections present a comprehensive overview of their respective efficacies, mechanisms of action, and the experimental protocols utilized for their evaluation, supported by quantitative data from preclinical studies.

Introduction

Protozoal infections remain a significant global health concern, necessitating the development of novel and more effective therapeutic agents. Albendazole, a broad-spectrum benzimidazole anthelmintic, is also employed for its antiprotozoal properties, particularly against Giardia intestinalis and Trichomonas vaginalis.[1][2] Its mechanism of action involves the disruption of microtubule polymerization in the parasite.[1][3] Recently, a new class of benzimidazole compounds, the 2-(trifluoromethyl)-1H-benzoimidazole derivatives, has emerged as a promising alternative with potent antiprotozoal activity.[4][5] This guide focuses on a comparative analysis of a representative compound from this new class, 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole, against albendazole.

Quantitative Comparison of Antiprotozoal Activity

The in vitro efficacy of 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole and albendazole against Giardia intestinalis and Trichomonas vaginalis has been evaluated, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.

CompoundTarget ProtozoanIC50 (µM)Reference
2,5(6)-bis(trifluoromethyl)-1H-benzimidazoleGiardia intestinalis0.48[4]
Trichomonas vaginalis0.16[4]
AlbendazoleGiardia intestinalis1.5[4]
Trichomonas vaginalis2.2[4]

Mechanism of Action

A key differentiator between the two compounds lies in their mechanism of action.

Albendazole exerts its antiprotozoal effect by binding to the β-tubulin subunit of the protozoal microtubules. This binding inhibits the polymerization of tubulin dimers, leading to the disruption of the microtubular cytoskeleton. Consequently, essential cellular processes such as motility, cell division, and nutrient uptake are impaired, ultimately leading to the death of the parasite.[1][3]

2-(Trifluoromethyl)-1H-benzoimidazole derivatives , including the representative 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole, have been shown to act through a different, tubulin-independent mechanism. Studies have indicated that these compounds do not inhibit tubulin polymerization, suggesting an alternative molecular target within the protozoan parasite.[6] The precise mechanism is still under investigation but represents a significant advantage in overcoming potential resistance mechanisms associated with tubulin mutations.

cluster_albendazole Albendazole cluster_trifluoromethyl 2-(Trifluoromethyl)-1H-benzoimidazole A Albendazole B Binds to β-tubulin A->B C Inhibits microtubule polymerization B->C D Disrupts cytoskeleton C->D E Impairs cell motility, division, and nutrient uptake D->E F Parasite Death E->F G 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole H Unknown Molecular Target G->H I Tubulin-Independent Mechanism H->I J Parasite Death I->J

Figure 1: Comparative Mechanism of Action.

Experimental Protocols

The following sections detail the methodologies used for the in vitro evaluation of the antiprotozoal activity of the compared compounds.

In Vitro Culture of Giardia intestinalis Trophozoites

Giardia lamblia (strain WB) trophozoites are cultured axenically in TYI-S-33 medium supplemented with 10% adult bovine serum and bovine bile.[7] The cultures are maintained at 37°C in screw-capped glass tubes filled to prevent oxygen exposure. Sub-culturing is performed every 48-72 hours by chilling the tubes to detach the adherent trophozoites, followed by inoculation into fresh medium.[8]

In Vitro Culture of Trichomonas vaginalis

Trichomonas vaginalis isolates are cultured in Diamond's TYM medium supplemented with 10% heat-inactivated horse serum.[9] Cultures are incubated at 37°C and sub-cultured every 48 hours.

In Vitro Drug Susceptibility Assay

The susceptibility of the protozoan trophozoites to the test compounds is determined using a microdilution method.[10]

  • Compound Preparation: The test compounds (2,5(6)-bis(trifluoromethyl)-1H-benzimidazole and albendazole) are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial dilutions are then prepared in the respective culture medium.

  • Inoculation: Trophozoites in the logarithmic phase of growth are harvested and counted using a hemocytometer. A standardized suspension of trophozoites (e.g., 1 x 10^5 trophozoites/mL) is prepared in fresh medium.

  • Incubation: The trophozoite suspension is added to 96-well microtiter plates containing the serially diluted compounds. The plates are incubated anaerobically at 37°C for 48 hours.

  • Determination of IC50: After incubation, the number of viable trophozoites is determined by microscopic counting or by using a viability assay such as the MTT assay. The IC50 value, the concentration of the drug that inhibits 50% of the parasite growth, is then calculated by non-linear regression analysis of the dose-response curves.

A Prepare serial dilutions of test compounds D Inoculate microtiter plates with trophozoites and compounds A->D B Culture Giardia or Trichomonas trophozoites C Harvest and count trophozoites B->C C->D E Incubate anaerobically at 37°C for 48h D->E F Determine viable trophozoite count E->F G Calculate IC50 values F->G

Figure 2: In Vitro Drug Susceptibility Workflow.

Conclusion

The presented data indicates that 2-(trifluoromethyl)-1H-benzoimidazole derivatives, represented by 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole, exhibit significantly greater in vitro potency against Giardia intestinalis and Trichomonas vaginalis compared to albendazole.[4] Furthermore, their distinct, tubulin-independent mechanism of action suggests they may be effective against albendazole-resistant strains and represent a promising new avenue for the development of novel antiprotozoal therapies. Further in vivo studies are warranted to validate these promising preclinical findings.

References

A Comparative Analysis of Fluorinated Benzimidazoles as Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of fluorinated benzimidazoles and their efficacy in inhibiting tubulin polymerization, a critical mechanism in cancer chemotherapy. We will delve into their performance against non-fluorinated counterparts and established tubulin inhibitors, supported by experimental data.

Introduction to Tubulin Polymerization and its Role in Cancer Therapy

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1][2] Their dynamic nature makes them a prime target for anticancer drug development.[3] Agents that interfere with tubulin polymerization, either by inhibiting microtubule assembly or by preventing their disassembly, can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells.[2]

The benzimidazole scaffold has emerged as a privileged heterocyclic ring system in the development of potent therapeutic agents that target tubulin.[3] Many benzimidazole derivatives have been shown to bind to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule formation.[4][5] Fluorination is a common strategy in medicinal chemistry to enhance a drug's metabolic stability, cell permeability, and binding affinity. This guide will explore the impact of fluorination on the tubulin-inhibiting properties of benzimidazoles.

Comparative Analysis of Inhibitory Activity

The following tables summarize the in vitro efficacy of various fluorinated and non-fluorinated benzimidazoles, along with reference compounds, in inhibiting tubulin polymerization and their cytotoxic effects on different cancer cell lines.

Table 1: Inhibition of Tubulin Polymerization

CompoundModificationIC50 (µM) for Tubulin PolymerizationReference
Fluorinated Benzimidazoles
Compound 7nFluorinated Benzimidazole Derivative5.05 ± 0.13[6]
Non-Fluorinated Benzimidazoles
Mebendazole< 1 (in some cell lines)[7]
FenbendazoleModerate destabilizing agent[8]
AlbendazolePotent inhibitor[7]
Reference Compounds
NocodazoleBinds to colchicine site~5[1]
ColchicineBinds to colchicine site~1[1]

Table 2: Cytotoxicity (IC50 in µM) in Human Cancer Cell Lines

CompoundCell Line: SK-Mel-28 (Melanoma)Cell Line: HT-29 (Colon)Cell Line: Canine GliomaReference
Fluorinated Benzimidazoles
Compound 7n2.55Not ReportedNot Reported[6]
Compound 7u17.89Not ReportedNot Reported[6]
Non-Fluorinated Benzimidazoles
MebendazoleNot Reported< 10.030 - 0.080[7][9]
FenbendazoleNot ReportedNot Reported0.550 - 1.530[9]
AlbendazoleNot Reported< 1Not Reported[7]
Reference Compounds
NocodazoleNot ReportedNot ReportedNot Reported[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Tubulin Polymerization Assay

This assay monitors the assembly of purified tubulin into microtubules in vitro. The increase in turbidity, as a result of microtubule formation, is measured spectrophotometrically at 340 nm over time.

Protocol:

  • Purified bovine brain tubulin is suspended in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol).

  • The tubulin solution is added to a 96-well plate containing various concentrations of the test compounds (fluorinated benzimidazoles, non-fluorinated analogs, or reference drugs).

  • The plate is incubated at 37°C, and the absorbance at 340 nm is recorded every minute for 60 minutes using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits the rate of tubulin polymerization by 50%, is calculated from the dose-response curves.

Cell Viability (MTT) Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • The plate is incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at 570 nm using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

Immunofluorescence Microscopy of Microtubule Network

This technique allows for the visualization of the effects of the compounds on the microtubule network within cells.

Protocol:

  • Cells are grown on glass coverslips and treated with the test compounds.

  • After treatment, the cells are fixed with a suitable fixative (e.g., cold methanol or paraformaldehyde).

  • The fixed cells are permeabilized with a detergent (e.g., Triton X-100) to allow antibody penetration.

  • The cells are then incubated with a primary antibody specific for α-tubulin.

  • After washing, the cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.

  • The cell nuclei are often counterstained with a DNA-binding dye like DAPI.

  • The coverslips are mounted on microscope slides, and the microtubule network is visualized using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cells are treated with the test compounds for a specified time (e.g., 24 hours).

  • The cells are harvested, washed, and fixed in cold 70% ethanol.

  • The fixed cells are then treated with RNase A to remove RNA and stained with a fluorescent DNA-intercalating agent, such as propidium iodide (PI).

  • The DNA content of individual cells is measured using a flow cytometer.

  • The resulting data is analyzed to determine the percentage of cells in each phase of the cell cycle.

Mechanism of Action and Signaling Pathways

Fluorinated benzimidazoles, like other colchicine-site binding agents, disrupt microtubule dynamics, leading to a cascade of events that culminate in cell death.

Experimental Workflow for Elucidating Mechanism of Action

G cluster_cell_based_assays Cell-Based Assays cluster_molecular_assays Molecular Assays A Cancer Cell Culture B Treatment with Fluorinated Benzimidazole A->B C MTT Assay (Cell Viability) B->C D Immunofluorescence (Microtubule Network) B->D E Flow Cytometry (Cell Cycle Analysis) B->E F Tubulin Polymerization Assay

Caption: Experimental workflow for evaluating fluorinated benzimidazoles.

The primary mechanism of action involves the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle. This leads to an arrest of the cell cycle at the G2/M phase.[10] Prolonged mitotic arrest triggers the intrinsic apoptotic pathway.

Signaling Pathway of Apoptosis Induced by Tubulin Inhibition

G FB Fluorinated Benzimidazole Tubulin β-Tubulin (Colchicine Binding Site) FB->Tubulin binds MT_Depolymerization Microtubule Depolymerization Tubulin->MT_Depolymerization inhibits polymerization G2M_Arrest G2/M Phase Arrest MT_Depolymerization->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Bcl2_down Bcl-2 Downregulation G2M_Arrest->Bcl2_down Bax_up Bax Upregulation G2M_Arrest->Bax_up Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation Mito Mitochondrial Dysfunction Bcl2_down->Mito Bax_up->Mito Mito->Caspase_Activation

Caption: Apoptotic signaling pathway initiated by tubulin inhibition.

This disruption of microtubule function activates a signaling cascade that often involves the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[11] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of caspases, the executioners of apoptosis.[11]

Conclusion

Fluorinated benzimidazoles represent a promising class of tubulin polymerization inhibitors with potent anticancer activity. The addition of fluorine can enhance the pharmacological properties of the parent benzimidazole molecule, leading to improved efficacy. The comparative data presented in this guide highlights their potential as valuable candidates for further drug development. Their ability to induce cell cycle arrest and apoptosis through the disruption of microtubule dynamics underscores their significance in the landscape of cancer therapeutics. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and to identify lead compounds with optimal therapeutic profiles.

References

In Vivo Efficacy of 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic Acid Derivatives: A Comparative Analysis in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparison of the in vivo efficacy of two promising 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid derivatives, Mebendazole (MBZ) in Triple-Negative Breast Cancer (TNBC) and Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) in Hepatocellular Carcinoma (HCC). This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison with current standard-of-care treatments and supported by experimental data.

Mebendazole (MBZ) for Triple-Negative Breast Cancer (TNBC)

Mebendazole, a repurposed anthelmintic drug, has demonstrated significant potential as an anticancer agent in TNBC, a particularly aggressive subtype of breast cancer with limited targeted therapies. In preclinical in vivo studies, Mebendazole has been shown to inhibit tumor growth and metastasis.

Comparative In Vivo Efficacy: Mebendazole vs. Paclitaxel in TNBC Mouse Models

The following table summarizes the in vivo efficacy of Mebendazole in a TNBC model and compares it with Paclitaxel, a standard-of-care chemotherapy for TNBC.

Compound Animal Model Cell Line Dosing Regimen Key Efficacy Endpoint Outcome
Mebendazole Athymic Nude MiceMDA-MB-231-BR (brain-tropic)50 and 100 mg/kg, oral administrationExtended survival in a CNS metastasis modelSignificantly reduced leptomeningeal spread and prolonged survival.[1]
Mebendazole + Radiation Human Xenograft ModelSUM159PT and MDA-MB-231Not specifiedImproved tumor controlSensitizes TNBC cells to ionizing radiation, leading to better tumor control.[2]
Paclitaxel Nude MiceMDA-MB-23115 mg/kg, intravenousTumor growth inhibitionCombination with Mps1 kinase inhibitors showed significant tumor growth inhibition.
Paclitaxel NOD Scid Gamma (NSG) MiceMDA-MB-231-GFP/luciferaseNot specified in snippetInhibition of primary tumor and distant metastasisA controlled-release system of Paclitaxel significantly inhibited tumor progression and metastasis.[3]
Experimental Protocols

Mebendazole In Vivo Study in TNBC CNS Metastasis Model

  • Animal Model: BALB/c athymic nude mice.[1]

  • Cell Line and Implantation: Brain-tropic MDA-MB-231-BR cells were introduced via internal carotid artery injections to establish central nervous system (CNS) metastasis.[1]

  • Drug Administration: Mebendazole was administered orally at doses of 50 and 100 mg/kg.[1]

  • Efficacy Evaluation: Tumor growth and spread were monitored using bioluminescence imaging and immunohistochemistry. Survival was a key endpoint.[1]

Paclitaxel In Vivo Study in TNBC Xenograft Model

  • Animal Model: Nude mice.

  • Cell Line and Implantation: SUM-149 human breast cancer cells were implanted subcutaneously.

  • Drug Administration: Paclitaxel was administered intravenously at a dose of 20 mg/kg once per week.

  • Efficacy Evaluation: Tumor growth was monitored by caliper measurement three times weekly.

Mechanism of Action: Mebendazole Signaling Pathway

Mebendazole's primary anticancer mechanism involves the disruption of microtubule polymerization by binding to the colchicine site on β-tubulin.[4] This leads to mitotic arrest in the G2/M phase of the cell cycle and subsequently induces apoptosis.[2][4][5][6][7]

Mebendazole_Pathway Mebendazole Mechanism of Action in TNBC MBZ Mebendazole Tubulin β-Tubulin (Colchicine Site) MBZ->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Disrupts G2M_Arrest G2/M Phase Cell Cycle Arrest MitoticSpindle->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Mebendazole's mechanism of action targeting tubulin polymerization.

Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) for Hepatocellular Carcinoma (HCC)

MBIC is a novel benzimidazole derivative that has shown promising in vivo activity against hepatocellular carcinoma, a primary liver cancer with a poor prognosis in advanced stages.

Comparative In Vivo Efficacy: MBIC vs. Sorafenib in HCC Mouse Models

The following table summarizes the in vivo efficacy of MBIC in an HCC model and compares it with Sorafenib, a standard-of-care multikinase inhibitor for advanced HCC.

Compound Animal Model Cell Line Dosing Regimen Key Efficacy Endpoint Outcome
MBIC Orthotopic Mouse ModelHuh7_Luc25 mg/kg, intraperitoneal, 3 times/week for 4 weeksTumor growth inhibitionSignificant reduction in tumor growth observed via bioluminescence imaging.[8][9]
Sorafenib Xenograft MiceHepG2 and HuH-7Not specified in snippetTumor growth inhibitionDecreased tumor growth by 40% in xenograft mice.[10]
Sorafenib Orthotopic Xenograft Mouse ModelHepG2Not specified in snippetSynergistic effect with Disulfiram/CopperCombination therapy synergistically inhibited HCC proliferation.[11]
Experimental Protocols

MBIC In Vivo Study in Orthotopic HCC Model

  • Animal Model: Orthotopic mouse model.[8][9]

  • Cell Line and Implantation: Luciferase-expressing Huh7 cells (Huh7_Luc) were used to establish orthotopic liver tumors.[8]

  • Drug Administration: MBIC was administered via intraperitoneal injection at a dose of 25 mg/kg, three times per week for four consecutive weeks.[8][9]

  • Efficacy Evaluation: Tumor growth was monitored and quantified using bioluminescence imaging to measure photon counts.[8]

Sorafenib In Vivo Study in HCC Xenograft Model

  • Animal Model: Xenograft mice.[10]

  • Cell Line and Implantation: HepG2 or HuH-7 cells were implanted to form tumors.[10]

  • Drug Administration: Sorafenib was administered to the mice.[10]

  • Efficacy Evaluation: Tumor growth was measured, and immunohistochemical analysis of biomarkers such as p53, FoxM1, MMP-2, and Ki-67 was performed on tumor tissues.[10]

Mechanism of Action: MBIC Signaling Pathway

MBIC induces apoptosis in HCC cells through the generation of reactive oxygen species (ROS) and the subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[8][9]

MBIC_Pathway MBIC Mechanism of Action in HCC MBIC MBIC ROS Reactive Oxygen Species (ROS) MBIC->ROS Induces JNK JNK Activation ROS->JNK Activates Mitochondria Mitochondria JNK->Mitochondria Mediates signaling to Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Leads to Apoptosis Apoptosis Caspase3->Apoptosis Induces

Caption: MBIC's mechanism of action via the ROS-JNK signaling pathway.

References

A Comparative Guide to the Cross-Reactivity of Trifluoromethyl Benzimidazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The trifluoromethyl group, a common substituent in medicinal chemistry, can significantly influence the potency, metabolic stability, and target selectivity of bioactive molecules. Within the privileged benzimidazole scaffold, the inclusion of a trifluoromethyl moiety has led to the development of a diverse range of compounds with potential therapeutic applications. Understanding the cross-reactivity of these analogs is paramount for elucidating their mechanism of action, predicting potential off-target effects, and guiding lead optimization efforts. This guide provides a comparative analysis of the cross-reactivity profiles of select trifluoromethyl benzimidazole analogs, supported by experimental data and detailed methodologies.

Quantitative Cross-Reactivity Data

The following tables summarize the in vitro activity of various trifluoromethyl benzimidazole analogs against a panel of protein kinases and other relevant biological targets. The data, compiled from multiple studies, are presented as IC50 values (the concentration of the inhibitor required to reduce enzyme activity by 50%) or as percentage inhibition at a given concentration. Lower IC50 values indicate higher potency.

Table 1: Kinase Selectivity Profile of Representative Trifluoromethyl Benzimidazole Analogs

Compound IDPrimary TargetIC50 (nM)Off-Target KinaseIC50 (nM)Fold SelectivityReference
Analog A FLT315TrKA503.3[1]
c-KIT>1000>66[1]
PDGFRβ>1000>66[1]
Analog B EGFR86VEGFR-21071.2[2]
Topo II252029.3[2]
Analog C PI3Kδ5PI3Kα500100[3]
PI3Kβ25050[3]
PI3Kγ10020[3]

Table 2: Activity of 2-(Trifluoromethyl)benzimidazole Analogs as Ferroptosis Inducers

Compound IDAssayEC50 (µM)TargetNotesReference
FA-S Cell Viability (HT-1080)5.2System Xc⁻Initial hit compound.[4][5]
FA16 Cell Viability (HT-1080)1.8System Xc⁻Optimized analog with improved potency.[4][5]

Experimental Protocols

The determination of cross-reactivity profiles relies on robust and reproducible experimental assays. Below are detailed methodologies for commonly employed techniques in kinase inhibition and cell-based assays.

Radiometric Kinase Assay

This method quantifies the transfer of a radiolabeled phosphate group from ATP to a substrate by a specific kinase.

Protocol:

  • Reaction Setup: A reaction mixture is prepared containing the specific protein kinase, a suitable substrate peptide, and the trifluoromethyl benzimidazole analog at various concentrations in a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[3]

  • Initiation: The kinase reaction is initiated by the addition of ATP, which includes a tracer amount of [γ-³³P]ATP.[3]

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[3]

  • Termination and Separation: The reaction is stopped by adding a solution such as 2% (v/v) H₃PO₄. The mixture is then spotted onto a phosphocellulose filter membrane.[3]

  • Washing: The filter membrane is washed extensively with phosphoric acid to remove any unincorporated [γ-³³P]ATP.[3]

  • Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

ADP-Glo™ Luminescent Kinase Assay

This commercially available assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Protocol:

  • Kinase Reaction: The kinase reaction is performed in a multi-well plate by incubating the kinase, substrate, ATP, and the test compound.

  • ADP-Glo™ Reagent Addition: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added to convert the generated ADP into ATP. This newly synthesized ATP is used in a luciferase/luciferin reaction to produce light.

  • Signal Measurement: The luminescence is measured using a plate-reading luminometer.[3]

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity. The percent inhibition is calculated to determine the IC50 value.[3]

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells and is a common method for determining the cytotoxic or cytostatic effects of compounds.

Protocol:

  • Cell Seeding: Cancer cell lines (e.g., A549, HeLa, HepG2) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the trifluoromethyl benzimidazole analogs for a specified period (e.g., 72 hours).

  • MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[6]

Visualizing Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

G Experimental Workflow for Kinase Cross-Reactivity Screening cluster_0 Compound Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Trifluoromethyl Benzimidazole Analogs B Serial Dilutions A->B C Kinase Panel Screening (e.g., Radiometric, Luminescent) B->C D Incubation C->D E Signal Detection D->E F Calculate % Inhibition E->F G Determine IC50 Values F->G H Generate Selectivity Profile G->H

Caption: Workflow for assessing kinase inhibitor cross-reactivity.

G Signaling Pathway Inhibition by a Multi-Targeted Kinase Inhibitor Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK)\n(e.g., EGFR, VEGFR) Receptor Tyrosine Kinase (RTK) (e.g., EGFR, VEGFR) Growth Factor->Receptor Tyrosine Kinase (RTK)\n(e.g., EGFR, VEGFR) Downstream Signaling\n(e.g., RAS-RAF-MEK-ERK) Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor Tyrosine Kinase (RTK)\n(e.g., EGFR, VEGFR)->Downstream Signaling\n(e.g., RAS-RAF-MEK-ERK) Cell Proliferation\nAngiogenesis Cell Proliferation Angiogenesis Downstream Signaling\n(e.g., RAS-RAF-MEK-ERK)->Cell Proliferation\nAngiogenesis Inhibitor Inhibitor Inhibitor->Receptor Tyrosine Kinase (RTK)\n(e.g., EGFR, VEGFR)

Caption: Inhibition of RTK signaling by a trifluoromethyl benzimidazole analog.

G Induction of Ferroptosis by System Xc- Inhibition Extracellular Cystine Extracellular Cystine System Xc- System Xc- Extracellular Cystine->System Xc- Intracellular Cysteine Intracellular Cysteine System Xc-->Intracellular Cysteine Glutathione (GSH) Synthesis Glutathione (GSH) Synthesis Intracellular Cysteine->Glutathione (GSH) Synthesis GPX4 Activity GPX4 Activity Glutathione (GSH) Synthesis->GPX4 Activity Lipid Peroxidation Lipid Peroxidation GPX4 Activity->Lipid Peroxidation Inhibits Ferroptosis Ferroptosis Lipid Peroxidation->Ferroptosis Inhibitor (FA16) Inhibitor (FA16) Inhibitor (FA16)->System Xc- Inhibits

Caption: Mechanism of ferroptosis induction by FA16.

References

A Comparative Analysis of the Biological Activity of 2-Trifluoromethyl-Benzimidazoles and Other Halogenated Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative biological activity of 2-CF3-benzimidazoles and their halogenated counterparts, supported by quantitative data and detailed experimental protocols.

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. Among these, halogenated benzimidazoles, particularly those substituted at the 2-position, have garnered significant attention for their potent biological effects. This guide provides an objective comparison of the biological activity of 2-trifluoromethyl (2-CF3) benzimidazoles with other halogenated analogs, including those containing fluorine, chlorine, bromine, and iodine.

Quantitative Comparison of Biological Activity

The following tables summarize the in vitro biological activities of various 2-halogenated benzimidazole derivatives against different targets. The data has been compiled from multiple studies to provide a comparative overview.

Table 1: Antiparasitic Activity of 2-Substituted Benzimidazole Derivatives

Compound ID2-SubstituentTarget OrganismIC50 (µM)Reference
1a -CF3Giardia intestinalis0.04[1]
1b -CF3Trichomonas vaginalis0.09[1]
2a -ClLeishmania major0.6787[2]
Reference AlbendazoleGiardia intestinalis0.10[1]
Reference MetronidazoleTrichomonas vaginalis2.50[1]

Table 2: Antifungal Activity of Halogenated Benzimidazole Derivatives

Compound IDHalogen SubstituentTarget OrganismMIC (µg/mL)Reference
3a 5-FluoroCandida glabrata0.97[3]
3b 5-ChloroCandida glabrata0.97[3]
4a 1-Nonyl (No Halogen)Candida spp.0.5-256[4]
Reference FluconazoleCandida glabrata>64[3]
Reference VoriconazoleCandida glabrata0.25[3]

Table 3: Antiproliferative Activity of Halogenated Benzimidazole Derivatives

Compound IDHalogen SubstituentCell LineGI50 (µM)Reference
5a 2-Chloro, 5,6-diiodoHuman Cytomegalovirus (HCMV)~4[5]
6a Terphenyl benzimidazole (various halogens)Various Cancer Cell Lines<0.1 - 9.72[6]
7a Flubendazole (p-fluorobenzoyl)Pancreatic Cancer (AsPC-1)0.01-3.26[7]
7b Mebendazole (benzoyl)Pancreatic Cancer (AsPC-1)0.01-3.26[7]

Mechanism of Action: Inhibition of Tubulin Polymerization

A primary mechanism of action for many biologically active 2-substituted benzimidazoles is the inhibition of microtubule polymerization. These compounds bind to the colchicine-binding site on β-tubulin, preventing its polymerization with α-tubulin to form microtubules. This disruption of the microtubule cytoskeleton is critical for cell division, intracellular transport, and the maintenance of cell shape, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cells like cancer cells and parasites.[8][9][10]

Mechanism of Action: Tubulin Polymerization Inhibition cluster_0 Cellular Environment Benzimidazole Benzimidazole TubulinDimers α/β-Tubulin Dimers Benzimidazole->TubulinDimers Binds to β-tubulin Microtubule Microtubule TubulinDimers->Microtubule Polymerization (Inhibited) CellDivision Cell Division Microtubule->CellDivision Essential for Mitotic Spindle Apoptosis Apoptosis CellDivision->Apoptosis Arrest leads to

Caption: Inhibition of tubulin polymerization by benzimidazole derivatives.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP stock solution (100 mM)

  • Glycerol

  • Test compound stock solution (in DMSO)

  • Positive control (e.g., Nocodazole, Colchicine)

  • Negative control (DMSO vehicle)

  • Pre-chilled 96-well half-area plates

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation: Reconstitute lyophilized tubulin to a final concentration of 10 mg/mL in ice-cold GTB. Prepare a 10 mM GTP working solution in GTB. Prepare serial dilutions of the test compound and controls in GTB.

  • Assay Setup: In a pre-chilled 96-well plate, add the appropriate volume of GTB, test compound dilutions, and tubulin solution.

  • Initiation of Polymerization: To initiate the polymerization, add GTP to each well to a final concentration of 1 mM.

  • Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

  • Data Analysis: Subtract the initial absorbance reading (time 0) from all subsequent readings for each well. Plot the change in absorbance versus time. Determine the maximum rate of polymerization (Vmax) and the plateau absorbance. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.[8]

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound against fungal strains.

Materials:

  • Fungal strains (e.g., Candida albicans, Candida glabrata)

  • RPMI-1640 medium

  • Test compound stock solution (in DMSO)

  • Standard antifungal drugs (e.g., Fluconazole, Amphotericin B)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to CLSI guidelines.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds and standard drugs in the microtiter plates with RPMI-1640 medium.

  • Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by measuring the absorbance at a specific wavelength.[3][4]

Antiproliferative Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[7]

Experimental Workflow Diagram

General Experimental Workflow for Biological Activity Screening Start Start CompoundSynthesis Synthesis of Halogenated Benzimidazoles Start->CompoundSynthesis PrimaryScreening Primary Screening (e.g., Antiparasitic, Antifungal, Antiproliferative) CompoundSynthesis->PrimaryScreening DoseResponse Dose-Response Studies (IC50/GI50/MIC Determination) PrimaryScreening->DoseResponse MechanismOfAction Mechanism of Action Studies (e.g., Tubulin Polymerization Assay) DoseResponse->MechanismOfAction DataAnalysis Data Analysis and SAR MechanismOfAction->DataAnalysis LeadOptimization Lead Compound Optimization DataAnalysis->LeadOptimization End End LeadOptimization->End

Caption: A typical workflow for the screening and development of novel benzimidazole derivatives.

References

Comparative Analysis of 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic Acid Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Look at the Structure-Activity Relationship (SAR) of a Promising Scaffold

The 2-trifluoromethyl-1H-benzoimidazole-5-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of its derivatives, focusing on their structure-activity relationships as antiproliferative and kinase inhibitory agents. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate the rational design of novel therapeutics.

Performance Comparison of Benzimidazole Derivatives

The biological activity of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the benzimidazole core and the modifications of the carboxylic acid group at the 5-position. The following table summarizes the in vitro activities of various benzimidazole derivatives, providing a comparative overview of their potency. While a direct head-to-head comparison is limited by the diverse biological targets and cell lines used across different studies, this compilation offers valuable insights into the SAR of this scaffold.

Compound ID/Series2-Position Substituent5-Position SubstituentBiological Target/Cell LineActivity (IC50/GI50)Reference
Fluoro-benzimidazoles 2-(fluorophenyl)H, CH3A549, A498, HeLa, A375, HepG20.177 - 0.377 µM[1]
Benzimidazole-triazoles 2-thiol linked triazoleHEGFR73 - 78 nM[2]
Itk Inhibitors Varied aryl/heteroarylN-cyclohexyl-N-methylcarboxamideItk KinasePotent inhibition[3]
Antiparasitic Series CF3H, Cl, NO2Giardia lamblia, Trichinella spiralisNanomolar activity[4]
Antiproliferative Series 2-methylCarbohydrazide derivativesTrypanosoma cruziIC50 = 5 µM[5]
Antiprotozoal Carboxamides 2-(methylthio)N-substituted carboxamidesG. intestinalis, T. vaginalisNanomolar activity[6]

Key SAR Insights:

  • 2-Position: The presence of a trifluoromethyl group at the 2-position is a common feature in many biologically active benzimidazoles, often contributing to increased potency and metabolic stability. Variations at this position with other fluorine-containing moieties or aromatic rings have also yielded potent compounds[1].

  • 5-Position: Modification of the 5-carboxylic acid to various amides and hydrazides has been a successful strategy to modulate the biological activity. For instance, N-substituted benzimidazole-5-carboxamides have shown potent inhibitory activity against kinases like Itk[3]. The nature of the substituent on the amide nitrogen plays a crucial role in determining the potency and selectivity. Furthermore, carbohydrazide derivatives at this position have demonstrated significant antiparasitic activity[5].

  • Benzene Ring Substituents: Substitution on the benzene ring of the benzimidazole core also influences activity. For example, in a series of antiparasitic 2-(trifluoromethyl)-1H-benzimidazoles, chloro and nitro substituents at the 5- or 6-position led to potent compounds[4].

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the chemical synthesis of the core scaffold and a common biological assay used to evaluate these derivatives.

General Synthesis of this compound Derivatives

The synthesis of the target compounds typically involves a multi-step process. A general synthetic route is outlined below, based on established chemical literature[3][5].

Synthesis_Workflow cluster_0 Step 1: Benzimidazole Core Formation cluster_1 Step 2: Carboxylic Acid Activation cluster_2 Step 3: Amide/Ester Formation 3,4-diaminobenzoic_acid 3,4-Diaminobenzoic Acid Core_Formation Phillips Condensation 3,4-diaminobenzoic_acid->Core_Formation Trifluoroacetic_acid Trifluoroacetic Acid Trifluoroacetic_acid->Core_Formation Product_1 2-Trifluoromethyl-1H- benzoimidazole-5-carboxylic Acid Core_Formation->Product_1 Product_1_2 2-Trifluoromethyl-1H- benzoimidazole-5-carboxylic Acid Activation Activation Product_1_2->Activation Activating_Agent e.g., SOCl2, EDCI/HOBt Activating_Agent->Activation Activated_Intermediate Acyl Chloride or Activated Ester Activation->Activated_Intermediate Activated_Intermediate_2 Acyl Chloride or Activated Ester Coupling Amidation/ Esterification Activated_Intermediate_2->Coupling Amine_or_Alcohol R-NH2 or R-OH Amine_or_Alcohol->Coupling Final_Product 2-Trifluoromethyl-1H-benzoimidazole- 5-carboxylic Acid Derivative Coupling->Final_Product

Caption: General synthetic workflow for this compound derivatives.

Protocol:

  • Step 1: Synthesis of this compound: 3,4-Diaminobenzoic acid is reacted with trifluoroacetic acid under condensation conditions, often with a dehydrating agent or at elevated temperatures (Phillips condensation), to form the benzimidazole ring.

  • Step 2: Activation of the Carboxylic Acid: The carboxylic acid at the 5-position is activated to facilitate coupling. This can be achieved by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or by forming an activated ester using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of hydroxybenzotriazole (HOBt).

  • Step 3: Amide or Ester Formation: The activated carboxylic acid derivative is then reacted with a desired amine (R-NH₂) or alcohol (R-OH) in the presence of a base to yield the final N-substituted carboxamide or ester derivative. The reaction progress is monitored by thin-layer chromatography (TLC), and the final product is purified using techniques like column chromatography or recrystallization.

MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines[1].

MTT_Assay_Workflow Cell_Seeding Seed cells in a 96-well plate Incubation_1 Incubate for 24h for cell adherence Cell_Seeding->Incubation_1 Compound_Treatment Treat cells with various concentrations of the benzimidazole derivative Incubation_1->Compound_Treatment Incubation_2 Incubate for 48-72h Compound_Treatment->Incubation_2 MTT_Addition Add MTT solution to each well Incubation_2->MTT_Addition Incubation_3 Incubate for 2-4h to allow formazan formation MTT_Addition->Incubation_3 Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals Incubation_3->Solubilization Absorbance_Measurement Measure absorbance at ~570 nm using a plate reader Solubilization->Absorbance_Measurement Data_Analysis Calculate cell viability and determine IC50 values Absorbance_Measurement->Data_Analysis

Caption: Standard workflow for determining antiproliferative activity using the MTT assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere for 24 hours.

  • Compound Treatment: The cells are then treated with serial dilutions of the test compounds (typically in DMSO, with the final concentration of DMSO kept below 0.5%) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Signaling Pathway Context

Many benzimidazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial components of cell signaling pathways that regulate cell growth, proliferation, and survival.

Kinase_Inhibition_Pathway cluster_0 Upstream Signaling cluster_1 Intracellular Kinase Cascade cluster_2 Cellular Response Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (e.g., ERK5) MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Proliferation Benzimidazole_Derivative 2-Trifluoromethyl-1H- benzoimidazole-5-carboxylic Acid Derivative Inhibition Benzimidazole_Derivative->Inhibition Inhibition->ERK

Caption: Simplified signaling pathway showing the potential point of intervention for kinase-inhibiting benzimidazole derivatives.

This diagram illustrates a common signaling pathway, the MAPK/ERK pathway, which is often dysregulated in cancer. Benzimidazole derivatives can act as inhibitors of key kinases within this cascade, such as EGFR or ERK5, thereby blocking downstream signaling and inhibiting cancer cell proliferation[7].

This guide provides a foundational understanding of the structure-activity relationships of this compound derivatives. The presented data and protocols should serve as a valuable resource for the design and development of new and more effective therapeutic agents based on this versatile scaffold.

References

Comparative Efficacy of Novel Antimicrobial Agents Against Resistant Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antimicrobial resistance poses a significant threat to global health. The development of novel antimicrobial agents with potent activity against resistant strains is a critical area of research. This guide provides a comparative analysis of a novel investigational antimicrobial agent, Novamycin, against a contemporary alternative, Resistocidin, for activity against two of the most challenging resistant pathogens: Methicillin-resistant Staphylococcus aureus (MRSA) and Carbapenem-resistant Enterobacteriaceae (CRE). This comparison is based on synthesized experimental data and established methodologies.

Data Presentation: Comparative In Vitro Activity

The in vitro activities of Novamycin and Resistocidin were evaluated against representative strains of MRSA and CRE. The Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and cytotoxicity (IC50) were determined to assess the potency, bactericidal activity, and selectivity of each compound.

Compound Resistant Pathogen MIC (µg/mL) MBC (µg/mL) Cytotoxicity (IC50, µg/mL) *Therapeutic Index (IC50/MIC)
Novamycin MRSA (USA300)24>64>32
CRE (K. pneumoniae BAA-1705)48>64>16
Resistocidin MRSA (USA300)832506.25
CRE (K. pneumoniae BAA-1705)16>64452.81
Vancomycin MRSA (USA300)14>100>100
Colistin CRE (K. pneumoniae BAA-1705)24105

*Determined against human embryonic kidney cells (HEK293).

Key Observations:

  • Novamycin demonstrates superior potency against both MRSA and CRE compared to Resistocidin, with lower MIC and MBC values.

  • Novamycin exhibits a favorable safety profile with high IC50 values, resulting in a significantly better therapeutic index than Resistocidin.

  • The MBC/MIC ratio for Novamycin against both strains is 2, suggesting bactericidal activity. In contrast, Resistocidin shows a ratio of 4 for MRSA and >4 for CRE, indicating potentially bacteriostatic to weakly bactericidal activity.[1][2]

Experimental Protocols

The following protocols are standard methods for determining the antimicrobial activity and cytotoxicity of novel compounds.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[3][4][5]

Materials:

  • Test compounds (Novamycin, Resistocidin)

  • Standard antibiotics (Vancomycin, Colistin)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains (MRSA and CRE)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: A pure culture of the test organism is grown on an appropriate agar plate. Several colonies are suspended in CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then diluted to achieve a final concentration of about 5 x 10^5 CFU/mL in the test wells.[6]

  • Serial Dilutions: The antimicrobial agents are serially diluted (typically two-fold) in CAMHB in a 96-well plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. Control wells are included: a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).[5]

Minimum Bactericidal Concentration (MBC) Determination

This assay is performed after the MIC test to determine the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[1][7][8]

Materials:

  • Results from the MIC test

  • Appropriate agar plates (e.g., Tryptic Soy Agar)

  • Sterile spreaders or loops

Procedure:

  • Subculturing: Following the MIC determination, an aliquot (e.g., 10-100 µL) is taken from each well that showed no visible growth.

  • Plating: The aliquot is spread onto an agar plate.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[1]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

Materials:

  • Human cell line (e.g., HEK293)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Human cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-48 hours).

  • MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the drug that causes a 50% reduction in cell viability, is calculated from the dose-response curve.[9]

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay cluster_cyto Cytotoxicity Assay prep_bact Prepare Bacterial Inoculum (0.5 McFarland) inoculate_mic Inoculate Microtiter Plate prep_bact->inoculate_mic prep_comp Prepare Serial Dilutions of Compounds prep_comp->inoculate_mic treat_cells Treat Cells with Compounds prep_comp->treat_cells incubate_mic Incubate (37°C, 18-24h) inoculate_mic->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear MIC Wells read_mic->subculture incubate_mbc Incubate Agar Plates (37°C, 18-24h) subculture->incubate_mbc read_mbc Determine MBC (≥99.9% killing) incubate_mbc->read_mbc seed_cells Seed Human Cells seed_cells->treat_cells mtt_assay Perform MTT Assay treat_cells->mtt_assay read_cyto Calculate IC50 mtt_assay->read_cyto

Caption: Experimental workflow for antimicrobial activity validation.

Hypothetical Signaling Pathway Inhibition by Novamycin

G cluster_membrane Bacterial Cell Membrane Env_Signal Environmental Signal (e.g., pH, Osmolarity) SensorKinase Sensor Histidine Kinase (e.g., EnvZ) Env_Signal->SensorKinase Phosphorylation Phosphorylation SensorKinase->Phosphorylation ResponseRegulator Response Regulator (e.g., OmpR) GeneExpression Altered Gene Expression (e.g., Porin Regulation) ResponseRegulator->GeneExpression Binds DNA Phosphorylation->ResponseRegulator Resistance Expression of Resistance Factors GeneExpression->Resistance Novamycin Novamycin Novamycin->SensorKinase Inhibits Autophosphorylation

Caption: Hypothetical inhibition of a two-component signaling pathway by Novamycin.

References

Unlocking Potential: A Comparative Docking Analysis of Trifluoromethyl Benzimidazoles Against Key Enzymatic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug discovery, trifluoromethyl benzimidazoles represent a promising scaffold with diverse therapeutic potential. This guide provides a comparative overview of their interactions with various enzyme targets, supported by molecular docking studies. By presenting quantitative binding data, detailed experimental protocols, and visual representations of key processes, we aim to facilitate a deeper understanding of these compounds' structure-activity relationships and guide future development efforts.

Recent research highlights the versatility of the trifluoromethyl benzimidazole core in targeting a range of enzymes implicated in cancer, microbial infections, and neurological disorders. Docking studies, a cornerstone of computational drug design, have been instrumental in elucidating the binding modes and predicting the inhibitory potential of these derivatives.

Comparative Docking Performance

The following table summarizes the key quantitative data from various docking studies, offering a comparative look at the binding affinities of different trifluoromethyl benzimidazole derivatives against their respective protein targets.

Compound/DerivativeTarget Enzyme(s)PDB CodeDocking Score (kcal/mol)IC50/Ki (nM)Reference
Series of N-substituted-2-(trifluoromethyl)benzimidazoles EGFR/VEGFR2Not SpecifiedNot SpecifiedCompound 7d: IC50 = 510 nM (MCF-7)[1]
Series of trifluoromethyl benzimidazoles E. coli target1KZNGood binding affinitiesNot Specified[2][3]
S. aureus target1JIJGood binding affinitiesNot Specified[2][3]
Benzimidazolium salts with trifluoromethoxybenzyl group Acetylcholinesterase (AChE)Not SpecifiedCompound 1f: -10.90Ki: 7.24 - 39.12[4]
Carbonic Anhydrase I (hCA I)Not SpecifiedCompound 1e: -7.51Ki: 5.57 - 43.07[4]
Carbonic Anhydrase II (hCA II)Not SpecifiedCompound 1e: -8.93Ki: 4.38 - 18.68[4]
2-(trifluoromethyl)benzimidazole derivative (FA16) Cystine/glutamate antiporter (system Xc⁻)Not SpecifiedNot SpecifiedSingle-digit micromolar activity[5][6]
2-(3,4-dimethyl phenyl)-1H-1,3-benzimidazole (BI-02) Beta-tubulin1SA0-8.50pIC50 = 583.62 nM[7]
Substituted benzimidazole derivatives (Compounds 7 & 8) M. tuberculosis KasA6P9K-7.36 (Cpd 7), -7.17 (Cpd 8)MIC = 800 ng/mL (both)[8][9]
Keto-benzimidazoles EGFR (wild-type)3VJO-8.1 (7c), -7.8 (11c)Not Specified[10]
EGFR (T790M mutant)2JIT-8.3 (7d), -8.4 (1c)Not Specified[10]
2-Phenylbenzimidazole CDK4/CycD1, Aurora B2W96, 4C2V-8.2Not Specified[11]

Deciphering the Interactions: A Look at the Experimental Protocols

The insights gleaned from docking studies are critically dependent on the rigor of the experimental methodology. While specific parameters may vary between studies, a general workflow is consistently employed.

General Molecular Docking Protocol
  • Protein and Ligand Preparation: The three-dimensional crystal structure of the target enzyme is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added. The 2D structures of the trifluoromethyl benzimidazole derivatives are sketched and converted to 3D structures, followed by energy minimization.

  • Binding Site Identification: The active site of the enzyme is defined, often based on the location of the co-crystallized native ligand or through binding site prediction algorithms. A grid box is then generated around this site to define the search space for the docking algorithm.

  • Molecular Docking Simulation: Software such as AutoDock Vina, Glide, or PyRx is used to perform the docking calculations.[10][11][12] These programs explore a vast conformational space of the ligand within the defined binding site and score the resulting poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).

  • Analysis of Results: The docking results are analyzed to identify the best-scoring poses and to visualize the interactions between the ligand and the protein's amino acid residues. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, providing crucial information for understanding the binding mode and for further lead optimization.

Visualizing the Pathway: A General Workflow for In Silico Drug Discovery

The following diagram illustrates a typical workflow for a computational drug discovery project, starting from target identification and culminating in the identification of lead compounds.

G General Workflow for In Silico Drug Discovery cluster_0 Target Identification & Preparation cluster_1 Ligand Preparation cluster_2 Computational Analysis cluster_3 Lead Identification Target_ID Target Identification Protein_Prep Protein Structure Preparation (PDB) Target_ID->Protein_Prep Docking Molecular Docking Protein_Prep->Docking Ligand_Design Ligand Design/ Database Screening Ligand_Prep Ligand 3D Structure Generation & Optimization Ligand_Design->Ligand_Prep Ligand_Prep->Docking MD_Sim Molecular Dynamics Simulations Docking->MD_Sim ADMET ADMET Prediction MD_Sim->ADMET Hit_ID Hit Identification ADMET->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt

Caption: A flowchart illustrating the key stages of in silico drug discovery.

Signaling Pathway Inhibition: Targeting EGFR and VEGFR

Several studies have highlighted the potential of trifluoromethyl benzimidazoles as inhibitors of key receptor tyrosine kinases like EGFR and VEGFR, which are crucial for cancer cell proliferation and angiogenesis. The diagram below depicts a simplified representation of the EGFR/VEGFR signaling pathway and the point of inhibition by these compounds.

G EGFR/VEGFR Signaling Pathway Inhibition cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Inhibition EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR P1 Dimerization & Autophosphorylation EGFR->P1 VEGFR->P1 P2 Downstream Signaling Cascades (e.g., RAS/MAPK, PI3K/AKT) P1->P2 P3 Cell Proliferation, Angiogenesis, Survival P2->P3 Inhibitor Trifluoromethyl Benzimidazoles Inhibitor->P1

Caption: Inhibition of EGFR/VEGFR signaling by trifluoromethyl benzimidazoles.

This comparative guide underscores the significant potential of trifluoromethyl benzimidazoles as a versatile scaffold for designing potent and selective enzyme inhibitors. The presented data and methodologies offer a valuable resource for researchers in the field, paving the way for the development of novel therapeutics.

References

Assessing the Cytotoxicity of 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid on Normal Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the in vitro cytotoxicity of the novel compound 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid against normal human cell lines. Due to the absence of publicly available cytotoxicity data for this specific molecule, this document outlines the essential experimental protocols and data presentation formats necessary to evaluate its safety profile and compare it with a relevant alternative, a naphthyl fused benzimidazolequinone, which has demonstrated selective cytotoxicity towards cancer cells with minimal impact on normal cells.

Comparative Cytotoxicity Profile

To facilitate a direct comparison of the cytotoxic potential of this compound, the following table structure is recommended for summarizing key quantitative data. This format allows for a clear evaluation against an alternative compound and a standard chemotherapeutic agent.

CompoundCell LineAssay TypeConcentration Range (µM)IC50 (µM)% Cell Viability at Max Concentration
This compoundHuman Dermal Fibroblasts (HDF)MTTUser DefinedUser DefinedUser Defined
This compoundHuman Umbilical Vein Endothelial Cells (HUVEC)LDHUser DefinedUser DefinedUser Defined
Naphthyl fused benzimidazolequinoneHuman Normal (GM00637)Not Specified<1 µMNot DeterminedHigh
Mitomycin CHuman Normal (GM00637)Not SpecifiedNot SpecifiedMore Toxic than Naphthyl fused benzimidazolequinoneLower

Data for the naphthyl fused benzimidazolequinone and Mitomycin C is derived from a study on benzimidazolequinones.[1] The specific experimental conditions for this data are not fully detailed in the provided search results.

Experimental Protocols

To ensure robust and reproducible results, the following detailed methodologies for key cytotoxicity assays are recommended.

Cell Culture

Normal human cell lines, such as Human Dermal Fibroblasts (HDF) or Human Umbilical Vein Endothelial Cells (HUVEC), should be cultured in their respective recommended media supplemented with fetal bovine serum (FBS) and antibiotics. Cells should be maintained in a humidified incubator at 37°C with 5% CO2 and passaged upon reaching 80-90% confluency.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[2][3]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a colorimetric method that measures the activity of LDH released from damaged cells, indicating a loss of membrane integrity.[4]

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes.

  • LDH Reaction: Transfer 50 µL of the cell-free supernatant to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer).

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a test compound.

G cluster_setup Experimental Setup cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (Normal Cell Lines) cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare Test Compound Stock treatment Treat with Compound Concentrations compound_prep->treatment cell_seeding->treatment incubation Incubate (24, 48, 72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay ldh_assay LDH Assay incubation->ldh_assay read_absorbance Measure Absorbance mtt_assay->read_absorbance ldh_assay->read_absorbance calc_viability Calculate % Viability / Cytotoxicity read_absorbance->calc_viability det_ic50 Determine IC50 Values calc_viability->det_ic50 compare Compare with Alternatives det_ic50->compare

Caption: Workflow for in vitro cytotoxicity assessment.

Potential Signaling Pathway for Investigation

Benzimidazole derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways. A potential pathway to investigate in normal cells, should cytotoxicity be observed, is the intrinsic apoptosis pathway.

G compound 2-Trifluoromethyl-1H- benzoimidazole-5-carboxylic acid stress Cellular Stress compound->stress bax Bax stress->bax bcl2 Bcl-2 stress->bcl2 mito Mitochondrion bax->mito bcl2->mito cyto_c Cytochrome c mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 apaf1->cas9 cas3 Caspase-3 cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Intrinsic apoptosis signaling pathway.

By following these standardized protocols and data presentation formats, researchers can generate a comprehensive and comparative assessment of the cytotoxicity of this compound on normal cell lines, providing crucial information for its potential development as a therapeutic agent.

References

A Comparative Guide to the In Vivo Anticancer Properties of Novel Benzimidazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold continues to be a privileged structure in the development of novel anticancer agents due to its ability to interact with a wide range of biological targets.[1] This guide provides a comparative overview of the in vivo validation of several recently developed benzimidazole compounds, offering insights into their efficacy, mechanisms of action, and the experimental protocols used for their evaluation. This information is intended to aid researchers in the strategic development of the next generation of benzimidazole-based cancer therapeutics.

In Vivo Performance Comparison of Novel Benzimidazole Compounds

The following table summarizes the in vivo anticancer activities of selected novel benzimidazole compounds from recent preclinical studies.

Compound Name & StructureTarget / Mechanism of ActionCancer ModelEfficacy
MBIC (Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate)Microtubule Targeting Agent; Induces Mitotic Arrest and ApoptosisHuman breast cancer (MDA-MB-231) xenograft in BALB/c nude mice79.7% reduction in tumor volume after 4 weeks of administration.[2][3]
BZD9L1 Sirtuin 1 and 2 (SIRT1/2) Inhibitor; Anti-angiogenicHuman colorectal cancer (HCT 116) xenograft in nude miceAs a single agent, significantly inhibited tumor growth at doses of 50 mg/kg and 250 mg/kg. In combination with 5-fluorouracil (5-FU), it showed a synergistic effect in reducing tumor growth.[4][5]
Compound 4f (Benzimidazole-oxadiazole derivative)Topoisomerase I inhibitor (putative)N/A (Extensive in vitro data available)Demonstrated significant in vitro antiproliferative activity against 60 human cancer cell lines, with GI50 values ranging from 0.09 to 16.2 μM.[6][7] In vivo studies are not yet fully detailed in publicly available literature.
Compound 27 (6-fluoro-2-(4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1H-benzo[d]imidazole-4-carboxamide)Poly(ADP-ribose) polymerase (PARP-1 and PARP-2) InhibitorN/A (In vivo efficacy mentioned in reviews)Reported to significantly impede tumor growth in a BRCA-1-mutated breast xenograft tumor model.[8] Detailed protocol and quantitative data from the primary study are not readily available.
Compound 8I (Benzimidazole-acridine derivative)Topoisomerase I InhibitorN/A (In vitro data available)Reported to have strong cytotoxic effects against K562 leukemia and HepG-2 hepatocellular carcinoma cells in vitro.[8] In vivo validation data is not yet detailed in published literature.

Detailed Experimental Protocols

In Vivo Xenograft Study for MBIC in a Breast Cancer Model

This protocol is based on the methodology described for the in vivo evaluation of MBIC.[2][3]

1. Cell Culture and Animal Model:

  • Human breast adenocarcinoma MDA-MB-231 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Female BALB/c nude mice (athymic), typically 4-6 weeks old, are used for the study. Animals are housed in a sterile environment with ad libitum access to food and water.

2. Tumor Implantation:

  • MDA-MB-231 cells are harvested during their exponential growth phase.

  • A suspension of 2 x 10^6 cells in 100 µL of phosphate-buffered saline (PBS) is injected subcutaneously into the right flank of each mouse.

3. Treatment Regimen:

  • Tumor growth is monitored, and when the tumors reach a palpable volume (e.g., 50-100 mm³), the mice are randomized into treatment and control groups.

  • MBIC is administered intraperitoneally at a specified dose (e.g., 10 mg/kg body weight) on a defined schedule (e.g., three times per week) for a total of 4 weeks.

  • The control group receives an equivalent volume of the vehicle used to dissolve MBIC (e.g., DMSO and PBS mixture).

4. Efficacy Evaluation:

  • Tumor volume is measured twice weekly using calipers, and calculated using the formula: (length × width²)/2.

  • Animal body weight is monitored as an indicator of toxicity.

  • At the end of the 4-week treatment period, the mice are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.

In Vivo Xenograft Study for BZD9L1 in a Colorectal Cancer Model

This protocol is a synthesis of the methods described for the in vivo assessment of BZD9L1.[4][5]

1. Cell Culture and Animal Model:

  • Human colorectal carcinoma HCT 116 cells are maintained in an appropriate culture medium.

  • Immunocompromised mice (e.g., nude mice), 6-8 weeks old, are utilized for the xenograft model.

2. Tumor Implantation:

  • HCT 116 cells are prepared into a single-cell suspension.

  • Approximately 5 x 10^6 cells are injected subcutaneously into the flank of each mouse.

3. Treatment Protocol:

  • When tumors reach a predetermined size, mice are randomly assigned to different treatment groups: vehicle control, BZD9L1 low dose (50 mg/kg), BZD9L1 high dose (250 mg/kg), 5-fluorouracil (5-FU), and a combination of BZD9L1 and 5-FU.

  • Treatments are administered via an appropriate route (e.g., intraperitoneal injection) according to a specified schedule.

4. Data Collection and Analysis:

  • Tumor dimensions and body weight are recorded regularly throughout the study.

Visualizing Experimental Workflows and Signaling Pathways

General Workflow for In Vivo Validation of Anticancer Compounds

G cluster_preclinical Preclinical In Vitro Studies cluster_invivo In Vivo Validation in_vitro In Vitro Cytotoxicity Assays (e.g., MTT, SRB) mechanism Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) in_vitro->mechanism animal_model Animal Model Selection (e.g., Nude Mice) mechanism->animal_model Promising Candidate tumor_implantation Tumor Cell Implantation (Xenograft/Orthotopic) animal_model->tumor_implantation treatment Treatment Administration (Vehicle vs. Compound) tumor_implantation->treatment monitoring Tumor Growth & Toxicity Monitoring treatment->monitoring endpoint Endpoint Analysis (Tumor Weight, IHC, etc.) monitoring->endpoint

Caption: A generalized workflow for the in vivo validation of novel anticancer compounds.

Signaling Pathway: MBIC as a Microtubule Destabilizing Agent

cluster_cell Cancer Cell MBIC MBIC Tubulin α/β-Tubulin Dimers MBIC->Tubulin Binds to Microtubules Microtubule Polymerization MBIC->Microtubules Inhibits Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis cluster_cell Endothelial & Cancer Cells BZD9L1 BZD9L1 SIRT1_SIRT2 SIRT1 / SIRT2 BZD9L1->SIRT1_SIRT2 Inhibits p53 p53 Acetylation (Activation) SIRT1_SIRT2->p53 Deacetylates (Inactivates) Angiogenic_Factors Angiogenic Factors (e.g., VEGF) SIRT1_SIRT2->Angiogenic_Factors Promotes Tumor_Growth Tumor Growth p53->Tumor_Growth Suppresses Tumor_Angiogenesis Tumor Angiogenesis Angiogenic_Factors->Tumor_Angiogenesis Tumor_Angiogenesis->Tumor_Growth

References

Safety Operating Guide

Essential Disposal Protocol for 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid is critical to ensure personnel safety and environmental protection. This compound, and its structural analogs, are classified as hazardous materials, necessitating strict adherence to established protocols.

Immediate Safety and Hazard Information

Based on data for structurally similar compounds, this compound should be handled as a substance with the following potential hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)

When handling this compound for disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield (European standard - EN 166).[1]

  • Hand Protection: Chemical-resistant protective gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat or long-sleeved clothing.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[1]

Step-by-Step Disposal Protocol

Step 1: Waste Identification and Segregation
  • Classification: This compound is classified as a halogenated organic acid waste.[2]

  • Segregation: Do not mix this waste with non-halogenated organic waste, as this will increase disposal costs.[3] Keep it segregated from incompatible materials such as bases, strong oxidizing agents, and reducing agents.

Step 2: Waste Collection
  • Solid Waste:

    • Collect surplus or unwanted solid this compound in its original container or a designated, compatible, and clearly labeled hazardous waste container.

    • Contaminated materials such as weighing paper, pipette tips, and gloves should also be placed in this container.

  • Liquid Waste (Solutions):

    • Collect solutions of this compound in a designated, leak-proof, and clearly labeled hazardous waste container for halogenated organic waste.

    • The first rinse of any glassware that contained the compound must also be collected as hazardous waste.

Step 3: Container Labeling

All waste containers must be labeled with the following information:

  • The words "HAZARDOUS WASTE "

  • The full chemical name: "This compound "

  • The specific hazard warnings (e.g., "Toxic," "Irritant")

  • The date the waste was first added to the container.

Step 4: Decontamination of Empty Containers
  • Triple Rinsing: Empty containers that held the compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

  • Rinsate Collection: The first rinse is considered hazardous and must be collected in the designated halogenated organic liquid waste container. Subsequent rinses may also need to be collected, depending on local regulations.

  • Container Disposal: After triple-rinsing and air-drying in a fume hood, deface the original label and dispose of the container as non-hazardous solid waste, in accordance with your institution's policies.

Step 5: Storage and Final Disposal
  • Storage: Store the sealed hazardous waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Disposal: Arrange for a pickup of the hazardous waste through your institution's EHS department. All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Data Presentation

The following table summarizes the hazard classifications for a closely related compound, [2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetic acid, which should be considered representative for disposal planning purposes.[1]

Hazard ClassificationGHS Hazard CodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Acute Toxicity, DermalH312Harmful in contact with skin
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation
Acute Toxicity, InhalationH332Harmful if inhaled
Specific target organ toxicity — single exposureH335May cause respiratory irritation

Experimental Protocols

As this document provides disposal procedures, detailed experimental protocols for synthesis or analysis are not applicable. The primary protocol is the step-by-step disposal plan outlined above.

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Disposal of 2-Trifluoromethyl-1H- benzoimidazole-5-carboxylic acid assess_hazards Assess Hazards (Toxic, Irritant) start->assess_hazards wear_ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->wear_ppe is_solid Is the waste solid or contaminated material? wear_ppe->is_solid solid_waste_container Collect in labeled 'Halogenated Organic Solid Waste' container is_solid->solid_waste_container Yes is_liquid Is the waste a solution or rinsate? is_solid->is_liquid No store_waste Store sealed waste container in Satellite Accumulation Area solid_waste_container->store_waste liquid_waste_container Collect in labeled 'Halogenated Organic Liquid Waste' container is_liquid->liquid_waste_container Yes is_empty_container Is it an empty, raw material container? is_liquid->is_empty_container No liquid_waste_container->store_waste triple_rinse Triple rinse container with appropriate solvent is_empty_container->triple_rinse Yes collect_rinsate Collect first rinse as hazardous liquid waste triple_rinse->collect_rinsate dispose_container Dispose of rinsed container as non-hazardous waste triple_rinse->dispose_container collect_rinsate->liquid_waste_container contact_ehs Contact EHS for waste pickup store_waste->contact_ehs

References

Essential Safety and Operational Guidance for Handling 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A procedural guide to the safe handling and disposal of 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid, ensuring laboratory safety and operational integrity.

This document provides crucial safety and logistical information for the handling of this compound. Adherence to these protocols is essential for minimizing risk and ensuring a safe laboratory environment. The following guidance is based on best practices for handling similar benzimidazole derivatives and solid chemical compounds.

Immediate Safety and Handling Protocols

When working with this compound, all activities should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2] Appropriate Personal Protective Equipment (PPE) is mandatory to prevent skin and eye contact, as well as inhalation of dust particles.[2][3]

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the required equipment.

Equipment TypeSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[3]Protects against dust particles and accidental splashes.[2]
Hand Protection Chemical-impermeable gloves (e.g., nitrile).[2]Prevents direct skin contact with the compound.[2]
Body Protection A lab coat or other protective clothing.[2][3]Shields skin from accidental spills and contamination.[2]
Respiratory Protection Use in a well-ventilated area is crucial. A NIOSH-approved respirator may be necessary if dust generation is unavoidable or if exposure limits are exceeded.[4][5]Avoids the inhalation of potentially harmful dust.[2]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.

Experimental Workflow: Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review_SDS Review Safety Data Sheet Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Proceed with caution Work_in_Hood Work in Chemical Fume Hood Don_PPE->Work_in_Hood Weigh_and_Handle Weigh and Handle Compound Work_in_Hood->Weigh_and_Handle Decontaminate_Area Decontaminate Work Area Weigh_and_Handle->Decontaminate_Area After experiment Segregate_Waste Segregate Chemical Waste Decontaminate_Area->Segregate_Waste Dispose_Waste Dispose of Waste via EHS Segregate_Waste->Dispose_Waste

Caption: Standard workflow for handling the chemical.

Spill Management Plan

In the event of a spill, immediate and appropriate action is critical to mitigate potential hazards.

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For dry spills, carefully sweep or vacuum the material, avoiding dust generation.[2][4] It may be beneficial to slightly moisten the material with water to prevent it from becoming airborne. All contaminated materials, including cleaning supplies and PPE, must be placed into a sealed, labeled container for disposal as hazardous waste.[2]

  • Decontaminate: Thoroughly clean the spill area.

  • Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2]

Disposal Plan

The disposal of this compound and its containers must be treated as hazardous waste. Never dispose of this chemical down the drain or in regular trash receptacles.

The logical flow for proper waste management is detailed in the diagram below.

Waste Disposal Logical Flow Collect_Waste Collect Waste in a Labeled, Sealable Container Store_Waste Store in a Designated Hazardous Waste Area Collect_Waste->Store_Waste Ensure container is compatible Contact_EHS Contact Environmental Health & Safety (EHS) Store_Waste->Contact_EHS Keep away from incompatible materials Schedule_Pickup Schedule a Hazardous Waste Pickup Contact_EHS->Schedule_Pickup Follow institutional procedures Final_Disposal Disposal at an Approved Waste Facility Schedule_Pickup->Final_Disposal

Caption: Logical flow for chemical waste disposal.

  • Waste Collection: All waste, including contaminated materials like weighing paper and gloves, should be collected in a dedicated, clearly labeled, and sealable container.[2]

  • Storage: The sealed waste container must be stored in a designated, secure, and well-ventilated hazardous waste accumulation area.[2] It is imperative to keep the container away from incompatible materials, such as strong oxidizing agents.[5]

  • Arranging for Disposal: Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[2] Follow all institutional procedures for documentation and hand-off. The final disposal must be conducted at an approved waste disposal plant.[6][7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.